2-Bromo-1-chloronaphthalene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-chloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrCl/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPYLLUOBDZSEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559884 | |
| Record name | 2-Bromo-1-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
692728-68-0 | |
| Record name | 2-Bromo-1-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-1-chloronaphthalene for Advanced Research Applications
Abstract: 2-Bromo-1-chloronaphthalene is a dihalogenated aromatic compound that serves as a versatile and strategic building block in modern synthetic chemistry. Its utility is primarily derived from the differential reactivity of its carbon-bromine and carbon-chlorine bonds, which allows for selective, sequential functionalization. This technical guide provides an in-depth analysis of the core chemical properties, spectroscopic profile, synthesis, and reactivity of this compound, with a focus on its applications for researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties
This compound is a solid at room temperature. The core physical and chemical characteristics are essential for its handling, storage, and application in synthetic protocols. These properties have been aggregated from various chemical data repositories.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₆BrCl | [1][2][3] |
| Molecular Weight | 241.51 g/mol | [1][2] |
| CAS Number | 692728-68-0 | [1][2] |
| Appearance | Off-white crystalline powder | [4] |
| Melting Point | Not precisely defined; related isomers have varied melting points. | |
| Boiling Point | Not precisely defined; related isomers have varied boiling points. | |
| Solubility | Practically insoluble in water. Soluble in many organic solvents. | [4][5] |
| Density | ~1.59 g/cm³ (Predicted) | [6] |
Spectroscopic Profile for Structural Elucidation
The unique substitution pattern of this compound gives rise to a distinct spectroscopic fingerprint, which is critical for its unambiguous identification and for monitoring reaction progress.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a typical deuterated solvent like CDCl₃, the ¹H NMR spectrum is expected to show six distinct signals in the aromatic region (approximately 7.0-8.5 ppm). Each signal would correspond to one of the six protons on the naphthalene ring system. The precise chemical shifts and coupling constants (J-values) are determined by the electronic effects of the bromine and chlorine substituents and their positions relative to each proton. The protons closest to the electronegative halogens will be shifted further downfield.[7][8]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display ten distinct signals, corresponding to the ten carbon atoms of the naphthalene core. The two carbons directly bonded to the halogens (C1-Cl and C2-Br) will be significantly influenced, with their chemical shifts providing direct evidence of the substitution pattern. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH and quaternary carbons.[9]
-
IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorptions for this compound include:
-
Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.
-
Aromatic C=C stretching: A series of sharp peaks in the 1400-1600 cm⁻¹ region.
-
C-Cl stretching: Expected in the 1000-1100 cm⁻¹ range.
-
C-Br stretching: Found in the fingerprint region, typically below 1000 cm⁻¹.[10]
-
-
Mass Spectrometry (MS): In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) is of primary importance. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), this compound exhibits a characteristic isotopic cluster for the molecular ion. The spectrum will show a base peak (M), a significant peak at M+2, and a smaller peak at M+4, which is a definitive signature for a molecule containing one bromine and one chlorine atom.[10]
Synthesis and Purification Workflow
While various synthetic routes exist, a common approach to halogenated naphthalenes involves electrophilic aromatic substitution or Sandmeyer-type reactions from amino-naphthalene precursors. For instance, a plausible route could start from 1-chloronaphthalene, which is then brominated, or from a corresponding amino-chloronaphthalene followed by a Sandmeyer reaction to introduce the bromine.[6]
A generalized laboratory protocol for a Sandmeyer reaction is as follows:
Protocol: Synthesis via Diazotization-Sandmeyer Reaction
-
Diazotization: The precursor, 1-chloro-2-aminonaphthalene, is dissolved in an aqueous acidic solution (e.g., HBr/H₂O) and cooled to 0-5 °C in an ice bath.
-
A cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the amine solution while maintaining the low temperature. This generates the corresponding diazonium salt.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide (CuBr) in HBr is prepared.
-
The cold diazonium salt solution is slowly added to the CuBr solution. Nitrogen gas evolution is observed as the diazonium group is replaced by bromine.
-
Workup and Purification: After the reaction is complete, the mixture is typically extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, washed with water and brine, dried over an anhydrous salt (like Na₂SO₄), and concentrated under reduced pressure.
-
The crude product is then purified, most commonly by column chromatography on silica gel, to yield pure this compound.[6]
Chemical Reactivity and Synthetic Utility
The primary value of this compound in drug discovery and materials science lies in the differential reactivity of its two halogen substituents. The carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This makes the bromine atom significantly more reactive in common organometallic cross-coupling reactions.[11] This chemoselectivity allows for sequential, site-specific modifications of the naphthalene core.
Key Reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions: This class of reactions is the most powerful application for this substrate. The reactivity order in oxidative addition to a Palladium(0) catalyst is C-I > C-Br > C-OTf >> C-Cl.[12] This allows for selective coupling at the C-Br position while leaving the C-Cl bond intact for a potential second coupling reaction under more forcing conditions.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, creating biaryl structures.[13][14]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a crucial transformation in medicinal chemistry.[11]
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, useful for creating rigid molecular scaffolds.[11]
-
-
Grignard/Organolithium Formation: It is often possible to selectively form an organometallic reagent at the more reactive C-Br position by reaction with magnesium (for Grignard) or an organolithium reagent (via lithium-halogen exchange). This creates a nucleophilic carbon center that can react with a wide range of electrophiles.[15]
The naphthalene scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[16] The ability to controllably build complexity onto this core using this compound makes it a highly valuable starting material for generating libraries of novel compounds in drug discovery programs.[17][18][19]
Safety and Handling
As with all halogenated aromatic compounds, this compound must be handled with appropriate care in a laboratory setting.
-
Hazards: It is classified as harmful if swallowed, inhaled, or in contact with skin. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves, should be worn at all times.[20]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5][20]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]
-
Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a strategically important synthetic intermediate whose value is defined by the differential reactivity of its C-Br and C-Cl bonds. This feature enables chemists to perform selective, sequential cross-coupling and other functionalization reactions, providing controlled access to complex, substituted naphthalene derivatives. This capability is particularly relevant in the fields of medicinal chemistry and materials science, where the naphthalene core is a common and valuable motif. A thorough understanding of its physicochemical properties, spectroscopic signature, and reactivity profile is essential for its effective and safe utilization in advanced research and development.
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1-Bromo-2-chloronaphthalene, 98% Purity, C10H6BrCl, 25 grams . CP Lab Safety. [Link]
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1-Bromo-2-chloronaphthalene | C10H6BrCl | CID 12611482 . PubChem. [Link]
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An In-Depth Technical Guide to 2-Bromo-1-chloronaphthalene (CAS No. 692728-68-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Welcome to this comprehensive technical guide on 2-Bromo-1-chloronaphthalene. As a senior application scientist, my goal is to provide you with not just a collection of data, but a cohesive and insightful resource that bridges the gap between theoretical chemistry and practical laboratory application. The strategic placement of a bromine and a chlorine atom on the naphthalene scaffold makes this molecule a versatile and valuable building block in the design and synthesis of complex organic molecules. This guide will delve into the synthesis, reactivity, and potential applications of this compound, with a focus on its relevance in medicinal chemistry and materials science. Every piece of information is curated to be accurate, actionable, and grounded in established scientific principles.
Compound Profile and Physicochemical Properties
This compound is a di-halogenated aromatic hydrocarbon. The naphthalene core provides a rigid, planar structure, while the distinct reactivities of the bromo and chloro substituents offer a platform for selective chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 692728-68-0 | [1][2] |
| Molecular Formula | C₁₀H₆BrCl | [1][2] |
| Molecular Weight | 241.51 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Appearance | Solid (predicted) | |
| Melting Point | 56-57 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents like ether and benzene. | |
| Purity | Commercially available up to 97% | [2] |
Synthesis of this compound: A Strategic Approach
Proposed Synthetic Pathway 1: Electrophilic Bromination of 1-Chloronaphthalene
The direct bromination of 1-chloronaphthalene is a feasible approach. The chloro group is an ortho-, para- director, however, the steric hindrance at the peri-position (position 8) and the electronic deactivation of the ring will influence the regioselectivity of the bromination. The bromine is expected to add to the 4- and 2-positions.
Caption: Proposed synthesis of this compound via electrophilic bromination.
Experimental Considerations:
-
Lewis Acid Catalyst: The choice of Lewis acid (e.g., FeBr₃, AlCl₃) can influence the isomer ratio.
-
Reaction Conditions: Temperature and reaction time will need to be carefully controlled to minimize the formation of di-brominated byproducts.
-
Isomer Separation: The resulting mixture of 2-bromo and 4-bromo isomers would likely require separation by techniques such as fractional crystallization or column chromatography, exploiting potential differences in their physical properties.
Proposed Synthetic Pathway 2: Sandmeyer Reaction
A more regioselective approach would be the Sandmeyer reaction, a classic method for introducing halides onto an aromatic ring via a diazonium salt intermediate.[3][4] This would involve the diazotization of 2-amino-1-chloronaphthalene followed by treatment with a copper(I) bromide solution.
Caption: Proposed regioselective synthesis of this compound via a Sandmeyer reaction.
Detailed Protocol (Hypothetical):
-
Diazotization: Dissolve 2-amino-1-chloronaphthalene in a suitable aqueous acid (e.g., hydrobromic acid). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (evolution of N₂ gas) should be observed.
-
Work-up: After the addition is complete, warm the reaction mixture to room temperature and then heat gently (e.g., 50-60 °C) to ensure complete decomposition of the diazonium salt. Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the organic extract with water, then with a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | A complex multiplet pattern in the aromatic region (approx. 7.0-8.5 ppm). The exact chemical shifts and coupling constants will be influenced by the positions of the bromine and chlorine atoms. |
| ¹³C NMR | Ten distinct signals in the aromatic region. The carbons attached to the halogens will be significantly shifted. |
| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z 240 and 242 in a ratio determined by the isotopes of bromine (⁷⁹Br and ⁸¹Br are roughly 1:1) and chlorine (³⁵Cl and ³⁷Cl are roughly 3:1). The M+2 peak will be a composite of these isotopic contributions.[5] Fragmentation would likely involve the loss of Br and/or Cl atoms. |
| IR Spectroscopy | Characteristic C-H stretching and bending vibrations for an aromatic system. C-Br and C-Cl stretching vibrations will be observed in the fingerprint region. |
Reactivity and Applications in Synthesis
The synthetic utility of this compound lies in the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond is generally more reactive than the C-Cl bond in many common transformations, such as palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents. This allows for selective functionalization at the 2-position.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery and materials science.[6]
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with an organoboron reagent. By carefully selecting the reaction conditions, it is possible to selectively react at the C-Br bond, leaving the C-Cl bond intact for subsequent transformations. This is a powerful strategy for building complex molecular architectures.
Caption: Selective Suzuki-Miyaura coupling at the C-Br bond of this compound.
-
Other Cross-Coupling Reactions: Similar selectivity can be expected in other palladium-catalyzed reactions such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Grignard Reagent Formation
The C-Br bond is more susceptible to the insertion of magnesium to form a Grignard reagent compared to the C-Cl bond. This allows for the formation of a nucleophilic carbon at the 2-position, which can then be reacted with a wide range of electrophiles.
Experimental Protocol: Grignard Reagent Formation (Generalized)
-
Setup: All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Place magnesium turnings in a flask with a small crystal of iodine (to activate the magnesium). Add a solution of this compound in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise. The reaction is typically initiated with gentle warming.
-
Application: The resulting Grignard reagent can be used immediately in subsequent reactions with electrophiles such as aldehydes, ketones, esters, and nitriles.
Potential Applications in Drug Discovery and Materials Science
Halogenated naphthalenes are important scaffolds in medicinal chemistry and materials science.[7][8] The introduction of halogens can significantly modulate the physicochemical and biological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.
-
Medicinal Chemistry: Dihalogenated naphthalenes can serve as key intermediates in the synthesis of biologically active compounds. The ability to selectively functionalize the 2- and 1-positions allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound. For example, bromonaphthalene derivatives have been utilized in the synthesis of antagonists for the human CC chemokine receptor 8 (CCR8), which is a potential target for inflammatory diseases and cancer.[6]
-
Organic Electronics: The rigid and planar naphthalene core is a desirable feature for organic electronic materials. By using cross-coupling reactions to attach other conjugated systems to the this compound scaffold, it is possible to synthesize novel materials for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[9][10] The halogen atoms can also influence the packing of the molecules in the solid state, which is a critical factor for charge transport.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 3: Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
In case of insufficient ventilation, wear suitable respiratory equipment.
Conclusion
This compound is a strategically important building block with significant potential in both academic research and industrial applications. Its unique pattern of halogenation allows for selective and controlled functionalization, making it a valuable tool for the synthesis of complex organic molecules. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide has provided a comprehensive overview of its properties, plausible synthetic routes, and potential applications based on established chemical principles and data from closely related compounds. It is my hope that this guide will serve as a valuable resource for researchers and scientists, empowering them to unlock the full potential of this versatile molecule in their own work.
References
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physical properties of 2-Bromo-1-chloronaphthalene
An In-depth Technical Guide to the Physical Properties of 2-Bromo-1-chloronaphthalene
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a di-halogenated aromatic hydrocarbon belonging to the naphthalene family. Its rigid, planar structure and the presence of two different halogen substituents make it a valuable intermediate and building block in synthetic organic chemistry. The distinct electronic and steric environments created by the bromine and chlorine atoms at the C2 and C1 positions, respectively, offer unique reactivity for further functionalization. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, intended for researchers and professionals in drug development and materials science who may utilize this compound in complex synthetic pathways.
Molecular Structure and Physicochemical Properties
The fundamental identity of this compound is established by its molecular structure and core physical constants. These properties are critical for reaction planning, purification, and material handling.
Structural and Chemical Identifiers
The molecule consists of a naphthalene core substituted with a chlorine atom at position 1 and a bromine atom at position 2.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 692728-68-0 | [1][2] |
| Molecular Formula | C₁₀H₆BrCl | [1][3] |
| Molecular Weight | 241.51 g/mol | [1][3] |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2Cl)Br | [1] |
| InChI Key | ORPYLLUOBDZSEX-UHFFFAOYSA-N | [1] |
Tabulated Physical Properties
| Property | Value / Expected Behavior | Context & Rationale |
| Physical Form | Solid at room temperature. | As reported by commercial suppliers.[2] |
| Melting Point | Not experimentally determined. | For comparison, 2-chloronaphthalene melts at 59.5 °C[4] and 2-bromonaphthalene melts at 53-56 °C.[5] The addition of a second halogen is expected to increase the melting point due to stronger intermolecular forces. |
| Boiling Point | Not experimentally determined. | For comparison, 2-chloronaphthalene boils at 256 °C[4] and 2-bromonaphthalene boils at 281 °C.[6] The boiling point is expected to be higher than either monosubstituted analog due to increased molecular weight and van der Waals forces. |
| Density | Not experimentally determined. | For comparison, the density of liquid 1-chloronaphthalene is 1.194 g/cm³[7] and solid 2-bromonaphthalene is 1.481 g/cm³.[6] The density is expected to be greater than that of water. |
| XLogP3 (Lipophilicity) | 4.5 | This computed value indicates high lipophilicity, suggesting poor solubility in water and good solubility in non-polar organic solvents.[1] |
Solubility Profile
The solubility of a compound is a critical parameter for selecting appropriate reaction solvents, crystallization conditions, and extraction procedures. Based on its high lipophilicity (XLogP3 = 4.5) and the known properties of related halonaphthalenes, a detailed solubility profile can be established.[1]
-
Aqueous Solubility : Expected to be virtually insoluble in water. Halogenated aromatic hydrocarbons lack hydrogen bonding capabilities and are too non-polar to interact favorably with water molecules.[6][8]
-
Organic Solvent Solubility : Expected to be soluble in a range of common organic solvents.
-
Non-Polar Solvents : High solubility is predicted in solvents like hexane, toluene, and benzene, which can effectively engage in van der Waals interactions with the naphthalene ring system.[6]
-
Polar Aprotic Solvents : Good solubility is expected in solvents such as diethyl ether, chloroform, dichloromethane (DCM), and tetrahydrofuran (THF). These solvents can accommodate the molecule's large non-polar surface area.
-
Polar Protic Solvents : Lower solubility is expected in solvents like ethanol and methanol, as the energy required to disrupt the solvent's hydrogen-bonding network is not sufficiently compensated by solvation of the non-polar molecule.
-
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. While a complete set of experimental spectra is not publicly available, its expected spectral features can be reliably predicted based on its structure and data from analogous compounds.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would provide definitive evidence for the molecular weight and halogen composition.
-
Molecular Ion Peak (M⁺) : The presence of both chlorine (³⁵Cl and ³⁷Cl isotopes) and bromine (⁷⁹Br and ⁸¹Br isotopes) will result in a characteristic cluster of peaks for the molecular ion.
-
The most abundant isotopes are ³⁵Cl and ⁷⁹Br. The monoisotopic mass is 239.93414 Da.[1]
-
The spectrum will show a complex M⁺, M+2, and M+4 pattern. The M+2 peak arises from the presence of one ³⁷Cl or one ⁸¹Br atom, and the M+4 peak from the presence of both ³⁷Cl and ⁸¹Br.
-
Given the natural abundances (³⁵Cl:³⁷Cl ≈ 3:1 and ⁷⁹Br:⁸¹Br ≈ 1:1), the relative intensities of the M⁺, M+2, and M+4 peaks can be predicted to confirm the presence of one chlorine and one bromine atom.
-
-
Key Fragmentation Pattern : A primary fragmentation pathway would be the loss of a halogen atom. The loss of bromine (mass 79/81) or chlorine (mass 35/37) would result in significant fragment ions.[9] The C-Br bond is weaker than the C-Cl bond and would be expected to cleave more readily, leading to a prominent peak at m/z corresponding to the chloronaphthalene cation (C₁₀H₆Cl⁺).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.
-
¹H NMR Spectroscopy : The spectrum will show six distinct signals in the aromatic region (typically 7.0-8.5 ppm), corresponding to the six protons on the naphthalene ring.
-
The proton at C8 is expected to be the most deshielded (highest ppm value) due to steric compression from the peri-substituent at C1 (the "peri effect").
-
Protons on the same ring as the halogens (H3, H4) will show coupling to each other, as will the protons on the unsubstituted ring (H5, H6, H7, H8).
-
The precise chemical shifts and coupling constants (J-values) would allow for unambiguous assignment of each proton. For reference, the protons of 2-bromonaphthalene appear between 7.3 and 8.0 ppm.[10]
-
-
¹³C NMR Spectroscopy : The spectrum will show ten distinct signals for the ten carbon atoms of the naphthalene core.
-
The signals for C1 and C2, being directly attached to the electronegative halogens, will be significantly shifted. The C1 signal (attached to Cl) and C2 signal (attached to Br) will be readily identifiable.
-
Quaternary carbons (C4a, C8a) will typically have lower intensities compared to the protonated carbons.
-
Reference spectra for 2-bromonaphthalene[11] and 2-chloronaphthalene[12] can be used to predict the approximate chemical shifts.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups and bonding within the molecule.
-
C-H Stretching : Aromatic C-H stretching vibrations are expected in the region of 3050-3100 cm⁻¹.
-
C=C Stretching : Aromatic ring C=C stretching vibrations will produce a series of sharp peaks in the 1450-1600 cm⁻¹ region.
-
C-Cl and C-Br Stretching : The C-Cl stretch typically appears in the 1000-1100 cm⁻¹ range, while the C-Br stretch appears at lower wavenumbers, typically between 500-650 cm⁻¹. These are in the fingerprint region and can be difficult to assign definitively without reference spectra.
-
Out-of-Plane Bending : Strong absorptions in the 750-900 cm⁻¹ region correspond to C-H out-of-plane bending, which is characteristic of the substitution pattern on the aromatic rings.
Synthesis and Purification Protocol
While multiple synthetic routes are conceivable, a robust method involves the Sandmeyer reaction, which offers high regioselectivity. The following protocol is a validated approach for introducing halogens onto an aromatic ring system, adapted for this specific target.
Proposed Synthetic Pathway: Sandmeyer Reaction
This pathway begins with a commercially available aminonaphthalene precursor, providing precise control over the final substitution pattern.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Disclaimer : This protocol should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Diazotization of Starting Material:
-
To a stirred solution of concentrated hydrochloric acid in water, cool the mixture to 0-5 °C using an ice-salt bath.
-
Add 1-amino-2-bromonaphthalene (1.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise. The addition rate must be controlled to keep the temperature from rising above 5 °C.
-
Causality: This step converts the primary amine into a diazonium salt. Low temperatures are critical to prevent the unstable diazonium salt from decomposing prematurely. The presence of excess acid prevents the formation of diazoamino compounds.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuCl solution. Vigorous nitrogen gas evolution will be observed.
-
Causality: CuCl catalyzes the substitution of the diazonium group with a chloride ion. The single-electron transfer mechanism involving the copper catalyst is a highly reliable method for this transformation.
-
-
Reaction Workup and Isolation:
-
After gas evolution ceases, gently warm the reaction mixture to room temperature and then heat to ~60 °C for 30 minutes to ensure complete reaction.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent, such as dichloromethane (DCM) or diethyl ether (3x volumes).
-
Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude solid by column chromatography on silica gel, eluting with a non-polar solvent system such as pure hexanes or a hexane/ethyl acetate gradient.
-
Causality: Given the non-polar nature of the product, silica gel chromatography is an effective method for separating it from more polar impurities or unreacted starting materials.
-
Alternatively, recrystallization from a solvent like ethanol or a hexane/ethanol mixture can be employed for final purification.[5]
-
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
-
GHS Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles and/or a face shield.[13]
-
Skin Protection : Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[7]
-
Respiratory Protection : Use only in a well-ventilated chemical fume hood. If dust or aerosols may be generated, a respirator may be required.[13]
-
-
Handling and Storage :
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
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Mumbai Supplier. (n.d.). High-Quality 2-Bromonaphthalene at Attractive Prices. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-bromonaphthalene. Org. Syn. Coll. Vol. 10, 349. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). Naphthalene from 1-Bromonaphthalene. Org. Syn. Coll. Vol. 6, 813. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloronaphthalene. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Naphthalene, 2-bromo- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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UVaDOC Principal. (n.d.). Accurate Experimental Structure of 1‐Chloronaphthalene. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure and Reactivity of 2-Bromo-1-chloronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry and materials science is built upon a foundation of versatile and strategically functionalized molecular scaffolds. Among these, halogenated naphthalenes represent a class of compounds with significant potential, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of 2-Bromo-1-chloronaphthalene, a dihalogenated naphthalene derivative. As a Senior Application Scientist, my objective is to present not just a collection of data, but a cohesive narrative that elucidates the "why" behind the "how"—exploring its synthesis, structural characterization, and reactivity with an emphasis on practical application in research and development. While direct experimental data for this specific isomer is not abundant in publicly accessible literature, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust and actionable resource.
Molecular Structure and Physicochemical Properties
This compound possesses the chemical formula C₁₀H₆BrCl and a molecular weight of 241.51 g/mol .[1] The strategic placement of a bromine atom at the 2-position and a chlorine atom at the 1-position of the naphthalene core imparts distinct electronic and steric properties that govern its reactivity.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 692728-68-0 | [1] |
| Molecular Formula | C₁₀H₆BrCl | [1] |
| Molecular Weight | 241.51 g/mol | [1] |
| XLogP3 | 4.5 | [1] |
| Appearance | (Predicted) White to off-white solid | |
| Melting Point | (Unavailable) | |
| Boiling Point | (Unavailable) |
Figure 1. 2D structure of this compound.
Synthesis of this compound: Plausible Strategies
Strategy 1: Halogenation of a Pre-functionalized Naphthalene
A common approach involves the sequential halogenation of a naphthalene precursor. Given the directing effects of the existing substituents, two plausible pathways emerge:
-
Bromination of 1-Chloronaphthalene: Direct bromination of 1-chloronaphthalene would likely lead to a mixture of isomers. The chloro group is an ortho-, para-director, which would favor bromination at the 2, 4, and 5-positions. Separation of the desired this compound from other isomers would be a critical and potentially challenging step.
-
Chlorination of 2-Bromonaphthalene: Similarly, direct chlorination of 2-bromonaphthalene would yield a mixture of products. The bromo group is also an ortho-, para-director, leading to substitution at the 1, 3, and 6-positions.
Experimental Insight: The direct halogenation of naphthalene itself with bromine yields 1-bromonaphthalene, not the 2-isomer, highlighting the kinetic control of this electrophilic substitution.[2] This suggests that direct, selective synthesis of this compound via this method would require careful optimization of reaction conditions and likely result in purification challenges.
Strategy 2: Sandmeyer Reaction
A more regioselective approach would involve a Sandmeyer-type reaction starting from a suitably substituted aminonaphthalene. For instance, the synthesis of 1-bromo-8-chloronaphthalene has been reported via a Sandmeyer reaction of 8-chloronaphthalen-1-amine.[3] A similar strategy could be envisioned for this compound, although the required starting amine may not be commercially available and would necessitate its own synthesis.
Strategy 3: Isomerization of Halonaphthalenes
Patented processes describe the zeolite-catalyzed isomerization of 1-chloro- or 1-bromonaphthalene to their respective 2-isomers.[4] This gas-phase or liquid-phase reaction could potentially be applied to a mixed dihalonaphthalene, although the product distribution and selectivity would need to be empirically determined.
Proposed Experimental Protocol (Based on the synthesis of 2-Bromonaphthalene from 2-Naphthol):
This protocol is adapted from a known procedure for a related compound and would require optimization for the synthesis of this compound.[5][6] The analogous starting material would be 1-chloro-2-naphthol.
-
Preparation of the Phosphonium Salt: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve triphenylphosphine in anhydrous acetonitrile.
-
Bromination: Cool the solution in an ice bath and add bromine dropwise, maintaining the temperature below 40°C.
-
Reaction with Naphthol Derivative: To the resulting mixture, add a solution of 1-chloro-2-naphthol in acetonitrile.
-
Heating and Work-up: Heat the reaction mixture to 60-70°C. After the reaction is complete (monitored by TLC), the solvent is removed, and the crude product is purified by column chromatography.
Causality: The use of triphenylphosphine and bromine in situ generates a phosphonium bromide species, which then facilitates the conversion of the hydroxyl group of the naphthol to a bromide. This method avoids the harsh conditions of direct halogenation and can offer better regioselectivity if the starting naphthol is appropriately substituted.
Figure 2. Proposed synthesis workflow for this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show six signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the six protons on the naphthalene ring system. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine and chlorine atoms. Protons ortho and para to the halogens will be deshielded and shifted downfield.
Predicted Chemical Shifts and Multiplicities:
-
The protons on the same ring as the halogens will likely exhibit complex splitting patterns due to both ortho and meta coupling.
-
The four protons on the unsubstituted ring will resemble the pattern of a 1-substituted naphthalene, with characteristic doublet, triplet, and doublet of doublets signals.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum should display ten distinct signals for the ten carbon atoms of the naphthalene core.
-
Carbons Bearing Halogens (C1 and C2): These carbons will be significantly deshielded, with their chemical shifts appearing downfield. The carbon attached to bromine (C2) is expected to be at a higher field than the carbon attached to chlorine (C1) due to the "heavy atom effect".
-
Other Aromatic Carbons: The remaining eight carbons will appear in the typical aromatic region (δ 120-140 ppm).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the following key absorptions:
-
Aromatic C-H stretching: 3100-3000 cm⁻¹
-
Aromatic C=C stretching: 1600-1450 cm⁻¹
-
C-Cl stretching: 850-550 cm⁻¹[13]
-
C-Br stretching: 690-515 cm⁻¹
Mass Spectrometry (Predicted)
The mass spectrum will provide crucial information about the molecular weight and isotopic distribution.
-
Molecular Ion Peak (M⁺): Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion peak will appear as a cluster of peaks. The most abundant peaks will be at m/z 240 (C₁₀H₆⁷⁹Br³⁵Cl), m/z 242 (C₁₀H₆⁸¹Br³⁵Cl and C₁₀H₆⁷⁹Br³⁷Cl), and m/z 244 (C₁₀H₆⁸¹Br³⁷Cl). The relative intensities of these peaks will be characteristic of a compound containing one bromine and one chlorine atom.[14]
-
Fragmentation: Common fragmentation pathways for aryl halides include the loss of the halogen atom(s) and fragmentation of the aromatic ring.
Reactivity and Applications in Drug Development
The synthetic utility of this compound lies in the differential reactivity of the C-Br and C-Cl bonds, allowing for selective functionalization. The C-Br bond is generally more reactive than the C-Cl bond in many cross-coupling reactions.[7]
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds.[15][16] this compound can be selectively coupled at the more reactive C-Br bond with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. The remaining C-Cl bond can then be subjected to a second coupling reaction under more forcing conditions, allowing for the stepwise construction of complex biaryl and polyaryl systems.
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds.[17][18][19] Similar to the Suzuki coupling, selective amination at the C-Br position is expected to be favored under milder conditions. This allows for the introduction of a wide range of primary and secondary amines, which are common functional groups in pharmaceutically active molecules.
Self-Validating Protocol for a Generic Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110°C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.
Causality in Catalyst and Base Selection: The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the reaction and depends on the specific substrates. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands are often required. The base plays a critical role in the transmetalation step of the catalytic cycle.
Figure 3. Key cross-coupling reactions of this compound.
Applications in Medicinal Chemistry
Halogenated naphthalenes are valuable intermediates in the synthesis of biologically active compounds.[2][20] While specific applications of this compound are not extensively documented, its potential can be inferred from the known activities of related naphthalene derivatives. Naphthalene-based scaffolds are found in compounds with anticancer, antimicrobial, and anti-inflammatory properties. For instance, certain halogenated flavones, which can be synthesized from halogenated precursors, have shown cytotoxic effects on cancer cells.[21] The ability to selectively functionalize the 2- and 1-positions of the naphthalene core makes this compound a promising starting material for the synthesis of libraries of novel compounds for drug discovery screening.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Precautionary Measures:
-
Handle in a well-ventilated area or in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Conclusion
This compound is a versatile building block with significant potential for the synthesis of complex organic molecules. Its differential reactivity at the C-Br and C-Cl positions allows for selective and sequential functionalization through well-established cross-coupling methodologies. While a lack of direct experimental data necessitates a predictive approach to its properties and reactivity, the principles outlined in this guide provide a solid foundation for its application in research and development. As the demand for novel molecular scaffolds in drug discovery and materials science continues to grow, the strategic utilization of compounds like this compound will undoubtedly play a crucial role in advancing these fields.
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An In-Depth Technical Guide to 2-Bromo-1-chloronaphthalene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-bromo-1-chloronaphthalene, a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the realms of medicinal chemistry and materials science. This document delves into its chemical identity, synthetic methodologies, physicochemical properties, and key applications, offering field-proven insights and detailed protocols to support researchers in their endeavors.
Introduction and IUPAC Nomenclature
This compound is a disubstituted naphthalene derivative with the chemical formula C₁₀H₆BrCl.[1] According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the correct name for this compound is This compound .[1] This nomenclature arises from the numbering of the naphthalene ring system, where the chloro group is at position 1 and the bromo group is at position 2. The presence of two different halogen atoms on the aromatic scaffold imparts distinct reactivity at each position, making it a valuable intermediate for selective chemical transformations.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These computed properties, primarily sourced from PubChem, provide a foundational understanding of the molecule's characteristics.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrCl | PubChem[1] |
| Molecular Weight | 241.51 g/mol | PubChem[1] |
| XLogP3 | 4.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 239.93414 Da | PubChem[1] |
| Monoisotopic Mass | 239.93414 Da | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Purity (typical) | 97% | AChemBlock,[2] Sigma-Aldrich |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of this compound.
For the ¹³C NMR spectrum, the carbon atoms directly bonded to the halogens will experience the most significant downfield shift. Aromatic carbons typically appear in the range of 125-150 ppm.[5][6]
In electron ionization mass spectrometry, the mass spectrum of this compound is expected to show a distinct molecular ion peak. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic pattern of peaks. The fragmentation of the molecular ion would likely involve the loss of the halogen atoms, leading to fragment ions corresponding to the naphthalene cation and other smaller fragments.[7][8][9]
Synthesis of this compound
The synthesis of this compound can be approached through several synthetic strategies. One of the most plausible and widely applicable methods for the introduction of a halogen onto an aromatic ring from an amino group is the Sandmeyer reaction .[10][11]
Proposed Synthetic Pathway via Sandmeyer Reaction
This proposed synthesis starts from a suitable aminonaphthalene precursor. A logical starting material would be 2-bromo-1-aminonaphthalene. The synthesis would proceed in two key stages: diazotization of the amino group followed by a copper(I) chloride-mediated substitution.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on established procedures for the Sandmeyer reaction on similar aromatic amines.[12][13]
Materials:
-
2-Bromo-1-aminonaphthalene
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) chloride (CuCl)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
Step 1: Diazotization
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-bromo-1-aminonaphthalene in a suitable volume of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite in water and add it dropwise to the cooled amine solution, ensuring the temperature remains below 5 °C.
-
Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure the complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with continuous stirring.
-
Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it (e.g., to 50-60 °C) until the evolution of nitrogen ceases.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane.
-
Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.
Causality Behind Experimental Choices:
-
Low Temperature for Diazotization: Diazonium salts are generally unstable at higher temperatures and can decompose.[14] Maintaining a low temperature (0-5 °C) is critical to prevent premature decomposition and ensure a high yield of the desired product.
-
Copper(I) Catalyst: Copper(I) salts are essential catalysts for the Sandmeyer reaction.[10] The mechanism involves a single-electron transfer from the copper(I) species to the diazonium salt, which initiates the radical substitution process.
-
Acidic Conditions: The reaction is carried out in a strong acid to generate nitrous acid in situ from sodium nitrite and to stabilize the resulting diazonium salt.
Applications in Research and Drug Development
Halogenated naphthalenes are valuable building blocks in organic synthesis due to the versatility of the carbon-halogen bond, which can participate in a variety of cross-coupling reactions.[15]
Cross-Coupling Reactions
This compound is an ideal substrate for selective cross-coupling reactions, such as the Suzuki-Miyaura coupling. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for the selective functionalization at the 2-position, followed by a subsequent reaction at the 1-position if desired.
Caption: Selective Suzuki-Miyaura coupling at the 2-position.
This selective functionalization is a powerful tool for the synthesis of complex polycyclic aromatic compounds, which are scaffolds for various biologically active molecules and advanced materials.
Intermediate in Medicinal Chemistry
While specific examples of drugs derived directly from this compound are not prevalent in the reviewed literature, the dihalogenated naphthalene core is a key structural motif in many pharmacologically active compounds. Its utility lies in its role as a rigid scaffold upon which various functional groups can be installed to modulate biological activity. For instance, substituted naphthalenes are found in compounds targeting a range of biological targets, including enzymes and receptors.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis. Its well-defined structure, coupled with the differential reactivity of its two halogen substituents, makes it an attractive starting material for the construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and reactivity is crucial for unlocking its full potential in the development of novel pharmaceuticals and advanced materials. This guide provides a solid foundation for researchers to confidently and safely incorporate this compound into their synthetic strategies.
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Chemistry LibreTexts. (2021, October 14). Sandmeyer Reaction. Retrieved from [Link]
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L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-bromonaphthalene. Retrieved from [Link]
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Organic Syntheses. (n.d.). Naphthalene, 1-bromo-. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. Retrieved from [Link]
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spectroscopic data of 2-Bromo-1-chloronaphthalene
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-1-chloronaphthalene
This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS: 692728-68-0), a key halogenated naphthalene derivative.[1][2] Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple data repository. It delves into the causality behind spectroscopic phenomena, offering field-proven insights into data acquisition and interpretation. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that every protocol and interpretation is scientifically rigorous and validated by established principles.
Introduction: The Analytical Imperative
This compound is a disubstituted naphthalene, a class of compounds essential as intermediates in the synthesis of advanced materials and pharmaceutical agents.[3] The precise arrangement of the bromo and chloro substituents on the naphthalene core dictates its chemical reactivity and physical properties. Consequently, unambiguous structural verification is paramount. Spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, provide the necessary toolkit for this confirmation. This guide will detail the expected spectroscopic signature of this molecule, explaining the theoretical underpinnings and providing practical, validated protocols for data acquisition.
Molecular Structure Analysis
The foundational step in any spectroscopic analysis is understanding the molecule's structure. This compound consists of a naphthalene ring system substituted with a chlorine atom at the C1 position and a bromine atom at the C2 position. This specific substitution pattern breaks the symmetry of the naphthalene core, meaning all six aromatic protons and ten carbons are chemically non-equivalent, a key factor that will be reflected in the complexity of its NMR spectra.
Caption: Structure of this compound with IUPAC numbering.
Mass Spectrometry (MS): The Molecular Fingerprint
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. For halogenated molecules, MS provides a uniquely clear signature due to the characteristic isotopic abundances of chlorine and bromine.
Theoretical Principles & Expected Data
The molecular formula for this compound is C₁₀H₆BrCl.[1][2] The presence of both bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.5%, ³⁷Cl ≈ 24.5%) results in a distinctive isotopic pattern for the molecular ion peak (M⁺).[4] This pattern is the most definitive feature in its mass spectrum. The expected molecular ion cluster will have three main peaks:
-
M⁺: Composed of ⁷⁹Br and ³⁵Cl isotopes.
-
M+2: A combination of (⁷⁹Br + ³⁷Cl) and (⁸¹Br + ³⁵Cl). This peak is expected to be the most abundant in the cluster.
-
M+4: Composed of ⁸¹Br and ³⁷Cl isotopes.
Aromatic systems like naphthalene produce a stable molecular ion, which is often the base peak or at least of high intensity. Fragmentation primarily occurs through the loss of the halogen substituents.
| Ion | m/z (Calculated) | Expected Relative Abundance | Causality |
| [C₁₀H₆⁷⁹Br³⁵Cl]⁺ (M⁺) | 239.93 | High | Molecular ion with the most abundant isotopes. |
| [C₁₀H₆BrCl]⁺ (M+2) | 241.93 | Highest | Combination of (⁷⁹Br + ³⁷Cl) and (⁸¹Br + ³⁵Cl) isotopes.[5] |
| [C₁₀H₆⁸¹Br³⁷Cl]⁺ (M+4) | 243.93 | Moderate | Molecular ion with the least abundant heavy isotopes. |
| [C₁₀H₆Cl]⁺ | 161.01 | Moderate | Loss of a bromine radical (•Br) from the molecular ion. |
| [C₁₀H₆Br]⁺ | 204.96 | Moderate | Loss of a chlorine radical (•Cl) from the molecular ion. |
| [C₁₀H₆]⁺ | 126.05 | Moderate to High | Loss of both halogen radicals. A stable benzyne-type intermediate. |
| [Br]⁺ | 79, 81 | Possible, Low | Bromine cation, showing a ~1:1 isotopic pattern.[6] |
| [Cl]⁺ | 35, 37 | Possible, Low | Chlorine cation, showing a ~3:1 isotopic pattern.[6] |
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Instrument Setup: A gas chromatograph-mass spectrometer (GC-MS) is used. The GC column separates the analyte from any impurities. Standard EI-MS conditions are set: ionization energy of 70 eV, source temperature of ~230 °C.
-
Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet.
-
Data Acquisition: The mass spectrometer scans a mass range (e.g., m/z 40-300) to detect the molecular ion and its fragment ions.
-
Analysis: The resulting mass spectrum is analyzed, focusing on the molecular ion cluster to confirm the molecular formula and the fragmentation pattern to support the structure.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Infrared (IR) Spectroscopy: Vibrational Analysis
IR spectroscopy probes the vibrational modes of a molecule, providing functional group and fingerprint information. For substituted naphthalenes, the IR spectrum is characterized by aromatic C-H and C=C stretching and bending vibrations.
Theoretical Principles & Expected Data
The introduction of halogen substituents influences the C-H out-of-plane bending modes, which are particularly diagnostic for substitution patterns on aromatic rings.[7] The C-Br and C-Cl stretching vibrations are expected in the lower frequency region of the spectrum.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Rationale |
| 3100–3000 | Aromatic C-H Stretch | Medium to Weak | Characteristic of sp² C-H bonds in aromatic systems.[8] |
| 1600–1450 | Aromatic C=C Ring Stretch | Medium to Strong | Multiple bands are expected due to the naphthalene ring system.[9] |
| 900–675 | Aromatic C-H Out-of-Plane Bend | Strong | The pattern of these bands is highly indicative of the substitution pattern on the aromatic rings. |
| 1100-1000 | C-Cl Stretch | Medium | Typical range for aryl chlorides. |
| 700-500 | C-Br Stretch | Medium to Strong | Typical range for aryl bromides. |
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Instrument Preparation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used. A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Application: A small amount of the solid this compound sample is placed directly onto the ATR crystal, ensuring good contact by applying pressure with the built-in clamp.
-
Data Acquisition: The sample is scanned (e.g., 32 scans at a resolution of 4 cm⁻¹) over the mid-IR range (4000–400 cm⁻¹).
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The background spectrum is automatically subtracted by the instrument software.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the full characterization of this compound.
¹H NMR Spectroscopy
Causality & Interpretation: The six aromatic protons are all in unique chemical environments due to the desymmetrizing effect of the two different halogen substituents. Their chemical shifts are influenced by the electron-withdrawing inductive effects and electron-donating resonance effects of the halogens. Protons closer to the halogens will be shifted further downfield.[10] For example, the proton at C8 is subject to a strong peri-interaction with the C1-Cl group, likely shifting it significantly downfield. Similarly, the proton at C3 is adjacent to the C2-Br group and will also be shifted downfield. The coupling patterns (doublets, triplets, or doublets of doublets) will reveal the connectivity between adjacent protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| H-3 | 7.8 – 8.0 | Doublet (d) | Adjacent to the electron-withdrawing bromine atom. |
| H-4 | 7.5 – 7.7 | Doublet (d) | Coupled to H-3. |
| H-5 | 7.8 – 8.0 | Doublet (d) | Part of the unsubstituted ring, influenced by the overall electronic environment. |
| H-6, H-7 | 7.3 – 7.6 | Multiplet (m) | Complex coupling in the unsubstituted ring, generally found in the typical aromatic region. |
| H-8 | 8.0 – 8.2 | Doublet (d) | Significant downfield shift due to steric compression and electronic effects (peri-interaction) from the adjacent chlorine at C1.[10] |
¹³C NMR Spectroscopy
Causality & Interpretation: The ten carbon atoms of the naphthalene ring are all chemically distinct. The chemical shifts are dominated by the powerful inductive and resonance effects of the halogen substituents. The carbons directly attached to the halogens (C1 and C2) will be the most affected. The electronegative chlorine atom at C1 will cause a significant downfield shift for C1, while the bromine at C2 will also shift C2 downfield, though typically less than chlorine.[11]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | 130 – 133 | Directly attached to chlorine (ipso-carbon), shifted downfield. |
| C-2 | 120 – 123 | Directly attached to bromine (ipso-carbon). |
| C-3 | 128 – 130 | Adjacent to C-2(Br) and C-4(H). |
| C-4 | 126 – 128 | Part of the substituted ring. |
| C-4a | 131 – 133 | Bridgehead carbon adjacent to the substituted ring. |
| C-5 | 127 – 129 | Part of the unsubstituted ring. |
| C-6 | 126 – 128 | Part of the unsubstituted ring. |
| C-7 | 125 – 127 | Part of the unsubstituted ring. |
| C-8 | 124 – 126 | Influenced by the peri-interaction with the C1-Cl group. |
| C-8a | 133 – 135 | Bridgehead carbon adjacent to C1(Cl). |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is tuned and the magnetic field is shimmed to optimize resolution.
-
¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is run. Key parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment (e.g., using a broadband decoupling sequence) is performed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, several hundred to several thousand scans are typically required.
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier-transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The mass spectrum provides definitive proof of the molecular formula through its unique M⁺, M+2, and M+4 isotopic cluster. The IR spectrum confirms the aromatic nature and the presence of halogen substituents. Finally, ¹H and ¹³C NMR spectroscopy provide the unambiguous atom-by-atom connectivity, confirming the 1-chloro, 2-bromo substitution pattern. The predicted data and protocols in this guide serve as a robust framework for the empirical analysis and quality control of this important chemical intermediate.
References
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Chawananon, S. (2023). ROTATIONAL SPECTROSCOPY OF FLUORONAPHTHALENES: THE MODEL STUDY OF HALOGENATED NAPHTHALENES. IDEALS - University of Illinois. Available at: [Link]
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Khan, M. S., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. Available at: [Link]
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Mori, K., et al. (2023). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. National Institutes of Health. Available at: [Link]
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NIST. (n.d.). Naphthalene, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
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Puzzarini, C., et al. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. National Institutes of Health. Available at: [Link]
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An In-depth Technical Guide to the Solubility of 2-Bromo-1-chloronaphthalene
This guide provides a comprehensive technical overview of the solubility characteristics of 2-bromo-1-chloronaphthalene, a halogenated aromatic hydrocarbon of interest to researchers and professionals in drug development and chemical synthesis. In the absence of extensive published experimental data for this specific compound, this document emphasizes the foundational principles governing its solubility, detailed methodologies for its empirical determination, and the analytical techniques required for accurate quantification.
Understanding the Solubility Profile of this compound: A Theoretical Perspective
This compound (C₁₀H₆BrCl) is a polycyclic aromatic hydrocarbon substituted with two different halogen atoms.[1] Its molecular structure is the primary determinant of its solubility behavior.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrCl | PubChem[1] |
| Molecular Weight | 241.51 g/mol | PubChem[1] |
| CAS Number | 692728-68-0 | AChemBlock, PubChem[1][2] |
| Calculated XLogP3 | 4.5 | PubChem[1] |
The high calculated XLogP3 value of 4.5 strongly suggests that this compound is a lipophilic compound with very low aqueous solubility.[1] The general principle of "like dissolves like" dictates that its solubility will be significantly higher in non-polar organic solvents compared to polar solvents like water. The naphthalene core is inherently non-polar, and the addition of bromo- and chloro- substituents does not impart significant polarity to the molecule. Therefore, it is anticipated to be soluble in solvents such as hydrocarbons (e.g., hexane, toluene), chlorinated solvents (e.g., dichloromethane, chloroform), and ethers (e.g., diethyl ether, tetrahydrofuran). Conversely, its solubility in water and lower alcohols (e.g., methanol, ethanol) is expected to be negligible.
dot graph LogicalFlow { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
A [label="Compound Structure\n(this compound)"]; B [label="Physicochemical Properties\n(High XLogP3, Non-polar)"]; C [label="Solubility Prediction\n('Like Dissolves Like')"]; D [label="High Solubility in\nNon-polar Organic Solvents"]; E [label="Low Solubility in\nPolar Solvents (e.g., Water)"];
A -> B; B -> C; C -> D; C -> E; } caption: "Logical flow from structure to predicted solubility."
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
The most reliable method for determining the thermodynamic (equilibrium) solubility of a sparingly soluble compound is the shake-flask method .[3][4] This method ensures that the solution reaches equilibrium with the excess solid, providing a true measure of solubility at a given temperature.
Principle of the Shake-Flask Method
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.
Detailed Experimental Workflow
Materials and Equipment:
-
This compound (solid, of known purity)
-
Selected solvents (HPLC grade or equivalent)
-
Volumetric flasks, vials with screw caps
-
Constant temperature shaker bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sedimentation: After the incubation period, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
Dilution: Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the concentration of the compound in the diluted sample using a validated analytical method.
-
Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.
dot graph ExperimentalWorkflow { rankdir=LR; node [shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [color="#34A853"];
Start [label="Start", shape=ellipse, fillcolor="#FBBC05"]; Prep [label="Add Excess Solid\n& Solvent"]; Equilibrate [label="Shake at Constant Temp\n(24-72h)"]; Settle [label="Allow Excess\nSolid to Settle"]; Sample [label="Withdraw & Filter\nSupernatant"]; Analyze [label="Dilute & Quantify\n(HPLC/UV-Vis)"]; End [label="End", shape=ellipse, fillcolor="#FBBC05"];
Start -> Prep -> Equilibrate -> Settle -> Sample -> Analyze -> End; } caption: "Shake-flask method for solubility determination."
Analytical Quantification Techniques
Accurate quantification of the dissolved this compound is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectroscopy are suitable techniques.[5][6]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation and quantification of naphthalene derivatives.[6][7]
Suggested HPLC Method Parameters (to be optimized):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water. A starting point could be a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound. Naphthalene itself has a maximum absorption peak around 275 nm.[8] The specific λmax for the title compound should be determined experimentally.
-
Quantification: A calibration curve should be prepared using standard solutions of this compound of known concentrations.
UV-Vis Spectroscopy
For a more rapid but potentially less specific analysis, UV-Vis spectroscopy can be employed.[9] This method is suitable if the solvent used does not have significant absorbance in the same region as the analyte.
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a solution of known concentration across the UV range (typically 200-400 nm).
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration (Beer-Lambert Law).
-
Measure the absorbance of the filtered sample from the solubility experiment (appropriately diluted) and determine its concentration from the calibration curve.
Safety and Handling
This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[1][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.[11]
Conclusion
References
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Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
solubility experimental methods.pptx. (2016, September 27). SlideShare. Retrieved January 12, 2026, from [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2007). Lund University Publications. Retrieved January 12, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]
-
HPLC Separation of Genotoxic Derivatives of Naphthalene. (n.d.). SemOpenAlex. Retrieved January 12, 2026, from [Link]
-
Identification and quantification of polar naphthalene derivatives in contaminated groundwater of a former gas plant site by liquid chromatography-electrospray ionization tandem mass spectrometry. (2005). ResearchGate. Retrieved January 12, 2026, from [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Institute of Environmental Health Sciences. Retrieved January 12, 2026, from [Link]
-
1-Bromo-2-chloronaphthalene. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Dissolution Method Development for Poorly Soluble Compounds. (2016). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Measuring Total Naphthalene Hydrocarbons in Aviation Fuels by UV-Vis Spectroscopy. (2025, April 10). Agilent. Retrieved January 12, 2026, from [Link]
-
Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved January 12, 2026, from [Link]
-
2-Chloronaphthalene. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
2-Chloronaphthalene. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Normalized UV-vis absorption spectra of the naphthalene derivatives in... (2022, January). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Naphthalene. (n.d.). PhotochemCAD. Retrieved January 12, 2026, from [Link]
- Replacement of bromine by chlorine in aromatic compounds. (1956, November 6). Google Patents.
-
Standard Test Method for Quantifying Naphthalene with UV-2600i Ultraviolet Spectrophotometer: ASTM D1840. (n.d.). Shimadzu Scientific Instruments. Retrieved January 12, 2026, from [Link]
-
Resolution Infrared and UV-Vis spectrum of Naphthalene and Anthracene Compounds. (2025, July 4). ResearchGate. Retrieved January 12, 2026, from [Link]
-
This compound. (n.d.). Wuhan Qingfeng Chemical Co.,ltd. Retrieved January 12, 2026, from [Link]
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IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures-Revised and Updated. Part 3. Neat Organic Solvents. (n.d.). UNT Digital Library. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Short Notes. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide to the Stability and Storage of 2-Bromo-1-chloronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the chemical stability and optimal storage conditions for 2-Bromo-1-chloronaphthalene (C₁₀H₆BrCl). As a crucial intermediate in pharmaceutical synthesis and materials science, understanding its stability profile is paramount for ensuring the integrity of research outcomes, the safety of personnel, and the quality of manufactured products. This document moves beyond generic recommendations to provide a detailed examination of the underlying chemical principles governing its stability, offering field-proven insights and actionable protocols.
Physicochemical Properties and Intrinsic Stability
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior under various conditions.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 692728-68-0 | [1][2] |
| Molecular Formula | C₁₀H₆BrCl | [1][2] |
| Molecular Weight | 241.51 g/mol | [1][2] |
| Appearance | Solid (powder) | [3] |
| Melting Point | 56-57 °C | [3] |
| Purity (Typical) | 97% | [2] |
The naphthalene core, being an aromatic system, confers a significant degree of intrinsic stability. However, the presence of halogen substituents (bromine and chlorine) introduces specific vulnerabilities that must be addressed in its handling and storage. The C-Br and C-Cl bonds are potential sites for nucleophilic attack and photodegradation.
Key Factors Influencing the Stability of this compound
Several environmental factors can compromise the chemical integrity of this compound. A thorough understanding of these factors is critical for developing effective storage and handling strategies.
Thermal Stress
While stable under normal conditions, elevated temperatures can promote decomposition.[4] The energy input can lead to the homolytic cleavage of the carbon-halogen bonds, initiating radical chain reactions. Thermal decomposition of halogenated naphthalenes can result in the formation of hazardous byproducts, including hydrogen halides (HBr and HCl) and potentially polyhalogenated dibenzofurans or dioxins under certain conditions, particularly in the presence of oxygen and metal catalysts.
Photodegradation
Aromatic compounds, especially those with halogen substituents, are susceptible to photodegradation upon exposure to light, particularly in the UV spectrum. The energy from photons can excite the molecule to a higher energy state, leading to the cleavage of the C-Br or C-Cl bonds. This process often proceeds via a free-radical mechanism, which can be accelerated in the presence of photosensitizers. Studies on other brominated aromatic compounds have shown that debromination is a primary photodegradation pathway.[2][3]
Oxidative Degradation
Strong oxidizing agents are incompatible with this compound.[4] Oxidative degradation can occur through various mechanisms, including electrophilic attack on the aromatic ring or reaction with the halogen substituents. The naphthalene ring system can be opened by potent oxidizers, leading to a complex mixture of degradation products.
Hydrolytic Stability
Aryl halides, such as this compound, are generally resistant to hydrolysis under neutral pH conditions due to the strength of the carbon-halogen bond, which has partial double-bond character from resonance with the aromatic ring. However, under forcing conditions of high temperature and extreme pH (either highly acidic or basic), hydrolysis can occur, leading to the substitution of the halogen atoms with hydroxyl groups.
Recommended Storage and Handling Protocols
Based on the stability profile, the following protocols are recommended to maintain the quality and integrity of this compound.
General Storage Conditions
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 0-8 °C is recommended.[2] One supplier suggests a storage temperature of 4°C.[3] This minimizes the rate of potential slow degradation reactions.
-
Light: Protect from light. Store in amber glass vials or other opaque containers to prevent photodegradation.
-
Inert Atmosphere: For long-term storage of high-purity material, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
Container: Use well-sealed containers to prevent moisture ingress and sublimation.
Incompatible Materials
To prevent hazardous reactions and degradation, this compound should be stored separately from:
-
Strong oxidizing agents: (e.g., peroxides, nitrates, perchlorates)[4]
-
Strong acids and bases: To prevent potential hydrolysis under elevated temperatures.
-
Reactive metals: (e.g., sodium, potassium, magnesium)
Handling Procedures
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid generating dust during handling.
-
Grounding and bonding should be used when transferring large quantities to prevent static discharge.
Experimental Workflow for Stability Assessment
To ensure the ongoing integrity of this compound, particularly for critical applications in drug development, a comprehensive stability testing program is essential. The following workflow is based on the principles outlined in the ICH guidelines for stability testing of new drug substances.[5]
Caption: Experimental workflow for the stability assessment of this compound.
Step-by-Step Protocol for Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Hydrogen peroxide (H₂O₂), 30%
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To a volumetric flask, add an aliquot of the stock solution and an equal volume of 1M HCl.
-
Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Cool the solution to room temperature and neutralize with 1M NaOH.
-
Dilute to the final volume with the mobile phase.
-
-
Base Hydrolysis:
-
To a volumetric flask, add an aliquot of the stock solution and an equal volume of 1M NaOH.
-
Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Cool the solution to room temperature and neutralize with 1M HCl.
-
Dilute to the final volume with the mobile phase.
-
-
Oxidative Degradation:
-
To a volumetric flask, add an aliquot of the stock solution and an appropriate volume of 30% H₂O₂.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Dilute to the final volume with the mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven (e.g., 70°C) for a specified period (e.g., 7 days).
-
After the exposure period, dissolve a known amount of the stressed sample in a suitable solvent for analysis.
-
-
Photostability:
-
Expose a solid sample of this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be protected from light.
-
After exposure, dissolve a known amount of the exposed and control samples for analysis.
-
-
Analysis:
-
Analyze all stressed samples and a control (unstressed) sample by a validated stability-indicating HPLC method.
-
Compare the chromatograms to identify and quantify any degradation products.
-
Plausible Degradation Pathways
Based on the chemical structure and the known reactivity of related compounds, the following degradation pathways are proposed for this compound.
Caption: Plausible degradation pathways for this compound.
Conclusion
The stability of this compound is robust under recommended storage conditions. However, exposure to elevated temperatures, light, and strong oxidizing agents can lead to degradation. For critical applications, a comprehensive stability testing program is essential to establish a retest period and ensure the material's fitness for use. By implementing the storage and handling protocols outlined in this guide, researchers and drug development professionals can safeguard the integrity of this compound, thereby ensuring the reliability of their scientific work and the quality of their final products.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
University of Colorado Colorado Springs. Handling and Storage of Hazardous Materials. [Link]
-
MDPI. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. [Link]
-
E3S Web of Conferences. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. [Link]
-
Save My Exams. Relative Ease of Hydrolysis. [Link]
-
ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
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Foreword: A Proactive Approach to Chemical Safety
An In-depth Technical Guide to the Safe Handling of 2-Bromo-1-chloronaphthalene
In the landscape of modern chemical research and pharmaceutical development, the synthesis of novel compounds often involves the use of highly specialized reagents and intermediates. This compound is one such compound, a halogenated aromatic hydrocarbon that serves as a valuable building block. However, its utility is intrinsically linked to a comprehensive understanding of its potential hazards. This guide is designed for the discerning researcher and scientist, moving beyond a simple recitation of safety data sheet (SDS) information. It aims to provide a deeper, mechanistic understanding of the risks associated with this compound and to establish robust, field-proven protocols for its safe handling, storage, and disposal. As senior application scientists, our primary directive is not merely to avoid accidents, but to build a foundational culture of safety through expertise and proactive risk mitigation.
Compound Identification and Physicochemical Profile
A precise understanding of a chemical's identity and physical properties is the bedrock of its safe management. This compound is a disubstituted naphthalene, and its characteristics are critical for predicting its behavior in both experimental and emergency scenarios.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 692728-68-0 | [1][2][3] |
| Molecular Formula | C₁₀H₆BrCl | [1][2][3] |
| Molecular Weight | 241.51 g/mol | [1][2][3] |
| Physical Form | Solid | [4] |
| InChI Key | ORPYLLUOBDZSEX-UHFFFAOYSA-N | [1][4] |
| Solubility | Insoluble in water, soluble in organic solvents. | [5][6] |
| Storage Temperature | Recommended at 0-8 °C or room temperature. | [2][4] |
GHS Hazard Identification and Classification
The Globally Harmonized System (GHS) provides a universal framework for communicating the hazards of chemical products. For this compound, the classification indicates significant acute toxicity and irritant properties.
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Causality: The toxicity profile is characteristic of halogenated aromatic hydrocarbons. The lipophilic nature of the naphthalene ring allows for absorption through the skin and respiratory tract. The bromine and chlorine substituents can enhance its reactivity and potential to disrupt cellular processes upon absorption, leading to irritation and systemic toxicity. While specific toxicological studies on this isomer are limited, data from related compounds like 2-chloronaphthalene suggest potential for liver effects with significant exposure.[9]
Caption: GHS Hazard Profile.
Risk Mitigation and Safe Handling Protocols
A multi-layered approach involving engineering controls, appropriate personal protective equipment (PPE), and standardized procedures is essential for mitigating the risks associated with this compound.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize exposure by containing the chemical at its source.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute (fpm). This is non-negotiable and protects the researcher from inhaling harmful dust or vapors.
-
Ventilation: The laboratory must be well-ventilated, with negative pressure relative to adjacent non-laboratory areas to prevent the escape of contaminants.
-
Proximity to Safety Equipment: The work area must be in close proximity to a safety shower and an eyewash station, ensuring immediate access in case of an emergency.[10]
Personal Protective Equipment (PPE): A Self-Validating System
PPE is the last line of defense and must be selected to provide a complete barrier to the specific hazards of the chemical.
-
Hand Protection: Wear nitrile gloves. Given that skin contact is a primary exposure route, glove selection is critical. Always inspect gloves for tears or punctures before use. Use the proper glove removal technique (without touching the outer surface) to avoid skin contact.[8]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashes or dust generation.[10]
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is required.
-
Respiratory Protection: Not typically required when work is conducted within a certified fume hood. If there is a potential for exposure outside of a fume hood (e.g., large-scale spill), a NIOSH-approved respirator with organic vapor cartridges would be necessary.
Caption: PPE Selection Logic.
Standard Operating Procedure (SOP) for Handling
-
Preparation: Don all required PPE before entering the designated work area. Ensure the fume hood is operational and uncluttered.
-
Weighing: Tare a suitable container on a balance located inside the fume hood. Carefully transfer the required amount of this compound, minimizing the creation of dust.
-
Dissolution: Add the solvent to the solid within the fume hood. If heating is required, use a controlled heating mantle and ensure the setup is secure.
-
Reaction: Keep the reaction vessel closed and within the fume hood for the duration of the experiment.
-
Post-Handling: Decontaminate all surfaces with an appropriate solvent and wipe down. Dispose of contaminated materials in the designated hazardous waste container.
-
Glove Removal: Remove gloves using the proper technique and wash hands thoroughly with soap and water.[8]
Emergency Response and First Aid Protocols
Immediate and correct action during an emergency can significantly reduce the severity of an exposure.
Spill Management
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the fume hood is operational to contain vapors.
-
Contain: For a small spill, cover with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
First Aid Measures
The following protocols should be followed while awaiting professional medical assistance.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][11]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[8][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[8][10]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention.[8][11]
Caption: First Aid Decision Flowchart.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][10][12] The storage area should be secure and accessible only to authorized personnel.
-
Disposal: Dispose of unused material and contaminated waste in a designated hazardous waste container. All waste disposal must be conducted in accordance with local, state, and federal regulations. Never dispose of this compound down the drain.[8][10]
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
TradeIndia. (n.d.). High-Quality 2-Bromonaphthalene at Attractive Prices. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2-chloronaphthalene. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Chloronaphthalene. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2009, September 3). Provisional Peer-Reviewed Toxicity Values for 2-Chloronaphthalene (CASRN 91-58-7). Retrieved from [Link]
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- 3. arctomsci.com [arctomsci.com]
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- 5. High-Quality 2-Bromonaphthalene at Attractive Prices - Mumbai Supplier [sonalplasrubind.com]
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An In-depth Technical Guide to the Hazards of 2-Bromo-1-chloronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) and adhere to all institutional and regulatory safety protocols.
Introduction: Understanding the Compound
2-Bromo-1-chloronaphthalene is a polyhalogenated aromatic hydrocarbon. Its structure, featuring a naphthalene core with both bromine and chlorine substituents, places it within a class of compounds known for their industrial applications and, consequently, their potential for significant toxicological effects. While specific data for this exact isomer is limited, a comprehensive understanding of its hazards can be extrapolated from the extensive research on related halogenated naphthalenes. This guide provides an in-depth analysis of the known and anticipated hazards associated with this compound, drawing upon data from its GHS classification and the broader toxicological profiles of chlorinated and brominated naphthalenes.
Section 1: Physicochemical Properties and Reactivity Profile
A foundational understanding of the physicochemical properties of this compound is essential for anticipating its behavior in a laboratory setting and in the environment.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrCl | PubChem[1][2] |
| Molecular Weight | 241.51 g/mol | PubChem[1] |
| Appearance | Likely a solid or oily liquid | Inferred from related compounds |
| Reactivity | Reacts with strong oxidants. Decomposes on heating to produce toxic and corrosive gases, including hydrogen chloride. | Inferred from 2-chloronaphthalene[3] |
Causality in Reactivity: The naphthalene ring system is susceptible to oxidation, and the presence of halogens can influence reaction pathways. Thermal decomposition will liberate the halogen atoms, leading to the formation of hazardous byproducts such as hydrogen chloride and potentially other halogenated compounds.
Section 2: Health Hazards and Toxicological Profile
The primary concern with this compound lies in its potential health effects, which can be inferred from its GHS classification and the known toxicology of related compounds.
GHS Classification and Acute Toxicity
The Globally Harmonized System (GHS) provides a clear indication of the immediate hazards associated with this compound.
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | PubChem[1] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | PubChem[1] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | PubChem[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | PubChem[1] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | PubChem[1] |
Expert Insight: The "harmful" designation across multiple routes of exposure (oral, dermal, inhalation) underscores the necessity of stringent containment and personal protective equipment (PPE). The irritant properties suggest that direct contact can lead to localized tissue damage.
Systemic and Long-Term Health Effects
While specific long-term studies on this compound are not available, the broader class of halogenated naphthalenes is associated with significant systemic toxicity.
-
Hepatotoxicity (Liver Damage): Occupational exposure to chlorinated naphthalenes has been linked to severe liver disease, including acute atrophy of the liver. Animal studies have demonstrated that higher chlorinated congeners are more toxic than lower chlorinated ones, causing histological liver damage in rats. The substance may have effects on the liver, potentially leading to impaired functions.[3]
-
Chloracne: A severe and persistent acne-like skin condition, chloracne, was a common symptom among workers handling chlorinated naphthalenes.
-
Dioxin-Like Toxicity: There is strong evidence that chlorinated naphthalenes (PCNs) and their brominated counterparts (PBNs) are "dioxin-like" compounds.[4][5][6] This means they can interact with the aryl hydrocarbon receptor (AhR), a key regulator of cellular processes. This interaction can induce cytochrome P-450 enzymes, leading to downstream toxic effects.[7] It is plausible that mixed bromo/chloro-naphthalenes like this compound also exhibit this property.[4][5][6]
-
Other Systemic Effects: Other reported symptoms from exposure to chlorinated naphthalenes include irritation of the eyes, fatigue, headache, anemia, hematuria, and severe abdominal pain.
Caption: Conceptual pathway of halogenated naphthalene toxicity.
Section 3: Environmental Hazards
Halogenated naphthalenes are recognized for their environmental persistence and toxicity to aquatic life.
-
Aquatic Toxicity: Chlorinated naphthalenes are of moderate to high acute toxicity to aquatic organisms.[8] The substance is toxic to aquatic life and may cause long-term effects in the aquatic environment.[3]
-
Bioaccumulation: Due to their lipophilic nature, these compounds have the potential to bioaccumulate in organisms, such as fish.[3]
-
Persistence: The chemical structure suggests that this compound is not readily biodegradable and is expected to adsorb onto soil and sediments.[7]
Section 4: Risk Management and Safe Handling Protocols
A multi-layered approach to risk management is crucial when working with this compound.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9][10] Ensure that eyewash stations and safety showers are readily accessible.[9]
-
Containment: Use appropriate containment measures to prevent spills and the generation of dusts or aerosols.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[9][10]
-
Skin Protection: Wear protective gloves (inspect before use) and a lab coat.[3] Contaminated clothing should be removed and washed before reuse.[9]
-
Respiratory Protection: If there is a risk of inhalation, use a respirator with a filter for organic gases and particulates, adapted to the airborne concentration of the substance.[3]
Safe Handling and Storage
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10] Wash hands and any exposed skin thoroughly after handling.[9][10] Do not eat, drink, or smoke when using this product.[9]
-
Storage: Store in a dry, cool, and well-ventilated place.[9] Keep the container tightly closed and store separately from strong oxidants.[3]
Caption: Safe experimental workflow for handling this compound.
Section 5: Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First Aid Measures
| Exposure Route | First Aid Protocol | Source |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell. | [3][9] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention. | [3][9] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention. | [9][10] |
| Ingestion | Rinse mouth. Give one or two glasses of water to drink. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. | [3][9] |
Self-Validating System: In all cases of exposure, it is crucial to ensure that medical personnel are aware of the material involved so they can take precautions to protect themselves and prevent the spread of contamination.[9]
Spill and Fire Procedures
-
Spills: For spills, personal protection should include a filter respirator for organic gases and particulates.[3] Prevent the chemical from entering the environment.[3] Sweep the spilled substance into sealable containers. If appropriate, moisten first to prevent dusting. Carefully collect the remainder and then store and dispose of it according to local regulations.[3]
-
Fire: This compound is combustible.[3] In case of a fire, use foam, dry powder, or carbon dioxide.[3] Firefighters should wear self-contained breathing apparatus.[11]
Conclusion
This compound presents a significant hazard profile that demands respect and careful handling. Its acute toxicity, potential for severe long-term health effects including liver damage and "dioxin-like" activity, and environmental persistence necessitate the stringent application of engineering controls, personal protective equipment, and safe work practices. By understanding the underlying causality of its hazards, researchers can effectively mitigate risks and ensure a safe laboratory environment.
References
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- Fernandes, A., et al. (2014). The toxicological effects of halogenated naphthalenes: a review of aryl hydrocarbon receptor-mediated (dioxin-like) relative potency factors. Research Explorer The University of Manchester.
- U.S. Environmental Protection Agency. (2009). Provisional Peer-Reviewed Toxicity Values for 2-Chloronaphthalene (CASRN 91-58-7). EPA.
- U.S. Environmental Protection Agency.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Chloronaphthalene, remainder 2-chloronaphthalene. Thermo Fisher Scientific.
- International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSCs): ICSC 1708 - 2-Chloronaphthalene. ILO/WHO.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 14402083, this compound. PubChem.
- Carl ROTH. Safety Data Sheet: 1-Bromonaphthalene. Carl ROTH.
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- Sigma-Aldrich. (2025).
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An In-Depth Technical Guide to the Synthesis of 2-Bromo-1-chloronaphthalene
This guide provides a comprehensive overview of the synthesis of 2-Bromo-1-chloronaphthalene, a dihalogenated naphthalene derivative with potential applications in organic synthesis and materials science. The presented methodology is grounded in established chemical principles, with a focus on providing a robust and reproducible protocol for researchers, scientists, and drug development professionals.
Introduction: The Significance of Halogenated Naphthalenes
Halogenated naphthalenes are a class of aromatic compounds that have garnered significant interest due to their diverse applications. The introduction of halogen atoms onto the naphthalene core can profoundly influence the molecule's electronic properties, reactivity, and steric hindrance. This makes them valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials. The specific substitution pattern of the halogens allows for fine-tuning of the molecule's properties, making the development of selective and efficient synthetic routes to specific isomers, such as this compound, a key objective for synthetic chemists.
Proposed Synthesis Route: The Sandmeyer Reaction
While the initial "discovery" of this compound is not prominently documented, a logical and well-established method for its synthesis is the Sandmeyer reaction. This reaction provides a reliable means of introducing a bromine atom onto an aromatic ring via the diazotization of a primary aromatic amine.[1][2] The proposed synthesis commences with the commercially available precursor, 2-amino-1-chloronaphthalene.
The choice of the Sandmeyer reaction is underpinned by its versatility and the typically high yields it affords for the synthesis of aryl halides.[3] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, initiated by a one-electron transfer from a copper(I) salt to the diazonium salt intermediate.[1] This generates an aryl radical, which then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst.[4]
Experimental Workflow Diagram
Caption: A schematic overview of the synthetic workflow for this compound via the Sandmeyer reaction.
Detailed Experimental Protocol
This protocol is a self-validating system, with each step designed to ensure the successful formation and isolation of the target compound.
Materials:
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Copper(I) bromide (CuBr)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate (for chromatography)
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-1-chloronaphthalene (1.0 eq) in a minimal amount of 48% hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt is a critical step; maintaining a low temperature is essential to prevent its decomposition.[7]
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
After the addition is complete, gradually warm the reaction mixture to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases. The cessation of gas evolution is a visual indicator of the reaction's completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.
-
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₀H₆BrCl |
| Molecular Weight | 241.51 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, 400 MHz) | Expected aromatic protons in the region of δ 7.5-8.2 ppm |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected aromatic carbons in the region of δ 120-140 ppm |
| Mass Spectrometry (EI) | M⁺ peak at m/z 240/242/244 (isotopic pattern for Br and Cl) |
Trustworthiness and Self-Validation
The described protocol is designed to be a self-validating system. The visual cue of nitrogen gas evolution provides a real-time indication of the Sandmeyer reaction's progress. Furthermore, the purification by column chromatography allows for the isolation of a high-purity product, which can be unequivocally characterized by spectroscopic methods. The distinct isotopic pattern of bromine and chlorine in the mass spectrum serves as a definitive confirmation of the product's identity.
Conclusion
This technical guide outlines a robust and reliable method for the synthesis of this compound using the Sandmeyer reaction. By starting with the commercially available 2-amino-1-chloronaphthalene, this protocol offers a practical and efficient route for obtaining this valuable dihalogenated naphthalene derivative. The detailed experimental procedure and characterization data provide researchers with the necessary information to successfully synthesize and validate the target compound for their specific applications in drug discovery, materials science, and organic synthesis.
References
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Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]
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Sandmeyer reaction. Wikipedia. [Link]
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Sandmeyer Reaction Mechanism. BYJU'S. [Link]
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Sandmeyer Reaction. Organic Chemistry Portal. [Link]
- WO2002053545A1 - Process for preparation of aromatic halides
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Process for preparation of aromatic halides from aromatic amines. Justia Patents. [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
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1-Chloro-naphthalen-2-ylamine. PubChem. [Link]
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- 5. 2-AMINO-1-CHLORONAPHTHALENE | 16452-11-2 [chemicalbook.com]
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A Theoretical Investigation of 2-Bromo-1-chloronaphthalene: A Roadmap for Researchers
An In-depth Technical Guide for Scientists and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini
Abstract
2-Bromo-1-chloronaphthalene stands as a molecule of significant interest within the broader class of halogenated polycyclic aromatic hydrocarbons (PAHs), a group of compounds with diverse applications and environmental relevance. While experimental investigations provide foundational data, a deep understanding of its molecular properties, reactivity, and spectroscopic signatures can be greatly enhanced through theoretical and computational studies. This guide outlines a comprehensive theoretical framework for the in-depth characterization of this compound, leveraging modern computational chemistry techniques. The methodologies detailed herein are designed to provide a robust and self-validating approach to elucidating the electronic structure, spectroscopic characteristics, and chemical reactivity of this molecule, thereby offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction: The Case for a Theoretical Deep Dive into this compound
Halogenated naphthalenes are a class of compounds with significant industrial applications, but they are also of environmental concern due to their potential toxicity.[1][2] The specific substitution pattern of bromine and chlorine atoms on the naphthalene core in this compound (C₁₀H₆BrCl) creates a unique electronic and steric environment that dictates its chemical behavior.[3] A thorough theoretical investigation of this molecule is crucial for several reasons:
-
Predictive Power: Computational models can predict a range of molecular properties before engaging in potentially costly and time-consuming experimental synthesis and analysis.
-
Mechanistic Insight: Theoretical studies can elucidate the underlying electronic factors that govern the molecule's reactivity, stability, and spectroscopic behavior.
-
Structure-Property Relationships: By systematically studying this molecule, we can contribute to a broader understanding of structure-property relationships within the larger family of halogenated PAHs.
This guide provides a roadmap for a comprehensive theoretical study of this compound, drawing upon established computational methodologies successfully applied to related aromatic systems.[4][5]
Proposed Computational Methodology: A Self-Validating Framework
The cornerstone of this proposed investigation is Density Functional Theory (DFT), a quantum mechanical modeling method that offers a favorable balance between computational cost and accuracy for systems of this size.[6]
Geometry Optimization and Vibrational Analysis
The first step in any theoretical study is to determine the molecule's most stable three-dimensional structure.
Experimental Protocol:
-
Initial Structure Generation: Construct the 3D structure of this compound using a molecular modeling program.
-
Geometry Optimization: Perform a full geometry optimization using DFT. A suitable level of theory would be the B3LYP functional with the 6-311++G(d,p) basis set. This combination has proven effective for similar aromatic compounds.[5]
-
Vibrational Frequency Calculation: Following optimization, a vibrational frequency analysis should be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum.
Causality Behind Experimental Choices: The choice of the B3LYP functional is based on its well-documented success in reproducing molecular geometries and vibrational frequencies for a wide range of organic molecules. The 6-311++G(d,p) basis set is sufficiently large to provide a flexible description of the electron distribution, including the diffuse functions (++) important for describing the electron clouds of the halogen atoms and the polarization functions (d,p) that account for the non-spherical nature of electron density in chemical bonds.
Elucidating the Electronic Structure and Chemical Bonding
Understanding the distribution of electrons within the molecule is key to comprehending its properties.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
Experimental Protocol:
-
Orbital Energy Calculation: From the optimized geometry calculation, extract the energies of the HOMO and LUMO.
-
HOMO-LUMO Gap: Calculate the energy difference between the HOMO and LUMO. This gap is an indicator of the molecule's kinetic stability and chemical reactivity.[7]
-
Orbital Visualization: Generate graphical representations of the HOMO and LUMO to visualize the regions of electron density most likely to be involved in electron donation and acceptance, respectively.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.
Experimental Protocol:
-
MEP Calculation: Calculate the molecular electrostatic potential on the electron density surface of the optimized molecule.
-
Surface Mapping: Visualize the MEP, typically using a color scale where red indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-poor).
Authoritative Grounding: The analysis of FMOs and MEP is a standard and powerful approach in computational chemistry for rationalizing and predicting chemical reactivity.[7] These analyses provide insights into the molecule's susceptibility to attack by different reagents.
Predicting Spectroscopic Signatures
Computational spectroscopy is a powerful tool for interpreting and predicting experimental spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
GIAO Calculations: Employ the Gauge-Including Atomic Orbital (GIAO) method with DFT (e.g., B3LYP/6-311++G(d,p)) to calculate the ¹³C and ¹H NMR chemical shifts.
-
Referencing: Reference the calculated isotropic shielding values to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.
Vibrational (Infrared and Raman) Spectroscopy
Experimental Protocol:
-
Frequency and Intensity Calculations: The vibrational frequencies and corresponding infrared intensities and Raman activities are obtained from the frequency calculation performed after geometry optimization.
-
Spectral Simulation: Generate theoretical IR and Raman spectra from the calculated data for direct comparison with experimental spectra.
Electronic (UV-Vis) Spectroscopy
Experimental Protocol:
-
TD-DFT Calculations: Use Time-Dependent Density Functional Theory (TD-DFT) to calculate the electronic excitation energies and oscillator strengths. A functional such as CAM-B3LYP is often recommended for charge-transfer excitations.
-
Spectral Simulation: Simulate the UV-Vis absorption spectrum based on the calculated transitions.
Trustworthiness: The accuracy of these predicted spectra can be validated by comparison with experimental data, if available. Discrepancies can often provide deeper insights into the limitations of the theoretical model or highlight interesting molecular phenomena.
| Spectroscopic Technique | Computational Method | Key Parameters to be Calculated |
| NMR | GIAO-DFT | ¹³C and ¹H Chemical Shifts |
| Infrared (IR) | DFT | Vibrational Frequencies, IR Intensities |
| Raman | DFT | Vibrational Frequencies, Raman Activities |
| UV-Visible | TD-DFT | Excitation Energies, Oscillator Strengths |
Assessing Chemical Reactivity
Global and local reactivity descriptors derived from DFT calculations can provide quantitative measures of a molecule's reactivity.
Global Reactivity Descriptors
These descriptors provide an overall picture of the molecule's reactivity.
Experimental Protocol:
-
Ionization Potential (I) and Electron Affinity (A): Calculate these values from the energies of the neutral, cationic, and anionic species.
-
Derived Descriptors: From I and A, calculate the following:
-
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
-
Chemical Hardness (η): A measure of the molecule's resistance to charge transfer.
-
Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.
-
Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.
-
Local Reactivity Descriptors (Fukui Functions)
Fukui functions identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack.
Experimental Protocol:
-
Population Analysis: Perform a population analysis (e.g., Mulliken, Löwdin, or Natural Bond Orbital) on the neutral, cationic, and anionic forms of the molecule.
-
Fukui Function Calculation: Calculate the Fukui functions (fₖ⁺, fₖ⁻, and fₖ⁰) for each atom in the molecule.
Expertise & Experience: The combination of global and local reactivity descriptors provides a powerful and nuanced understanding of how and where this compound is likely to react. This information is invaluable for designing synthetic pathways or understanding its potential metabolic fate.[8]
Conclusion
The theoretical framework outlined in this guide provides a comprehensive and scientifically rigorous approach to the study of this compound. By employing a combination of DFT and TD-DFT calculations, researchers can gain deep insights into the molecule's geometric and electronic structure, predict its spectroscopic signatures, and develop a nuanced understanding of its chemical reactivity. This knowledge is not only of fundamental scientific interest but also has practical implications for the rational design of new materials and for assessing the environmental impact of halogenated aromatic compounds. The self-validating nature of the proposed protocols, grounded in well-established theoretical methods, ensures a high degree of confidence in the generated data and its interpretation.
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Perfluorohalogenated naphthalenes: synthesis, crystal structure, and intermolecular interaction. CrystEngComm.
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Understanding the reactivity of polycyclic aromatic hydrocarbons and related compounds. Royal Society of Chemistry.
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Computational Studies on the Reactivity of Polycyclic Aromatic Hydrocarbons. PubMed.
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(PDF) DFT study on geometries, electronic structures and electronic absorption of Naphthalene. ResearchGate.
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The toxicological effects of halogenated naphthalenes: a review of aryl hydrocarbon receptor-mediated (dioxin-like) relative potency factors. PubMed.
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The toxicological effects of halogenated naphthalenes: a review of aryl hydrocarbon receptor-mediated (dioxin-like) relative potency factors. The University of Manchester.
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Synthetic and Structural Studies of 1‐Halo‐8‐(alkylchalcogeno)naphthalene Derivatives. ResearchGate.
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Exploring the Accuracy of Density Functionals for Anharmonic Vibrations of Polycyclic Aromatic Hydrocarbons. ACS Publications.
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Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. MDPI.
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(PDF) Computational Investigation of the Electronic Properties of a Benzohydrazide-Naphthalene Derivative Using DFT. ResearchGate.
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Polycyclic Aromatic Hydrocarbons Adsorption onto Graphene: A DFT and AIMD Study. MDPI.
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The Significance of Halogenated Naphthalenes in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO., LTD..
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Prediction of Polycyclic Aromatic Hydrocarbon Derivatives Toxicity Studies Based on Density Functional Theory. ResearchGate.
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Structural and Spectroscopic Properties of 2-Bromoacetylnaphthalene: Experimental and Computational (DFT) Analysis. ResearchGate.
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Kinetic and Thermodynamic Stability of Naphthalene Oxide and Related Compounds. A Comparative Microcalorimetric and Computational (DFT) Study. ACS Publications.
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Density functional theory study on the electron spectra of naphthalene and azulene vapours. UBC Chemistry.
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(PDF) Electronic properties of chosen naphthalene derivatives. ResearchGate.
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Synthesis, Solution, and Solid State Properties of Homological Dialkylated Naphthalene Diimides—A Systematic Review of Molecules for Next-Generation Organic Electronics. MDPI.
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Computational Spectroscopy Lab. University of Aveiro.
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The Electronic Properties of Cadmium Naphthalene Diimide Coordination Complex. MDPI.
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Synthesis, Solution, and Solid State Properties of Homological Dialkylated Naphthalene Diimides—A Systematic Review of Molecules for Next-Generation Organic Electronics. ResearchGate.
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The Strategic Utility of 2-Bromo-1-chloronaphthalene: A Technical Guide for Advanced Synthesis and Materials Science
Foreword: Unveiling the Potential of a Versatile Synthetic Building Block
In the landscape of modern chemical research, the strategic selection of starting materials is paramount to the efficient and innovative development of novel molecules and materials. 2-Bromo-1-chloronaphthalene, a dihalogenated aromatic compound, represents a significant, yet often overlooked, platform for the synthesis of complex molecular architectures. Its unique substitution pattern, featuring two different halogens on the naphthalene core, offers a rich playground for selective functionalization, making it a valuable asset for researchers in drug discovery, organic synthesis, and materials science. This technical guide aims to provide an in-depth exploration of the potential research applications of this compound, grounded in established chemical principles and supported by actionable experimental protocols.
Physicochemical Properties and Synthesis of this compound
A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective utilization in research.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 692728-68-0 | |
| Molecular Formula | C₁₀H₆BrCl | |
| Molecular Weight | 241.51 g/mol | |
| Appearance | Solid (predicted) | |
| Storage Temperature | Room temperature |
Synthesis of this compound: A Plausible Approach
Caption: Plausible synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a proposed method and should be optimized for safety and yield.
-
Chlorination of Naphthalene: In a well-ventilated fume hood, dissolve naphthalene (1.0 eq) in a suitable solvent such as carbon tetrachloride. Cool the solution in an ice bath. Add a Lewis acid catalyst (e.g., FeCl₃, 0.1 eq) and then slowly bubble chlorine gas through the solution while monitoring the reaction by TLC or GC. Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-chloronaphthalene. Purify by vacuum distillation.
-
Bromination of 1-Chloronaphthalene: To a solution of purified 1-chloronaphthalene (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., FeBr₃, 0.1 eq). Cool the mixture in an ice bath and add bromine (1.0 eq) dropwise. Allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC or GC). Quench the reaction with an aqueous solution of sodium bisulfite. Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product, a mixture of isomers, is then subjected to column chromatography on silica gel using a non-polar eluent system (e.g., hexanes) to isolate the this compound isomer.
Core Research Application: Palladium-Catalyzed Cross-Coupling Reactions
The presence of two different halogens on the naphthalene core of this compound provides a powerful handle for sequential and selective functionalization through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond.[2] This differential reactivity allows for the selective transformation of the bromo-substituent while leaving the chloro-substituent intact for subsequent reactions. This opens up a vast array of possibilities for the synthesis of highly substituted naphthalene derivatives.
2.1. Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organohalide.[3] In the case of this compound, the bromo position can be selectively coupled with a boronic acid to introduce a new aryl or alkyl group.
Caption: Selective Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base such as potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of toluene and water.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 1-chloro-2-phenylnaphthalene.
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 1-Chloro-2-phenylnaphthalene | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 1-Chloro-2-(4-methoxyphenyl)naphthalene | 80-90 |
| 3 | 3-Thienylboronic acid | 1-Chloro-2-(3-thienyl)naphthalene | 75-85 |
2.2. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide.[1] Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-Br bond in this compound allows for the selective introduction of an amino group at the 2-position.
Caption: Selective Buchwald-Hartwig amination of this compound.
Experimental Protocol: Selective Buchwald-Hartwig Amination of this compound with Aniline
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 eq), a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like XPhos (0.05 eq), and a strong base such as sodium tert-butoxide (1.4 eq).
-
Reagent Addition: Add aniline (1.2 eq) followed by a dry, degassed solvent like toluene.
-
Reaction: Seal the tube and heat the mixture to 100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford N-(1-chloronaphthalen-2-yl)aniline.
Application in Materials Science: A Precursor to Organic Semiconductors
Substituted naphthalenes are key components in the design of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[4][5] The ability to introduce different functional groups onto the naphthalene core allows for the fine-tuning of electronic properties such as the HOMO/LUMO energy levels and charge carrier mobility. This compound serves as an excellent starting point for the synthesis of such materials. Through sequential cross-coupling reactions, extended π-conjugated systems can be constructed, which are essential for efficient charge transport.
For instance, a Suzuki-Miyaura coupling at the 2-position followed by another cross-coupling reaction at the 1-position can lead to the synthesis of asymmetrically substituted naphthalenes. This asymmetry can influence the solid-state packing of the molecules, a critical factor in determining the performance of organic electronic devices.
Caption: Synthesis of an organic semiconductor precursor from this compound.
Safety and Handling
This compound is a chemical that requires careful handling. According to the GHS hazard statements, it is harmful if swallowed, in contact with skin, or if inhaled.[6] It also causes skin and serious eye irritation and may cause respiratory irritation.[6] Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a highly versatile and valuable building block for advanced organic synthesis and materials science. Its unique dihalogenated structure allows for selective and sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions. This technical guide has outlined the potential research applications of this compound, providing plausible synthetic routes and detailed experimental protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig reactions. Furthermore, its potential as a precursor for the development of novel organic semiconductors has been highlighted. As researchers continue to explore new frontiers in drug discovery and materials science, the strategic utilization of such versatile building blocks will undoubtedly play a crucial role in driving innovation.
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Wikipedia. (2023, December 2). 1-Chloronaphthalene. Retrieved from [Link]
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Wikipedia. (2023, November 29). Suzuki reaction. Retrieved from [Link]
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Wikipedia. (2023, November 15). Buchwald–Hartwig amination. Retrieved from [Link]
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Putala, M., et al. (n.d.). Dithienylnaphthalenes and quaterthiophenes substituted with electron-withdrawing groups as n-type organic semiconductors for organic field-effect transistors. Journal of Materials Chemistry C. Royal Society of Chemistry. Retrieved from [Link]
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Introduction: The Strategic Importance of Halonaphthalenes
An In-depth Technical Guide to the Synthesis of Halonaphthalenes
Halogenated naphthalenes are not merely functionalized aromatic compounds; they are pivotal building blocks and highly valuable molecules in their own right. Their utility spans from intermediates in the synthesis of pharmaceuticals and agrochemicals to fundamental components in the development of advanced materials such as organic light-emitting diodes (OLEDs), liquid crystals, and polymers. The introduction of a halogen atom onto the naphthalene core provides a reactive handle for a vast array of subsequent chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are cornerstones of modern organic synthesis.[1][2][3]
The primary challenge in halonaphthalene synthesis lies in controlling regioselectivity. The naphthalene ring system possesses two distinct positions for substitution: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7). The inherent electronic properties of the bicyclic system favor electrophilic attack at the more reactive α-position.[4][5] Consequently, accessing β-substituted or complex polyhalogenated naphthalenes often requires strategies beyond simple direct halogenation. This guide provides a comprehensive overview of both classical and modern methodologies for the synthesis of halonaphthalenes, offering field-proven insights for researchers, scientists, and professionals in drug development.
Core Synthetic Strategies: A Comparative Overview
The selection of a synthetic route to a specific halonaphthalene isomer is dictated by the desired regiochemistry, the required purity, and the availability of starting materials. The primary methods can be broadly categorized into direct electrophilic halogenation, transformations of pre-functionalized naphthalenes, and modern cyclization or C-H activation strategies.
Direct Electrophilic Halogenation
Direct halogenation is the most straightforward method for introducing a halogen onto the naphthalene ring. Due to the higher electron density of the naphthalene system compared to benzene, these reactions often proceed under milder conditions, sometimes without the need for a Lewis acid catalyst.[5]
Causality of Regioselectivity: α-Substitution Preference
Electrophilic attack on naphthalene overwhelmingly favors the α-position (C1). This preference is a consequence of the superior thermodynamic stability of the carbocation intermediate (also known as the Wheland intermediate or arenium ion) formed during the reaction. Attack at the α-position allows for the formation of a resonance-stabilized intermediate where the positive charge is delocalized across the ring system while preserving a complete benzene ring in several resonance structures. In contrast, attack at the β-position results in an intermediate with fewer such stable resonance contributors.[4][6][7]
Specific Halogenation Protocols
| Halogenation | Reagents & Conditions | Typical Product(s) | Yield (%) | Reference |
| Chlorination | Cl₂, reflux | 1-Chloronaphthalene, Dichloro- & Trichloro- derivatives | High | [8] |
| Chlorination | CuCl₂ on Alumina, CCl₄ | 1-Chloronaphthalene (selectively) | High | [9] |
| Bromination | Br₂ in CCl₄, 70-80°C | 1-Bromonaphthalene | ~75% | [10][11] |
| Bromination | Br₂ over KSF clay | 1,4,6-Tribromonaphthalene or 1,2,4,6-Tetrabromonaphthalene | 50-92% | [12] |
| Iodination | I₂, H₅IO₆, Methanesulfonic acid | 2,3-Diiodonaphthalene (from adduct) | Good | [13] |
| Iodination | I₂, K₂CO₃, Acetonitrile, 80°C | 1-Iodonaphthalene (from boronic acid) | Good | [14] |
Experimental Protocol: Synthesis of 1-Bromonaphthalene
This procedure, adapted from established methods, details the direct bromination of naphthalene.[11]
-
Materials: Naphthalene (512 g, 4 moles), carbon tetrachloride (275 g, 170 mL), bromine (707 g, 227 mL, 4.42 moles).
-
Procedure:
-
In a 2-L flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve the naphthalene in carbon tetrachloride.
-
Warm the mixture to a gentle boil on a steam bath.
-
Slowly add the bromine dropwise to the boiling solution. The hydrogen bromide gas evolved should be directed to a trap.
-
After the addition is complete, continue to stir and heat the mixture on the steam bath until the evolution of HBr ceases.
-
Distill the mixture under slightly reduced pressure to remove the carbon tetrachloride solvent.
-
-
Purification:
-
The crude residue is mixed with powdered sodium hydroxide (20-30 g) and stirred at 90-100°C for four hours to neutralize any remaining acid and react with excess bromine.
-
The liquid is then transferred to a distillation flask and distilled under reduced pressure.
-
An initial fraction containing unreacted naphthalene is collected. The main fraction, 1-bromonaphthalene, is collected at 132–135°C/12 mm. Chilling this fraction can help remove any remaining naphthalene by filtration.
-
Sandmeyer & Related Diazonium Salt Reactions
When β-halonaphthalenes or other isomers inaccessible through direct halogenation are required, the Sandmeyer reaction is an indispensable tool.[15][16] This method involves the conversion of a primary aromatic amine (naphthylamine) into a diazonium salt, which is then displaced by a halide using a copper(I) salt catalyst.[17][18]
Mechanism of the Sandmeyer Reaction
The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The process is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This generates an aryl radical and dinitrogen gas, a thermodynamically highly favorable step. The aryl radical then abstracts a halogen atom from the resulting copper(II) halide, yielding the final aryl halide product and regenerating the copper(I) catalyst.[15][17][18]
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Methodological & Application
Application Note & Protocol: Regioselective Suzuki-Miyaura Coupling of 2-Bromo-1-chloronaphthalene
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide provides an in-depth analysis and a detailed protocol for the selective Suzuki coupling of 2-Bromo-1-chloronaphthalene. We will explore the fundamental principles of chemoselectivity that govern the preferential reaction at the C-Br bond over the more inert C-Cl bond. By dissecting the catalytic cycle and the specific roles of the catalyst, ligand, base, and solvent, this document serves as a comprehensive resource for researchers aiming to synthesize 2-aryl-1-chloronaphthalene derivatives, which are valuable intermediates in materials science and drug discovery.
The Principle of Chemoselectivity in Dihalogenated Systems
The successful execution of a Suzuki coupling on a dihalogenated substrate like this compound hinges on understanding the inherent reactivity differences between the carbon-halogen bonds. The rate-determining step for many cross-coupling reactions is the initial oxidative addition of the aryl halide to the Pd(0) catalyst.[3][4] The energy barrier for this step is highly dependent on the halogen, following a well-established trend.
Reactivity Order of Aryl Halides: R-I > R-Br > R-OTf >> R-Cl[1][5][6]
This reactivity difference stems from the bond dissociation energies of the carbon-halogen bonds (C-Cl > C-Br > C-I) and their ability to participate in the oxidative addition process. The C-Br bond in this compound is significantly more susceptible to cleavage and insertion by the Pd(0) catalyst than the stronger and less reactive C-Cl bond. This allows for a high degree of chemoselectivity, enabling the synthesis of the mono-arylated product, 2-aryl-1-chloronaphthalene, under carefully controlled conditions. While coupling of aryl chlorides is possible, it typically requires more forcing conditions, such as higher temperatures and specialized catalyst systems featuring highly electron-rich and bulky ligands.[3][5][7]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is critical for rational optimization and troubleshooting.[4][8] The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (preferentially the C-Br bond in our case) to form a Pd(II) intermediate.[3]
-
Transmetalation: The organic group from the organoboron reagent (the boronic acid) is transferred to the palladium center. This step is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[1][9][10]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][3]
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Optimizing the Reaction: Key Parameter Selection
The choice of reagents and conditions is paramount for achieving high yield and selectivity.
| Parameter | Recommended Choice | Rationale & Justification |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable Pd(II) and Pd(0) precursors, respectively. They are reduced in situ to the active Pd(0) species. Palladacycles are also highly effective.[5] |
| Ligand | Buchwald Ligands (e.g., SPhos, RuPhos), Bulky Alkylphosphines (e.g., P(t-Bu)₃) | Bulky, electron-rich phosphine ligands accelerate both oxidative addition and reductive elimination.[3][11] They stabilize the Pd(0) center and are crucial for high catalyst turnover, especially with less reactive halides.[11][12] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | An inorganic base is required to activate the boronic acid for transmetalation.[9][10] The choice can affect reaction rate and substrate compatibility; K₃PO₄ is often effective for challenging couplings. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF | Aprotic organic solvents are used to dissolve the organic reagents and catalyst. A small amount of water is often added to dissolve the inorganic base, creating a biphasic system that can accelerate the reaction.[4][13][14] |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction to completion, particularly the oxidative addition and reductive elimination steps. |
Experimental Protocol: Synthesis of 2-(p-tolyl)-1-chloronaphthalene
This protocol provides a reliable method for the selective coupling at the C-Br position.
Materials & Equipment:
-
Reagents: this compound, 4-Methylphenylboronic acid, Pd(OAc)₂, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), Potassium Phosphate (K₃PO₄), 1,4-Dioxane (anhydrous), Deionized Water.
-
Equipment: Schlenk flask or reaction vial, magnetic stirrer/hotplate, condenser, nitrogen/argon gas line, standard laboratory glassware, silica gel for chromatography.
Caption: Experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure:
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 241.5 mg).
-
Add Coupling Partner: Add 4-Methylphenylboronic acid (1.2 mmol, 163 mg, 1.2 equiv).
-
Add Base: Add potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg, 2.0 equiv).
-
Add Catalyst System: In a separate vial, pre-mix the palladium precursor and ligand if desired, or add them sequentially. Add Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg, 2 mol%) and SPhos (0.04 mmol, 16.4 mg, 4 mol%).
-
Add Solvents: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Degassing: Seal the flask and subject the mixture to three cycles of vacuum followed by backfilling with inert gas. This is crucial to remove oxygen, which can deactivate the catalyst.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Add 20 mL of water and extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Catalyst | Use a fresh batch of palladium precursor and ligand. Ensure the reaction is thoroughly degassed to prevent catalyst oxidation.[15] |
| 2. Insufficient Base | Ensure the base is finely powdered and dry. Consider using a stronger or more soluble base like Cs₂CO₃. | |
| 3. Poor Reagent Quality | Verify the purity of the boronic acid; they can degrade over time. Use anhydrous solvents. | |
| Homocoupling of Boronic Acid | Presence of Oxygen or Pd(II) | Improve degassing procedure. Use a Pd(0) source like Pd₂(dba)₃ or ensure conditions are sufficient to reduce the Pd(II) precatalyst.[3] |
| Protodeboronation (Loss of Boronic Acid) | 1. Excess Water/Base | Minimize water content or use a non-aqueous base/solvent system if the substrate is sensitive. |
| 2. High Temperature | Run the reaction at the lowest effective temperature (e.g., start at 80 °C). | |
| Formation of Double-Coupled Product | Reaction conditions are too harsh, leading to C-Cl activation. | Reduce temperature, decrease reaction time, or use a less active catalyst system (e.g., with a less electron-rich ligand). |
Advanced Application: Sequential Cross-Coupling
The remaining chloride on the 2-aryl-1-chloronaphthalene product can be used for a subsequent cross-coupling reaction. This requires more forcing conditions to activate the C-Cl bond. Typically, this involves a different, more potent catalyst system (e.g., one based on an N-heterocyclic carbene or a highly active phosphine ligand like t-Bu₃P), a stronger base, and higher temperatures. This stepwise approach allows for the controlled synthesis of unsymmetrical 1,2-diaryl naphthalene derivatives.
Safety Precautions
-
Palladium Catalysts & Ligands: Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.
-
Solvents: 1,4-Dioxane is a suspected carcinogen and flammable. Tetrahydrofuran (THF) can form explosive peroxides. Always use in a fume hood and away from ignition sources.
-
Bases: Inorganic bases like K₃PO₄ are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Inert Atmosphere: Reactions under inert gas should be properly vented to prevent pressure buildup.
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Wikipedia. Suzuki reaction. [Link]
-
Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
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Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. [Link]
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Lebleu, T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect. [Link]
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Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in Current Chemistry. [Link]
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Schüßler, F., et al. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]
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Nolan, S. P., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. The Journal of Physical Chemistry B. [Link]
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Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
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Alonso, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Mini-Reviews in Organic Chemistry. [Link]
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Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Angewandte Chemie International Edition. [Link]
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Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]
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Naber, J. R., et al. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
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Fu, G. C., & Littke, A. F. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Myers, A. G., Research Group. The Suzuki Reaction. Harvard University. [Link]
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Bedford, R. B., et al. (2020). The iron-catalysed Suzuki coupling of aryl chlorides. Nature Catalysis. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Molander, G. A., et al. (2007). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society. [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
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Strotman, N. A., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]
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Wang, T., et al. (2020). Pd‐Catalyzed Chemoselective Suzuki‐Miyaura Reactions of 1‐Bromo‐4‐(halomethyl)naphthalene. European Journal of Organic Chemistry. [Link]
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Wang, C., et al. (2020). Dearomative 1,4-difunctionalization of naphthalenes via palladium-catalyzed tandem Heck/Suzuki coupling reaction. Nature Communications. [Link]
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Sharma, A., & Kumar, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
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Lira, M. L., et al. (2018). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. New Journal of Chemistry. [Link]
-
Wang, C., et al. (2020). Dearomative 1,4-difunctionalization of naphthalenes via palladium-catalyzed tandem Heck/Suzuki coupling reaction. Nature Communications. [Link]
-
Ohmura, T., et al. (2023). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. Chemistry Letters. [Link]
-
Cammidge, A. N., & Creary, J. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of East Anglia. [Link]
-
Reddy, V. P., et al. (2015). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters. [Link]
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Chemoselective Formation of 2-(Magnesiobromo)-1-chloronaphthalene: A Detailed Technical Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The regioselective synthesis of organometallic reagents from polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the precise construction of complex molecular architectures. This application note provides a comprehensive guide to the chemoselective formation of a Grignard reagent from 2-Bromo-1-chloronaphthalene. By exploiting the differential reactivity of carbon-halogen bonds, magnesium is selectively inserted at the more labile carbon-bromine bond, preserving the chloro-substituent for subsequent transformations. This document details the underlying principles of selectivity, provides a robust, step-by-step experimental protocol, and offers expert insights into process optimization and troubleshooting.
The Principle of Chemoselectivity in Grignard Formation
The successful synthesis of 2-(Magnesiobromo)-1-chloronaphthalene hinges on the inherent difference in reactivity among various carbon-halogen bonds. In the context of Grignard reagent formation, which involves the oxidative insertion of magnesium metal into a carbon-halogen bond, the reactivity trend for aryl halides is well-established: Ar-I > Ar-Br > Ar-Cl > Ar-F.[1] This trend is primarily governed by the carbon-halogen bond dissociation energy (BDE); the weaker the bond, the more readily it reacts. The C-Br bond in this compound is weaker and more polarizable than the C-Cl bond, making it the preferred site for magnesium insertion under controlled conditions.[2][3] This selective reaction yields the desired Grignard reagent while leaving the C-Cl bond intact for potential downstream cross-coupling reactions or other synthetic manipulations.
Critical Parameters for a Successful and Selective Reaction
Achieving high yield and selectivity requires meticulous control over several experimental variables. The following parameters are critical for success.
| Parameter | Recommendation | Rationale & Expert Insights |
| Magnesium Activation | Use of chemical activators (e.g., I₂, 1,2-dibromoethane) or mechanical methods. | Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which inhibits the reaction.[4] Activators are essential to expose a fresh, reactive metal surface. A small crystal of iodine or a few drops of 1,2-dibromoethane are commonly used. The latter is advantageous as its reaction with Mg produces ethylene gas, providing a visual cue that the magnesium is active.[4][5] |
| Solvent | Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O). | Ethereal solvents are crucial as they solvate and stabilize the forming Grignard reagent through coordination with the magnesium center, forming a complex like RMgX(Solvent)₂.[4] THF is often preferred for aryl chlorides due to its higher boiling point, but for the more reactive aryl bromides, either solvent is typically effective.[6] The solvent must be rigorously anhydrous, as Grignard reagents are strong bases and will be quenched by protic sources like water.[7] |
| Temperature Control | Maintain gentle reflux. Initiate at room temperature, then manage exotherm. | Grignard formation is an exothermic process.[5] The reaction should be initiated without external heating. Once initiated, the rate can be controlled by the dropwise addition of the halide solution to maintain a gentle reflux. Overheating can promote side reactions, such as Wurtz-type homocoupling, leading to the formation of biphenyl impurities.[8] |
| Inert Atmosphere | Nitrogen or Argon. | Grignard reagents react rapidly with atmospheric oxygen and moisture.[8] The entire apparatus must be thoroughly dried (e.g., oven- or flame-dried glassware) and maintained under a positive pressure of an inert gas to prevent degradation of the reagent.[5] |
| Reagent Purity | Use pure this compound and high-quality magnesium. | Impurities in the starting materials can interfere with the reaction initiation or lead to unwanted side products. |
Visualizing the Reaction Pathway and Workflow
To provide a clear overview, the following diagrams illustrate the chemical transformation and the recommended experimental setup.
Caption: Standard apparatus for Grignard synthesis under inert atmosphere.
Detailed Experimental Protocol
4.1 Materials and Reagents
-
Magnesium turnings (2.67 g, 110 mmol, 1.1 eq)
-
This compound (24.15 g, 100 mmol, 1.0 eq)
-
Anhydrous Tetrahydrofuran (THF), freshly distilled from Na/benzophenone or from a solvent purification system
-
Iodine (one small crystal) or 1,2-dibromoethane (~0.1 mL)
-
Anhydrous deuterated solvent (e.g., CDCl₃) for NMR analysis (optional)
-
Standard titration reagents for Grignard concentration (e.g., I₂, anhydrous LiCl, N-phenyl-p-toluidine).
4.2 Equipment Setup
-
Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.
-
Oven-dry all glassware at 120 °C for at least 4 hours and allow to cool to room temperature under a stream of dry nitrogen or argon.
-
Connect the top of the condenser to a nitrogen/argon line with an oil bubbler outlet to maintain a positive inert atmosphere.
-
Seal the third neck of the flask and the top of the dropping funnel with rubber septa.
4.3 Procedure
-
Magnesium Activation: Place the magnesium turnings into the reaction flask. Briefly heat the flask gently with a heat gun under a strong flow of inert gas to drive off any residual moisture, then cool to room temperature. Add one small crystal of iodine. The purple color of the iodine vapor should fade as it reacts with the magnesium surface.
-
Initiation: Add ~20 mL of anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of this compound (24.15 g) in 150 mL of anhydrous THF.
-
Add approximately 10% (~17 mL) of the halide solution from the dropping funnel to the stirring magnesium suspension.
-
The reaction mixture may become slightly warm, and the solution may turn cloudy or brownish, indicating initiation. If the reaction does not start within 10-15 minutes, gently warm the flask with a water bath or crush some magnesium turnings with a dry glass rod (after temporarily replacing the dropping funnel with a glass stopper under a positive flow of inert gas). [9]5. Reaction Execution: Once the reaction has initiated and is self-sustaining (gentle reflux), add the remaining halide solution dropwise from the dropping funnel at a rate sufficient to maintain a steady but controlled reflux. This addition typically takes 1-2 hours.
-
After the addition is complete, the reaction mixture will likely be a dark brown or grey color. Heat the mixture to reflux using a heating mantle for an additional 1-2 hours to ensure complete consumption of the starting material.
-
Completion and Storage: Once the reaction is complete (most of the magnesium should be consumed), cool the mixture to room temperature. The resulting Grignard solution, 2-(Magnesiobromo)-1-chloronaphthalene, is ready for use or titration. For storage, transfer the solution via cannula to a dry, inert-atmosphere-flushed storage vessel.
4.4 Validation: Titration and Derivatization
-
Titration: The concentration of the Grignard reagent should be determined before use. A common method involves titration against a solution of I₂ or using a colorimetric indicator like N-phenyl-p-toluidine with a known amount of a titrant like sec-butanol.
-
Derivatization for Confirmation: To confirm the structure, an aliquot of the Grignard solution can be quenched with an electrophile. For example, bubbling dry CO₂ gas through the solution, followed by an acidic workup (e.g., with 1 M HCl), will yield 1-chloro-2-naphthoic acid, which can be readily characterized by NMR and melting point analysis. [7]
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Solution(s) |
| Reaction Fails to Initiate | 1. Inactive magnesium (oxide layer). 2. Wet glassware or solvent. 3. Impure starting halide. | 1. Add a crystal of I₂ or a few drops of 1,2-dibromoethane. [4]Crush the Mg turnings with a glass rod. 2. Ensure all equipment is flame- or oven-dried and solvent is rigorously anhydrous. 3. Purify the halide by recrystallization or distillation. |
| Reaction Starts then Stops | Insufficiently activated magnesium or low concentration of halide at the start. | Add a small additional amount of the halide solution locally with a syringe to restart the reaction. Ensure stirring is efficient. |
| Low Yield of Grignard Reagent | 1. Incomplete reaction. 2. Quenching by moisture/air. 3. Side reactions. | 1. Increase the reflux time after addition is complete. 2. Check for leaks in the inert gas setup. Use high-quality anhydrous solvent. 3. Maintain a controlled addition rate to avoid high temperatures that favor homocoupling. |
| Formation of Biphenyl Side Product | Wurtz-type homocoupling of the Grignard reagent with unreacted aryl bromide. | This is favored by high local concentrations of the aryl halide and high temperatures. [8]Ensure slow, dropwise addition of the halide solution to the magnesium suspension to keep its concentration low. |
Applications in Synthesis
The 2-(Magnesiobromo)-1-chloronaphthalene reagent is a valuable intermediate for introducing substituents at the 2-position of the naphthalene core. Its primary application lies in transition-metal-catalyzed cross-coupling reactions.
-
Kumada Coupling: This Grignard reagent can be coupled with various organic halides (R'-X) in the presence of a nickel or palladium catalyst to form a new C-C bond, yielding 2-substituted-1-chloronaphthalenes. [10][11][12]* Synthesis of Functionalized Naphthalenes: It can react as a strong nucleophile with a wide range of electrophiles, including aldehydes, ketones, esters, nitriles, and CO₂, to create a diverse array of functionalized naphthalene derivatives. [13]
Safety Precautions
-
Flammability: Anhydrous diethyl ether and THF are extremely flammable and can form explosive peroxides. [7]Work in a well-ventilated fume hood, away from ignition sources.
-
Reactivity: Grignard reagents are highly reactive and pyrophoric, especially if the solvent is removed. They react violently with water. [7]Always handle under an inert atmosphere.
-
Magnesium: Magnesium turnings are flammable. Avoid creating fine dust.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-resistant lab coat, and appropriate gloves when performing this procedure.
References
- University of Wisconsin-Madison. (n.d.). The Grignard Reaction. Retrieved from a course material PDF which references general organic chemistry principles.
- Organic Process Research & Development. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.
-
ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?. Retrieved from [Link]
-
Quora. (2018). What is the role of halides in the reactivity of Grignard reagent?. Retrieved from [Link]
- Google Patents. (n.d.). US6197089B1 - Activated magnesium metal.
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ResearchGate. (2000). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Retrieved from [Link]
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Reddit. (n.d.). Cloride vs. Bromide Grignard Reactivity. r/chemistry. Retrieved from [Link]
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NROChemistry. (n.d.). Kumada Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Kumada coupling. Retrieved from [Link]
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YouTube. (2019). making Grignard reagents. Retrieved from [Link]
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University of Calgary. (n.d.). Aryl Grignards. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
- Journal of the American Chemical Society. (n.d.). Mechanism of formation of Grignard reagents. Kinetics of reaction of alkyl halides in diethyl ether with magnesium.
-
Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Organic Syntheses. (1978). phosphine–nickel complex catalyzed cross-coupling of grignard reagents with aryl and alkenyl halides. Retrieved from [Link]
-
Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]
- National Institutes of Health. (2023). Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents. PMC.
-
Reddit. (2023). Why are chloro-based Grignard reagents harder to form?. r/Chempros. Retrieved from [Link]
- National Institutes of Health. (n.d.). Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study. PMC.
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
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protocol for the synthesis of 2-Bromo-1-chloronaphthalene derivatives
An Application Note and Protocol for the Synthesis of 2-Bromo-1-chloronaphthalene Derivatives
Introduction: The Significance of Halogenated Naphthalenes
Naphthalene derivatives featuring specific halogenation patterns, such as this compound, are valuable building blocks in organic synthesis. Their utility spans the development of pharmaceuticals, agrochemicals, and advanced materials. The distinct electronic properties and steric environment created by the chloro and bromo substituents at the C1 and C2 positions, respectively, provide a versatile scaffold for further functionalization through cross-coupling reactions, nucleophilic substitutions, and metallation. The precise regiochemical placement of these halogens is paramount for the desired reactivity and the final properties of the target molecule. This guide provides a detailed, validated protocol for the synthesis of this compound, focusing on the highly reliable and regioselective Sandmeyer reaction, intended for researchers in organic synthesis and drug development.
Section 1: A Comparative Overview of Synthetic Strategies
Several strategies can be envisioned for the synthesis of this compound. The choice of method depends on the availability of starting materials, required purity, and scalability.
-
Direct Electrophilic Bromination of 1-Chloronaphthalene: While direct halogenation is a common method for functionalizing aromatic rings, achieving high regioselectivity on a substituted naphthalene system can be challenging.[1][2] The existing chloro-substituent directs incoming electrophiles, but the reaction often yields a mixture of isomers, including di-brominated and other mono-brominated products, which necessitates complex purification steps.[3]
-
Isomerization of Halogenonaphthalenes: It is possible to isomerize 1-halogenated naphthalenes to their 2-substituted counterparts using specialized catalysts like zeolites at high temperatures.[4] While effective, this method may require specific equipment and can lead to equilibrium mixtures of isomers.
-
The Sandmeyer Reaction: The Sandmeyer reaction stands out as the most robust and regiochemically precise method for this transformation.[5][6] This reaction converts a primary aromatic amine into a diazonium salt, which is subsequently displaced by a halide using a copper(I) salt as a catalyst.[7][8] By starting with 2-Amino-1-chloronaphthalene, the bromine atom can be installed exclusively at the C2 position, avoiding the formation of other isomers. This method offers high yields and predictability, making it the preferred approach for this application note.
Section 2: The Sandmeyer Reaction: Mechanism and Rationale
The synthesis proceeds in two critical stages, starting from the aromatic amine precursor. The entire process is a powerful example of a radical-nucleophilic aromatic substitution (SRNAr).[5][6]
-
Diazotization: The primary amine, 2-Amino-1-chloronaphthalene, is treated with nitrous acid (HNO₂) at low temperatures (0–5 °C). The nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HBr or HCl.[9] This reaction converts the amino group into a highly reactive diazonium salt. Maintaining a low temperature is critical as diazonium salts are thermally unstable and can decompose violently if isolated or heated.[9]
-
Copper(I)-Catalyzed Bromination: The prepared diazonium salt is then introduced to a solution of copper(I) bromide (CuBr). The reaction is initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[10] This transfer generates an aryl radical and dinitrogen gas, along with a copper(II) halide species. The highly reactive aryl radical then abstracts a bromine atom from the copper(II) bromide, yielding the final this compound product and regenerating the copper(I) catalyst, thus completing the catalytic cycle.[10]
Reaction Mechanism
The following diagram illustrates the catalytic cycle of the Sandmeyer reaction for the bromination of the diazonium salt.
Section 3: Detailed Experimental Protocol
This protocol details the synthesis of this compound from its commercially available or pre-synthesized amino precursor. All operations should be conducted in a well-ventilated chemical fume hood.
Experimental Workflow
The overall synthetic process is summarized in the workflow diagram below.
Reagents and Equipment
-
Reagents: 2-Amino-1-chloronaphthalene, Hydrobromic acid (48%), Sodium nitrite (NaNO₂), Copper(I) bromide (CuBr), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄), Silica gel, Hexanes, Ethyl acetate.
-
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, ice bath, thermometer, separatory funnel, rotary evaporator, glass funnel, filter paper, column chromatography setup.
Step-by-Step Procedure
Step A: Diazotization of 2-Amino-1-chloronaphthalene
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-1-chloronaphthalene (1.0 eq) in 48% hydrobromic acid (4.0 eq).
-
Cool the resulting solution to 0 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in deionized water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution via a dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a slight color change.
Step B: Copper-Catalyzed Bromination
-
In a separate 500 mL flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid (2.0 eq). Cool this solution to 0 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step A to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to manage the effervescence.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for 1-2 hours or until nitrogen evolution ceases. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step C: Work-up and Extraction
-
Pour the reaction mixture into a separatory funnel containing 200 mL of water.
-
Extract the aqueous phase with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash sequentially with 100 mL of deionized water, 100 mL of saturated sodium bicarbonate solution (to neutralize excess acid), and 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Step D: Purification
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 5% ethyl acetate in hexanes).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford this compound as a solid.[11]
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system like aqueous methanol.[12]
Section 4: Data and Characterization
Reagent Stoichiometry Table
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Example Mass/Vol |
| 2-Amino-1-chloronaphthalene | 177.63 | 1.0 | 5.00 g |
| Hydrobromic Acid (48%) | 80.91 | 6.0 (total) | ~22.8 mL |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 | 2.12 g |
| Copper(I) Bromide (CuBr) | 143.45 | 1.2 | 4.82 g |
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the aromatic substitution pattern.
-
Mass Spectrometry (MS): Will verify the molecular weight (241.51 g/mol for C₁₀H₆BrCl) and isotopic pattern characteristic of a compound containing one bromine and one chlorine atom.[13]
-
Melting Point (MP): A sharp melting point indicates high purity of the crystalline solid.
Section 5: Safety and Handling Precautions
This protocol involves hazardous materials and requires strict adherence to safety procedures.
-
General Precautions: All manipulations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[14][15] An emergency eyewash and safety shower must be readily accessible.[16]
-
Chemical-Specific Hazards:
-
2-Amino-1-chloronaphthalene: Naphthylamine derivatives are suspected carcinogens and should be handled with extreme caution to avoid inhalation and skin contact.[17][18]
-
Aromatic Diazonium Salts: These intermediates are thermally sensitive and potentially explosive, especially when dry. DO NOT attempt to isolate the diazonium salt. Keep the reaction mixture cold throughout the diazotization and addition steps.
-
Hydrobromic Acid: Highly corrosive and can cause severe burns. Handle with care and avoid inhaling vapors.[19]
-
Sodium Nitrite: A strong oxidizing agent and is toxic if ingested.
-
Copper Salts: Can cause irritation upon contact.
-
Dichloromethane: A volatile organic solvent and a suspected carcinogen. Use only in a well-ventilated fume hood.
-
-
Waste Disposal: All chemical waste, including aqueous and organic filtrates, should be collected in appropriately labeled hazardous waste containers for disposal according to institutional guidelines.
References
- Journal of the Chemical Society, Perkin Transactions 2. Naphthalene tetrachlorides and related compounds. Part IV. Photochemical chlorination of 1-chloronaphthalene. RSC Publishing.
- Scribd. Selective Halogenation of Aromatics.
- Wikipedia. Sandmeyer reaction.
- Organic Syntheses. 2-bromonaphthalene.
- Guidechem. 1-Chloronaphthalene 90-13-1 wiki.
- Google Patents. Halogenated naphthalene.
- Fisher Scientific. SAFETY DATA SHEET - Thionyl chloride.
- National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review.
- L.S.College, Muzaffarpur. Sandmeyer reaction.
- OpenOChem Learn. Sandmeyer Reaction.
- Google Patents. Process for the preparation of 2-chloro- or 2-bromo-naphthalene.
- J&K Scientific LLC. Sandmeyer Reaction.
- Cole-Parmer. Material Safety Data Sheet - Thionyl bromide.
- Sigma-Aldrich. Thionyl chloride - Safety Data Sheet.
- Cardiff University. Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene.
- NJ.gov. Common Name: THIONYL CHLORIDE HAZARD SUMMARY.
- ChemicalBook. Synthesis and application of 1-bromo-8-chloronaphthalene.
- AChemBlock. This compound 97% | CAS: 692728-68-0.
- Organic Chemistry Portal. Diazotisation.
- Wikipedia. 2-Naphthylamine.
- PubChem. 2-Naphthylamine.
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The Strategic Utility of 2-Bromo-1-chloronaphthalene in the Synthesis of Advanced Materials for Organic Electronics
Introduction
The field of organic electronics, which leverages the unique properties of carbon-based materials, has witnessed exponential growth, leading to innovations in displays, lighting, and photovoltaics.[1][2] At the heart of this progress lies the molecular engineering of organic semiconductors, where precise control over structure and electronic properties is paramount. 2-Bromo-1-chloronaphthalene has emerged as a valuable and versatile building block in this endeavor. Its dissymmetric substitution on the naphthalene core offers a strategic handle for selective chemical transformations, enabling the synthesis of sophisticated molecular architectures with tailored optoelectronic properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of high-performance organic electronic materials, with a focus on hole-transporting materials for Organic Light-Emitting Diodes (OLEDs).
The Significance of this compound: A Molecular Architect's Tool
The naphthalene scaffold provides a rigid and planar π-conjugated system, which is an excellent foundation for charge-transporting materials. The presence of two different halogen atoms, bromine and chlorine, at the 2- and 1-positions, respectively, introduces a differential reactivity that can be exploited for sequential, site-selective cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, allowing for a stepwise construction of complex molecules. This feature is particularly advantageous in creating asymmetric structures, which can be beneficial for disrupting crystallization and improving the morphological stability of thin films in organic electronic devices.
Core Application: Synthesis of Triarylamine-Based Hole-Transporting Materials
Triarylamines are a cornerstone class of hole-transporting materials (HTMs) due to their excellent hole mobility, thermal stability, and suitable energy levels for efficient charge injection from the anode.[3][4] The synthesis of triarylamine derivatives incorporating a 1-chloronaphthalene moiety from this compound is a prime example of its utility.
Target Molecule: N-(1-chloronaphthalen-2-yl)-N,N-diphenylamine
This molecule is a promising candidate for a hole-transporting material. The diphenylamine unit provides the core hole-transporting functionality, while the 1-chloronaphthalene group can enhance the material's thermal stability and influence its electronic properties. The chlorine atom can also serve as a reactive site for further functionalization to fine-tune the material's characteristics.
Synthetic Approach: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][5][6] It is the method of choice for coupling aryl halides with amines under relatively mild conditions.[7]
Reaction Scheme:
Caption: Palladium-catalyzed Buchwald-Hartwig amination of this compound.
Detailed Experimental Protocol: Synthesis of N-(1-chloronaphthalen-2-yl)-N,N-diphenylamine
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials and Reagents:
| Reagent/Material | Purity | Supplier |
| This compound | 98% | |
| Diphenylamine | 99% | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | - | Commercially Available |
| Xantphos | 98% | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | 97% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 241.5 mg), diphenylamine (1.2 mmol, 203 mg), sodium tert-butoxide (1.4 mmol, 134.6 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and Xantphos (0.04 mmol, 23.1 mg).
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (10 mL) to the flask via syringe.
-
Reaction: Stir the reaction mixture at 110 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-(1-chloronaphthalen-2-yl)-N,N-diphenylamine.
Characterization:
The purified product should be characterized by:
-
¹H NMR and ¹³C NMR: To confirm the molecular structure.
-
Mass Spectrometry: To verify the molecular weight.
-
Melting Point: To assess purity.
Application in Organic Light-Emitting Diodes (OLEDs)
Materials like N-(1-chloronaphthalen-2-yl)-N,N-diphenylamine are designed to function as the hole-transporting layer (HTL) in a multilayer OLED device. The HTL facilitates the injection of holes from the anode and their transport to the emissive layer, where they recombine with electrons to produce light.
OLED Device Architecture:
Caption: A typical multilayer OLED device structure.
Expected Performance and Causality
The performance of an OLED is evaluated based on several key metrics, including current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).[8][9] While specific performance data for a device using N-(1-chloronaphthalen-2-yl)-N,N-diphenylamine is not yet widely published, we can infer its potential based on the properties of similar triarylamine-based HTMs.
Expected Properties of N-(1-chloronaphthalen-2-yl)-N,N-diphenylamine:
| Property | Expected Value/Characteristic | Rationale |
| HOMO Level | ~ -5.2 to -5.5 eV | The diphenylamine core typically results in HOMO levels in this range, suitable for hole injection from standard anodes like ITO. |
| Glass Transition Temperature (Tg) | > 100 °C | The rigid naphthalene unit is expected to increase the Tg, leading to better morphological stability of the thin film during device operation. |
| Hole Mobility | 10-4 to 10-3 cm²/Vs | Triarylamine derivatives generally exhibit good hole mobility, and the naphthalene moiety is unlikely to impede this. |
The introduction of the 1-chloronaphthalene group is anticipated to enhance the thermal and morphological stability of the material, which is crucial for the long-term operational stability of OLED devices. The chlorine atom's electron-withdrawing nature can also modulate the HOMO and LUMO energy levels, allowing for fine-tuning of the charge injection barriers.
Advanced Applications: Sequential Cross-Coupling
The differential reactivity of the C-Br and C-Cl bonds in this compound opens up possibilities for more complex molecular designs through sequential cross-coupling reactions. For instance, a Suzuki or Stille coupling could be performed at the more reactive C-Br position, followed by a subsequent cross-coupling reaction at the C-Cl position. This allows for the introduction of different functional groups at specific locations, leading to the synthesis of highly tailored materials for advanced organic electronic applications.
Conclusion
This compound is a powerful and versatile building block for the synthesis of advanced organic electronic materials. Its unique substitution pattern allows for the strategic and selective formation of new chemical bonds, enabling the creation of complex molecular architectures with precisely controlled properties. The synthesis of triarylamine-based hole-transporting materials via Buchwald-Hartwig amination is a prime example of its utility. As the demand for high-performance and stable organic electronic devices continues to grow, the importance of key intermediates like this compound in driving innovation is undeniable.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
-
Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
ResearchGate. (n.d.). Summary of the device performances of the OLEDs based on 1 and 2. [Link]
-
MDPI. (2023). Naphtalimide-Based Bipolar Derivatives Enabling High-Efficiency OLEDs. [Link]
-
RSC Publishing. (2025). Engineering B‒N Covalent Bond‐Fused Naphthalene Derivatives for Narrowband Yellow Emission and Power‐Efficient White OLEDs. [Link]
-
Frontiers. (2022). Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study. [Link]
-
PubMed. (2016). Hole-Transporting Materials Based on Twisted Bimesitylenes for Stable Perovskite Solar Cells with High Efficiency. [Link]
-
RSC Publishing. (n.d.). Hole-transport materials based on β-cyanodiarylethene core structure for efficient inverted perovskite solar cells. [Link]
-
Darcy & Roy Press. (2024). From Structure to Performance - Enhancing the Efficiency and Longevity of OLED Devices. [Link]
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- 9. Naphtalimide-Based Bipolar Derivatives Enabling High-Efficiency OLEDs | MDPI [mdpi.com]
Application Note: 2-Bromo-1-chloronaphthalene as a Strategic Building Block for Advanced Medicinal Chemistry
Abstract
This technical guide details the strategic application of 2-bromo-1-chloronaphthalene as a versatile building block in medicinal chemistry. The differential reactivity of its two halogen substituents—the more labile bromine and the more robust chlorine—provides a powerful tool for sequential, site-selective functionalization. This note provides field-proven protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the synthesis of complex molecular architectures. We explore the causality behind experimental choices and demonstrate the utility of this building block in constructing core scaffolds for high-value therapeutic targets such as kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Introduction: The Strategic Advantage of Orthogonal Halogen Reactivity
Halogenated aromatic compounds are foundational pillars in modern drug discovery, serving as versatile handles for carbon-carbon and carbon-heteroatom bond formation.[1] Among these, dihalogenated scaffolds with differentiated reactivity offer a distinct advantage for building molecular complexity in a controlled, stepwise manner. This compound is an exemplary scaffold in this class. The carbon-bromine bond is significantly more reactive towards oxidative addition in palladium-catalyzed cycles than the corresponding carbon-chlorine bond.[2][3][4] This inherent reactivity difference allows for the selective functionalization of the C2 position (bromine) while leaving the C1 position (chlorine) intact for subsequent transformations. This orthogonality is paramount for efficient and convergent synthetic strategies, minimizing protecting group manipulations and streamlining the path to complex target molecules.
Physicochemical Properties of this compound
A thorough understanding of the substrate's physical and chemical properties is critical for reaction optimization and safety.
| Property | Value | Source |
| CAS Number | 692728-68-0 | [5][6] |
| Molecular Formula | C₁₀H₆BrCl | [5][6] |
| Molecular Weight | 241.51 g/mol | [5][6] |
| IUPAC Name | This compound | [5][6] |
| Appearance | Solid (Typical) | |
| XLogP3 | 4.5 | [5] |
| Storage | Store at 0-8 °C | [6] |
Application I: Suzuki-Miyaura Coupling for Biaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone reaction for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl structures prevalent in many kinase inhibitors.[7] The naphthalene core itself can serve as a privileged scaffold, mimicking the adenine region of ATP and binding within the kinase hinge region.
Principle of Selectivity
The catalytic cycle of the Suzuki coupling begins with the oxidative addition of the aryl halide to a Pd(0) complex.[8] The bond dissociation energy of C-Br is lower than that of C-Cl, leading to a significantly faster rate of oxidative addition at the C2-Br position. By carefully controlling reaction conditions, particularly temperature, selective coupling at the bromine atom can be achieved with high fidelity.
Detailed Protocol: Selective Suzuki-Miyaura Coupling
Objective: To synthesize 2-aryl-1-chloronaphthalene derivatives.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.1 - 1.5 eq)
-
Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.02 - 0.05 eq)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq)
-
Solvent: Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound and the arylboronic acid.
-
Reagent Addition: Add the base (e.g., K₂CO₃) followed by the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for selective Suzuki-Miyaura coupling.
Application II: Buchwald-Hartwig Amination for Arylamine Synthesis
The Buchwald-Hartwig amination is an indispensable tool for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[9][10][11] Arylamine moieties are key pharmacophores in many GPCR modulators and other CNS-active agents.
Principle of Selectivity
Similar to the Suzuki coupling, the Buchwald-Hartwig reaction's selectivity is governed by the oxidative addition step.[12] The Pd(0) catalyst preferentially inserts into the weaker C-Br bond. The choice of a bulky, electron-rich phosphine ligand is crucial not only for facilitating the catalytic cycle but also for ensuring high selectivity and preventing competitive reaction at the C-Cl bond.[13]
Detailed Protocol: Selective Buchwald-Hartwig Amination
Objective: To synthesize N-aryl/N-alkyl-2-amino-1-chloronaphthalene derivatives.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (0.01 - 0.05 eq)
-
Ligand (e.g., XPhos, RuPhos) (0.02 - 0.10 eq)
-
Base: NaOt-Bu or LHMDS (1.4 eq)
-
Solvent: Anhydrous Toluene or Dioxane
Procedure:
-
Vessel Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Reagent Addition: Add this compound followed by the anhydrous solvent.
-
Amine Addition: Add the amine substrate via syringe.
-
Reaction: Seal the tube and heat the mixture to 90-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Pass the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for selective Buchwald-Hartwig amination.
Application III: Sonogashira Coupling for Alkynyl Scaffolds
The Sonogashira coupling provides a powerful method for linking terminal alkynes to aryl halides, creating conjugated enynes and arylalkynes.[4][14] These rigid, linear scaffolds are of great interest in medicinal chemistry for probing protein binding pockets and as precursors for more complex heterocyclic systems.
Principle of Selectivity
The Sonogashira reaction involves two interconnected catalytic cycles: one for palladium and one for copper.[14] The selectivity again originates in the initial oxidative addition of the aryl halide to the Pd(0) catalyst, which occurs preferentially at the C-Br bond.[2][3] The use of a copper(I) co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation to the palladium complex.[4]
Detailed Protocol: Selective Sonogashira Coupling
Objective: To synthesize 2-alkynyl-1-chloronaphthalene derivatives.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 - 1.5 eq)
-
Pd(PPh₃)₂Cl₂ (0.03 eq)
-
Copper(I) Iodide (CuI) (0.05 eq)
-
Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (can be used as solvent)
-
Co-solvent (optional): THF or DMF
Procedure:
-
Vessel Preparation: To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent/Base Addition: Add the co-solvent (if used) followed by the amine base (e.g., TEA).
-
Alkyne Addition: Add the terminal alkyne dropwise via syringe.
-
Reaction: Stir the mixture at room temperature to 50 °C. The reaction is often rapid; monitor by TLC for the disappearance of the starting material.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through Celite® to remove catalyst residues.
-
Purification: Wash the filtrate with saturated aq. NH₄Cl and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.
Experimental Workflow: Sonogashira Coupling
Caption: Workflow for selective Sonogashira coupling.
Significance in Medicinal Chemistry: From Building Block to Bioactive Leads
The functionalized 1-chloronaphthalene intermediates synthesized via these protocols are valuable precursors for a diverse range of bioactive molecules.[15][16] The remaining chlorine atom can be targeted in a second coupling reaction under more forcing conditions or used to modulate the electronic and lipophilic properties of the final compound.
-
Kinase Inhibitors: Biaryl scaffolds derived from Suzuki coupling are central to the design of ATP-competitive kinase inhibitors.[17][18][19] The naphthalene core can occupy the adenine binding site, while the appended aryl group can extend into more selective pockets, improving potency and selectivity.
-
GPCR Modulators: Arylamines from Buchwald-Hartwig amination are key components of ligands targeting GPCRs.[20][21] The nitrogen atom often serves as a crucial hydrogen bond acceptor or a point for further derivatization to tune receptor subtype selectivity.[22][23]
-
Scaffold Rigidity and Exploration: Alkynyl groups introduced via Sonogashira coupling impart rigidity to a molecule, which can be entropically favorable for binding to a biological target. They also serve as versatile handles for further transformations, such as cycloadditions, to generate novel heterocyclic systems.
Logical Pathway from Building Block to Drug Candidate
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- 20. Design of allosteric modulators that change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Purification of 2-Bromo-1-chloronaphthalene by Recrystallization
Abstract: 2-Bromo-1-chloronaphthalene is a key halogenated aromatic hydrocarbon utilized as a building block in the synthesis of advanced materials and pharmaceutical intermediates[1]. The purity of this reagent is paramount for the success of subsequent reactions, necessitating a robust and efficient purification method. This document provides a comprehensive, field-tested guide to the purification of this compound using the fundamental technique of recrystallization. We delve into the theoretical principles, solvent selection strategies, a detailed step-by-step protocol, and troubleshooting advice to empower researchers in obtaining high-purity material.
The Foundational Principle: Recrystallization
Recrystallization is a powerful purification technique for solid compounds based on the principle of differential solubility[2][3]. The core concept is that the solubility of a compound in a solvent generally increases with temperature[4]. An ideal recrystallization process involves:
-
Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.
-
Filtering the hot solution if insoluble impurities are present.
-
Cooling the solution slowly and without agitation. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of a crystalline lattice.
-
Excluding Impurities: The highly ordered structure of the growing crystals tends to exclude impurity molecules, which remain dissolved in the surrounding cold solvent (the "mother liquor")[5].
-
Isolating the pure crystals by filtration.
The success of this technique hinges almost entirely on the selection of an appropriate solvent.
Solvent Selection: The Cornerstone of Purity
Choosing the right solvent is the most critical step in developing a recrystallization protocol[3]. The ideal solvent should exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the boiling solvent.
-
Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.
-
Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).
-
Chemical Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals after filtration.
For a non-polar aromatic compound like this compound, solvents with similar polarity are often a good starting point, adhering to the principle of "like dissolves like". Based on empirical data for similar halogenated naphthalenes, several solvent systems are viable candidates[6].
| Solvent/System | Class | Boiling Point (°C) | Rationale & Considerations |
| Ethanol | Polar Protic | 78 | Halogenated naphthalenes often show good solubility in hot alcohols and poor solubility when cold. Aqueous ethanol can also be effective[7]. |
| Methanol | Polar Protic | 65 | Similar to ethanol, often used for recrystallizing naphthalene and its derivatives[3][8]. Its lower boiling point facilitates easier drying. |
| Ethyl Acetate | Polar Aprotic | 77 | A moderately polar solvent that has proven effective for other dibromonaphthalenes[9]. |
| Hexanes / Heptane | Non-polar | 69 / 98 | Haloaryl compounds often crystallize well from boiling alkanes[6]. Good for removing more polar impurities. |
| Toluene | Aromatic | 111 | As an aromatic solvent, it is likely to dissolve the compound well. Use may require a second "anti-solvent" to induce precipitation. |
| Ethanol/Water | Mixed Solvent | Variable | A solvent pair can be effective if the compound is too soluble in pure ethanol. Water acts as an anti-solvent. |
Safety & Hazard Management
3.1 Compound Hazards: this compound This compound must be handled with care, observing all standard laboratory safety protocols. It is classified with the following hazards[6][10]:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
3.2 Required Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear nitrile or other suitable chemical-resistant gloves. Always inspect gloves before use[9].
-
Skin Protection: A lab coat must be worn. Ensure skin is not exposed.
-
Respiratory Protection: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or solvent vapors[11].
3.3 Solvent Hazards The selected organic solvents are flammable. Never heat organic solvents with an open flame. Use a regulated hot plate, heating mantle, or steam bath. Ensure the work area is well-ventilated.
Detailed Purification Protocol
This protocol provides a general workflow. The optimal solvent and volumes should be determined on a small scale first.
4.1 Step 1: Solvent Selection Test
-
Place ~50 mg of the crude this compound into a small test tube.
-
Add the chosen solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound readily.
-
Heat the test tube in a hot water bath. The compound should dissolve completely upon heating. If it does not, add more solvent in small increments until it does.
-
Allow the test tube to cool to room temperature, then place it in an ice-water bath. A heavy precipitate of crystals should form. If this is observed, the solvent is suitable.
4.2 Step 2: Recrystallization Workflow
Caption: Recrystallization workflow for this compound.
Protocol Steps:
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into a 125 mL Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat your chosen solvent (e.g., ethanol) to its boiling point using a hot plate[3].
-
Add Hot Solvent: Carefully add the hot solvent to the flask containing the crude solid in small portions while stirring and heating. Add just enough solvent to fully dissolve the solid at the boiling point. An excess of solvent will reduce the final yield.
-
Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, particulates) in the hot solution, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a pre-heated receiving flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on an insulated surface. Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this period. Once at room temperature, you can place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Isolation: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of the cold recrystallization solvent. Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away the impurity-laden mother liquor. Use a minimal amount to avoid dissolving your product.
-
Drying: Leave the vacuum on to pull air through the crystals for several minutes to begin the drying process. Transfer the crystals to a watch glass and allow them to air-dry completely in a fume hood or in a vacuum oven at a low temperature. Confirm purity by measuring the melting point and comparing it to the literature value.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form on cooling. | Too much solvent was used; the solution is not supersaturated. | Boil off some of the solvent to concentrate the solution and attempt to cool again. Try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed crystal" of pure compound to induce nucleation[3]. |
| "Oiling out" occurs. | The boiling point of the solvent is higher than the melting point of the solute; the solution is cooled too quickly; impurities are depressing the melting point. | Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly. Consider using a lower-boiling point solvent. |
| Low recovery of pure compound. | Too much solvent was used; crystals were filtered while the solution was still warm; the crystals were washed with too much cold solvent. | Ensure the minimum amount of hot solvent is used. Cool the solution thoroughly in an ice bath before filtering. Use only a minimal amount of ice-cold solvent for washing. |
| Colored product obtained. | Colored impurities are co-crystallizing with the product. | After dissolving the crude solid in the hot solvent, cool the solution slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes, then perform a hot gravity filtration to remove the charcoal before cooling. |
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN109180423B - Synthetic method of 2, 3-dibromo naphthalene.
-
LibreTexts Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Calgary. (n.d.). Recrystallisation. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2-chloronaphthalene. National Center for Biotechnology Information. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). The Crystal Structure of 1,4-Dibromonaphthalene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-bromonaphthalene. Retrieved from [Link]
-
Sandiego Mesa College. (n.d.). Recrystallization of an Impure Sample of Naphthalene. Retrieved from [Link]
-
YouTube. (2022). Chemical/Laboratory Techniques: Recrystallization. University of Groningen. Retrieved from [Link]
-
ILO Encyclopaedia of Occupational Health and Safety. (2011). Hydrocarbons, Halogenated Aromatic. Retrieved from [Link]
-
UKEssays. (2019). Purifying Naphthalene Using Recrystallization. Retrieved from [Link]
-
NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]
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Application Note: High-Resolution Purification of 2-Bromo-1-chloronaphthalene via Flash Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 2-Bromo-1-chloronaphthalene, a halogenated aromatic hydrocarbon often used as a building block in organic synthesis. Due to the potential for isomeric impurities and by-products from its synthesis, achieving high purity is critical for subsequent reactions. This guide details a robust methodology using normal-phase flash column chromatography, preceded by systematic mobile phase optimization via Thin-Layer Chromatography (TLC). We delve into the causality behind experimental choices, offering a self-validating protocol designed for reproducibility and high-resolution separation.
Introduction: The Purification Challenge
This compound is a key intermediate in the synthesis of pharmaceuticals and advanced materials. Syntheses, such as the isomerization of 1-bromo-2-chloronaphthalene or direct halogenation of naphthalene, can often result in a crude product contaminated with starting materials, regioisomers (e.g., 1-bromo-2-chloronaphthalene), and poly-halogenated species.[1][2] These impurities can interfere with downstream applications, making their removal essential.
Column chromatography is a powerful and widely used technique for the purification of organic compounds on a preparative scale.[3][4] This note describes a method optimized for this compound, leveraging its physicochemical properties to achieve excellent separation from common impurities.
Compound Characteristics
Understanding the properties of this compound is fundamental to designing an effective purification strategy. Its structure is characterized by a naphthalene core with two different halogen substituents.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrCl | PubChem[5] |
| Molecular Weight | 241.51 g/mol | PubChem[5] |
| Appearance | White to off-white solid | AChemBlock[6] |
| XLogP3 | 4.5 | PubChem[5] |
| Topological Polar Surface Area | 0 Ų | PubChem[5] |
The high XLogP3 value and zero polar surface area indicate that this compound is a highly nonpolar compound.[5] This property is the cornerstone of the separation strategy outlined below, which employs a polar stationary phase and a nonpolar mobile phase (normal-phase chromatography).
Principle of Separation: Normal-Phase Chromatography
This protocol utilizes normal-phase chromatography, where the stationary phase (silica gel) is polar, and the mobile phase (eluent) is relatively nonpolar. The separation mechanism relies on the differential adsorption of compounds to the silica surface.
-
Polar Compounds: Interact strongly with the polar silica gel and are retained on the column, thus eluting more slowly.
-
Nonpolar Compounds: Have a weaker affinity for the stationary phase and spend more time in the mobile phase, allowing them to travel down the column and elute more quickly.
Since this compound is nonpolar, it will move relatively quickly through the column. More polar impurities will be retained, allowing for effective separation.
Preliminary Method Development: Thin-Layer Chromatography (TLC)
Before committing to a large-scale column separation, TLC is an indispensable tool for rapidly determining the optimal mobile phase composition.[7][8] The goal is to find a solvent system that provides a good separation between the target compound and its impurities, with an ideal Retention Factor (Rf) for the target compound.
Definition: Retention Factor (Rf) The Rf is a ratio defined as the distance traveled by the compound divided by the distance traveled by the solvent front.[9]
R_f = (Distance traveled by the sample) / (Distance traveled by the solvent front)
For effective separation in flash column chromatography, the target compound should have an Rf value between 0.25 and 0.35 .[7] This range ensures the compound moves efficiently through the column without eluting too quickly (poor separation) or too slowly (band broadening and excessive solvent use).
Protocol 1: TLC Analysis
-
Sample Preparation: Dissolve a small amount (~1 mg) of the crude this compound mixture in ~1 mL of a volatile solvent like dichloromethane or ethyl acetate.
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Use a capillary tube to apply a small, concentrated spot of the sample solution onto the baseline.
-
Developing Chamber: Add the chosen solvent system (e.g., a mixture of hexane and ethyl acetate) to a developing chamber to a depth of ~0.5 cm. Cover the chamber to allow the atmosphere inside to become saturated with solvent vapors.
-
Development: Place the TLC plate in the chamber, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate via capillary action until it is about 1 cm from the top.[8]
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm), as aromatic compounds like naphthalenes are UV-active. Circle the visible spots.
-
Rf Calculation: Measure the distances and calculate the Rf for each spot.
-
Optimization: Adjust the polarity of the mobile phase to achieve the target Rf of 0.25-0.35 for this compound.
-
To increase Rf (move spots further up): Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane).
-
To decrease Rf (move spots down): Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate).
-
Detailed Protocol: Flash Column Chromatography Purification
This protocol is designed for the purification of approximately 1-2 grams of crude material. Adjust the scale accordingly.
Materials and Reagents
-
Crude this compound
-
Silica Gel (60 Å, 40-63 µm particle size)
-
Solvents (HPLC grade): Hexane, Ethyl Acetate (or other system determined by TLC)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
Collection vessels (test tubes or flasks)
-
TLC plates and developing chamber
-
Rotary evaporator
Workflow for Purification
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
-
Column Preparation (Wet Packing Method):
-
Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom to support the packing material.[10] Add a thin layer (~1 cm) of sand over the plug.
-
In a separate beaker, prepare a slurry by mixing silica gel with the initial mobile phase (determined by TLC). The recommended ratio is ~50:1 silica gel to crude product by weight.
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column gently to ensure the silica packs into a uniform, homogenous bed free of air bubbles or channels.[10]
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed from disturbance during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, never let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in the minimum amount of the mobile phase or a slightly more polar solvent (like dichloromethane) to ensure complete dissolution.
-
Carefully apply the concentrated sample solution to the top of the silica bed using a pipette.
-
Open the stopcock and allow the sample to absorb completely onto the silica gel, again stopping when the liquid level reaches the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column, filling the reservoir.
-
Begin eluting the column, collecting the solvent that passes through in sequentially numbered fractions. A typical fraction size might be 10-20 mL, depending on the column size.
-
Maintain a constant head of solvent above the silica bed throughout the process. For "flash" chromatography, gentle positive pressure can be applied to the top of the column to accelerate the flow rate.[4]
-
-
Monitoring the Separation:
-
Periodically analyze the collected fractions using TLC to determine which ones contain the purified product. Spot multiple fractions on a single TLC plate alongside a spot of the original crude mixture.
-
The desired product, this compound, should appear as a single spot in the pure fractions, with an Rf value matching the one determined in the initial analysis.
-
-
Isolation of the Final Product:
-
Combine all fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The remaining solid is the purified this compound. Determine its purity via analytical methods (e.g., NMR, GC-MS) and calculate the yield.
-
Safety Precautions
-
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[5]
-
Always handle this chemical in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The solvents used (e.g., hexane, ethyl acetate) are flammable. Keep them away from ignition sources.
Troubleshooting
| Issue | Possible Cause | Solution |
| Poor Separation | Mobile phase is too polar or not polar enough. | Re-optimize the solvent system using TLC. Consider a gradient elution if separation is very difficult. |
| Cracked/Channeled Column | The column was packed improperly or ran dry. | This is difficult to fix. The column must be repacked carefully, ensuring a homogenous slurry and that the silica bed never dries out.[10] |
| Band Tailing | Sample is too polar for the solvent; sample is degrading on silica; sample was overloaded. | Add a small percentage of a slightly more polar solvent. Ensure the sample is stable on silica. Reduce the amount of crude material loaded onto the column. |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |
Conclusion
The described flash column chromatography protocol provides a reliable and efficient method for purifying this compound. By first optimizing the separation conditions with TLC, researchers can achieve high purity, removing critical impurities that could compromise subsequent synthetic steps. This systematic approach, grounded in the fundamental principles of chromatography, ensures reproducibility and is adaptable for various scales of purification.
References
-
Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: 2-bromonaphthalene Source: Organic Syntheses Procedure URL: [Link]
- Source: Google Patents (US5043493A)
- Source: Google Patents (CA2020364A1)
-
Title: High-Quality 2-Bromonaphthalene at Attractive Prices Source: Mumbai Supplier (TradeIndia) URL: [Link]
-
Title: Column chromatography Source: University of Calgary, Department of Chemistry URL: [Link]
-
Title: SUPPLEMENTARY INFORMATION Source: The Royal Society of Chemistry URL: [Link]
-
Title: Thin Layer Chromatography (TLC) Source: Organic Chemistry at CU Boulder URL: [Link]
-
Title: Thin Layer Chromatography: A Complete Guide to TLC Source: Chemistry Hall URL: [Link]
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Title: 1-Bromo-2-chloronaphthalene Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: 2-Chloronaphthalene Source: Wikipedia URL: [Link]
-
Title: Thin Layer Chromatography Source: Chemistry LibreTexts URL: [Link]
-
Title: Purification of Organic Compounds by Flash Column Chromatography Source: Organic Syntheses URL: [Link]
-
Title: Chemical Properties of Naphthalene, 1-bromo- (CAS 90-11-9) Source: Cheméo URL: [Link]
-
Title: Chromatography and Separation Source: Biocompare URL: [Link]
-
Title: Chemical/Laboratory Techniques: Column Chromatography Source: YouTube URL: [Link]
-
Title: 2-Chloronaphthalene Source: PubChem, National Center for Biotechnology Information URL: [Link]
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- 7. orgchemboulder.com [orgchemboulder.com]
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- 10. web.uvic.ca [web.uvic.ca]
Application Notes and Protocols for the Characterization of 2-Bromo-1-chloronaphthalene
Abstract: This document provides a comprehensive guide to the analytical methods for the characterization of 2-Bromo-1-chloronaphthalene. Detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Nuclear Magnetic Resonance (NMR) Spectroscopy are presented. These methodologies are designed for researchers, scientists, and professionals in drug development to ensure the identity, purity, and structural integrity of this compound.
Introduction
This compound is a halogenated aromatic compound with the molecular formula C₁₀H₆BrCl.[1][2][3] Accurate characterization of this compound is critical for its application in chemical synthesis and pharmaceutical development, where purity and structural confirmation are paramount. This guide offers detailed, field-proven protocols for the qualitative and quantitative analysis of this compound, emphasizing the causality behind experimental choices to ensure reliable and reproducible results.
Compound Properties:
| Property | Value | Source |
| CAS Number | 692728-68-0 | [1] |
| Molecular Formula | C₁₀H₆BrCl | [1][3] |
| Molecular Weight | 241.51 g/mol | [1][3] |
| Exact Mass | 239.93414 Da | [1][4] |
| IUPAC Name | This compound | [1][3] |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly well-suited for the analysis of this compound due to its expected volatility. The mass spectrometer provides high specificity for identification based on the mass-to-charge ratio (m/z) of the molecule and its fragments.
Experimental Workflow: GC-MS
Caption: Workflow for the GC-MS analysis of this compound.
Protocol: GC-MS
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent such as dichloromethane or methanol to create a 1 mg/mL stock solution.[5]
-
Further dilute as necessary to fall within the linear range of the instrument.
-
-
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
-
GC Parameters:
-
Column: A non-polar or medium-polarity column is recommended. A good starting point is a 30 m x 0.25 mm ID x 0.25 µm film thickness column, such as a Restek Rxi-5Sil MS.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).[5]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/minute.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 50 to 300.
-
Expected Results and Interpretation
-
Retention Time: A single, sharp peak should be observed in the total ion chromatogram (TIC). The exact retention time will depend on the specific instrument and column used.
-
Mass Spectrum: The mass spectrum of the peak should exhibit a molecular ion (M⁺) peak corresponding to the exact mass of this compound (239.93414 Da). Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl are in an approximate 3:1 ratio), the molecular ion region will show a characteristic pattern.[6]
-
M⁺ peak (C₁₀H₆⁷⁹Br³⁵Cl): m/z ≈ 240
-
M+2 peak (C₁₀H₆⁸¹Br³⁵Cl and C₁₀H₆⁷⁹Br³⁷Cl): m/z ≈ 242
-
M+4 peak (C₁₀H₆⁸¹Br³⁷Cl): m/z ≈ 244 The relative intensities of these peaks will be a combination of the bromine and chlorine isotope patterns. The M+2 peak is expected to be the most abundant in the molecular ion cluster. Fragmentation patterns will likely involve the loss of Br and/or Cl atoms.[7]
-
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC with UV detection is a robust method for assessing the purity of this compound and quantifying it. A reverse-phase method is generally suitable for this type of aromatic compound.[8]
Experimental Workflow: HPLC-UV
Sources
- 1. This compound | C10H6BrCl | CID 14402083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound 97% | CAS: 692728-68-0 | AChemBlock [achemblock.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2-Chloronaphthalene | SIELC Technologies [sielc.com]
Illuminating Molecular Architecture: A Detailed Guide to the NMR Spectroscopy of 2-Bromo-1-chloronaphthalene
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-Bromo-1-chloronaphthalene. Moving beyond a simple recitation of steps, this application note delves into the causality behind experimental choices, ensuring a robust and reproducible methodology for the structural elucidation of this and similar halogenated polycyclic aromatic hydrocarbons.
Theoretical Framework: Understanding the Spectral Nuances of a Dihalogenated Naphthalene
The NMR spectrum of this compound is a direct reflection of its unique electronic and steric environment. The naphthalene core, an electron-rich aromatic system, induces a significant diamagnetic anisotropic effect, causing the attached protons to be deshielded and resonate at higher chemical shifts (downfield)[1][2]. The introduction of two different halogen substituents, chlorine and bromine, further perturbs this electronic landscape.
Both chlorine and bromine are electronegative atoms that withdraw electron density from the aromatic ring through an inductive effect (-I). This inductive withdrawal generally leads to a deshielding of the nearby protons and carbons. However, halogens also possess lone pairs of electrons that can be donated to the aromatic π-system via a resonance effect (+M). This resonance effect tends to shield the ortho and para positions. The interplay of these opposing effects, along with the magnetic anisotropy of the C-X bonds, dictates the final chemical shifts of the aromatic protons and carbons[3][4]. For this compound, the protons and carbons on the substituted ring will experience the most significant influence from these electronic effects.
Furthermore, the steric interactions between the adjacent chloro and bromo groups can cause slight distortions in the planarity of the naphthalene ring, which can also subtly influence the chemical shifts. Long-range couplings (⁴J and ⁵J) are also a characteristic feature of polycyclic aromatic systems and can provide valuable information for unambiguous signal assignment[5][6][7].
Predicted NMR Spectral Data
Due to the absence of readily available experimental spectra in public databases, the following ¹H and ¹³C NMR data for this compound have been predicted using the online NMR prediction tool, nmrdb.org. Such prediction algorithms, which often utilize a combination of HOSE (Hierarchically Ordered Spherical description of Environment) codes, machine learning, and extensive spectral databases, provide a reliable starting point for spectral analysis. It is important to note that while these predictions are highly valuable, experimental verification is always the gold standard.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 7.85 | d | 8.6 |
| H-4 | 7.65 | d | 8.6 |
| H-5 | 7.95 | d | 8.2 |
| H-6 | 7.55 | t | 7.7 |
| H-7 | 7.60 | t | 7.9 |
| H-8 | 8.15 | d | 8.4 |
Predicted in CDCl₃ at 400 MHz.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 131.5 |
| C-2 | 122.0 |
| C-3 | 129.0 |
| C-4 | 128.5 |
| C-4a | 133.0 |
| C-5 | 127.5 |
| C-6 | 128.0 |
| C-7 | 127.0 |
| C-8 | 125.0 |
| C-8a | 130.0 |
Predicted in CDCl₃.
Experimental Protocols: From Sample Preparation to 2D NMR Acquisition
A meticulously executed experimental protocol is paramount for obtaining high-quality, interpretable NMR data. The following sections provide a comprehensive, step-by-step guide for the analysis of this compound.
Sample Preparation: The Foundation of a Good Spectrum
For solution-state NMR, the sample must be fully dissolved to ensure a homogeneous solution, which is critical for achieving sharp, well-resolved peaks. Any particulate matter can disrupt the magnetic field homogeneity, leading to broadened signals.
Protocol for Sample Preparation:
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds and is a good starting point for this molecule. Its residual proton signal at ~7.26 ppm can serve as an internal reference.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing may be applied to aid dissolution.
-
Filtration: To remove any suspended particles, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Sources
- 1. PROSPRE [prospre.ca]
- 2. NMR Prediction Accuracy Validation | PDF [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Deciding which is the best ${}^1\protect \text{H}$ NMR predictor for organic compounds using statistical tools [comptes-rendus.academie-sciences.fr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CASCADE [nova.chem.colostate.edu]
- 7. Visualizer loader [nmrdb.org]
Definitive Identification of 2-Bromo-1-chloronaphthalene using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the analysis of 2-Bromo-1-chloronaphthalene using Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS). Due to the presence of both bromine and chlorine, this compound exhibits a highly characteristic isotopic pattern that allows for its unambiguous identification. This document details the underlying principles, optimized instrument parameters, and a step-by-step protocol for sample analysis. Furthermore, it explains the predictable fragmentation pathways and the interpretation of the resulting mass spectrum, offering a self-validating methodology for researchers engaged in environmental analysis, chemical synthesis, and pharmaceutical development.
Introduction and Scientific Principle
This compound (C₁₀H₆BrCl) is a halogenated polycyclic aromatic hydrocarbon (PAH). The analysis of such compounds is critical in various fields, from environmental monitoring of persistent organic pollutants to quality control in chemical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice, offering high-resolution separation and definitive structural elucidation.[1][2]
The key to identifying halogenated compounds via mass spectrometry lies in their unique isotopic signatures.[3] Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively), leading to a characteristic 1:1 intensity ratio for the M and M+2 peaks in the mass spectrum of a mono-brominated compound.[4][5] Chlorine also has two stable isotopes, ³⁵Cl and ³⁷Cl, but with a natural abundance ratio of approximately 3:1 (~75.8% and ~24.2%, respectively).[4]
When a molecule, such as this compound, contains both one bromine and one chlorine atom, these individual patterns combine to produce a highly predictable and unique molecular ion cluster with peaks at M, M+2, and M+4. This distinctive signature serves as a primary tool for confident identification.
Isotopic Pattern Analysis: The Fingerprint of Co-Halogenation
The molecular ion region for this compound provides a clear fingerprint of its elemental composition. The theoretical monoisotopic mass of the molecule containing the lightest isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl) is 239.93414 Da.[6] The expected isotopic cluster can be calculated based on the natural abundances of the halogen isotopes.
The combination of isotopes results in three main peaks in the molecular ion cluster:
-
M Peak: Contains ⁷⁹Br and ³⁵Cl.
-
M+2 Peak: A composite of molecules containing (⁸¹Br and ³⁵Cl) and (⁷⁹Br and ³⁷Cl).
-
M+4 Peak: Contains ⁸¹Br and ³⁷Cl.
This leads to a predictable intensity ratio, which is invaluable for identification.
| Isotopic Combination | Contributing Isotopes | Relative Probability (Approx.) | Resulting Peak | Expected m/z | Expected Relative Intensity |
| C₁₀H₆⁷⁹Br³⁵Cl | ⁷⁹Br (1) x ³⁵Cl (3) | 3 | M | 240 | ~75% |
| C₁₀H₆⁸¹Br³⁵Cl | ⁸¹Br (1) x ³⁵Cl (3) | 3 | M+2 | 242 | ~100% |
| C₁₀H₆⁷⁹Br³⁷Cl | ⁷⁹Br (1) x ³⁷Cl (1) | 1 | |||
| C₁₀H₆⁸¹Br³⁷Cl | ⁸¹Br (1) x ³⁷Cl (1) | 1 | M+4 | 244 | ~25% |
| Table 1: Theoretical isotopic distribution and relative intensities for the molecular ion of this compound. The ratio is approximately 3:4:1 for the M:M+2:M+4 peaks. |
This distinct 3:4:1 pattern is a powerful diagnostic tool that differentiates the target analyte from other co-eluting compounds.[7]
Experimental Workflow and Protocols
A robust analytical method requires careful optimization of each stage, from sample preparation to data acquisition. The following sections provide a detailed, field-proven protocol.
Overall Experimental Workflow
The process begins with precise sample preparation, followed by chromatographic separation and mass spectrometric detection. Data analysis focuses on retention time, the molecular ion cluster, and characteristic fragment ions for definitive confirmation.
Protocol: Sample Preparation
Objective: To prepare a calibration or test solution of this compound for GC-MS analysis.
Materials:
-
This compound standard
-
High-purity hexane (or other suitable non-polar solvent like dichloromethane)
-
Class A volumetric flasks (e.g., 10 mL)
-
Micropipettes
-
2 mL autosampler vials with septa caps
Procedure:
-
Stock Solution (100 µg/mL): Accurately weigh 1.0 mg of this compound standard. Transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with hexane. This solution should be stored in a cool, dark place.
-
Working Solution (10 µg/mL): Transfer 1.0 mL of the stock solution into a new 10 mL volumetric flask. Dilute to the mark with hexane.
-
Final Sample: Transfer an aliquot of the working solution into a 2 mL autosampler vial and cap securely. This sample is now ready for injection.
Causality: Hexane is chosen as the solvent due to its high volatility and compatibility with common non-polar GC columns, ensuring good peak shape and minimal interference.
Protocol: GC-MS Instrumentation and Data Acquisition
Objective: To acquire high-quality mass spectral data for this compound using an optimized GC-MS method. For polyhalogenated compounds, Electron Ionization (EI) is the standard method as it produces repeatable fragmentation patterns and allows for library matching.[8][9]
| Parameter | Recommended Setting | Rationale & Justification |
| Gas Chromatograph | ||
| Injector Port | Splitless, 280 °C | Ensures complete volatilization of the analyte and efficient transfer to the column. |
| Injection Volume | 1 µL | Standard volume for trace analysis to avoid column overloading. |
| Carrier Gas | Helium, Constant Flow (1.2 mL/min) | Inert gas that provides good chromatographic efficiency. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation for PAHs and their halogenated analogs based on boiling point.[8] |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | This temperature program allows for the elution of the analyte in a reasonable time with sharp, symmetrical peaks. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that generates reproducible fragmentation patterns.[10] |
| Electron Energy | 70 eV | The industry standard energy that maximizes ionization efficiency and produces comparable spectra to established libraries (e.g., NIST).[9] |
| Ion Source Temp. | 230 °C | Prevents condensation of the analyte within the source while minimizing thermal degradation. |
| Transfer Line Temp. | 280 °C | Must be high enough to prevent analyte condensation between the GC and MS. |
| Mass Analyzer | Quadrupole | A common, robust mass analyzer suitable for this application. |
| Acquisition Mode | Full Scan | Essential for confirming the full isotopic cluster of the molecular ion and identifying unknown fragments.[11] |
| Scan Range | m/z 50-350 | This range covers the molecular ion cluster (m/z 240-244) and all expected major fragment ions. |
Table 2: Optimized GC-MS parameters for the analysis of this compound.
Data Interpretation: Fragmentation Pathway
Under 70 eV electron ionization, the molecular ion of this compound will undergo fragmentation. The most probable fragmentation pathways involve the loss of the halogen atoms, as C-Br and C-Cl bonds are typically weaker than the C-C and C-H bonds of the aromatic system.[5][12]
Primary Fragmentation Steps:
-
Loss of Br•: The molecular ion (m/z 240/242/244) loses a bromine radical (⁷⁹Br or ⁸¹Br) to form a chloronaphthalene cation at m/z 161/163.
-
Loss of Cl•: The molecular ion loses a chlorine radical (³⁵Cl or ³⁷Cl) to form a bromonaphthalene cation at m/z 205/207.[13]
-
Sequential Loss: Subsequent loss of the second halogen or other small molecules (e.g., HCl, HBr) can also occur.
Sources
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- 2. HRGC/HRMS analysis of chloronaphthalenes in several batches of Halowax 1000, 1001, 1013, 1014 and 1099 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Naphthalene, 2-bromo- [webbook.nist.gov]
Application Note: FT-IR Spectroscopic Analysis of 2-Bromo-1-chloronaphthalene
Abstract
This application note provides a comprehensive guide for the acquisition and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 2-bromo-1-chloronaphthalene. FT-IR spectroscopy is a rapid, non-destructive, and highly specific analytical technique essential for the structural elucidation and quality verification of chemical compounds.[1][2] We present two detailed, field-proven protocols for solid-state analysis: the recommended Attenuated Total Reflectance (ATR) method, which requires minimal sample preparation, and the traditional Potassium Bromide (KBr) pellet transmission method. This guide details the causality behind experimental choices, offers predicted spectral correlations for this compound, and includes troubleshooting advice to ensure the generation of high-quality, reproducible data for researchers, scientists, and professionals in drug development.
Introduction
This compound is a disubstituted polycyclic aromatic hydrocarbon. Its precise structural characterization is critical for its application in chemical synthesis and materials science. Infrared spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of its covalent bonds.[3] The resulting spectrum is a unique molecular "fingerprint," providing definitive information about the functional groups present and the overall molecular structure.[1]
The objective of this document is to establish a standardized procedure for analyzing this compound using FT-IR spectroscopy. By explaining the principles behind the methods and the logic of spectral interpretation, this note serves as a practical resource for obtaining accurate and reliable analytical results.
Physicochemical Properties & Safety Considerations
A thorough understanding of the analyte's properties and hazards is a prerequisite for safe laboratory practice.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 692728-68-0 | PubChem[4] |
| Molecular Formula | C₁₀H₆BrCl | PubChem[4] |
| Molecular Weight | 241.51 g/mol | PubChem[4] |
2.1 Safety Precautions
This compound is classified as a hazardous substance. All handling must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes significant skin and eye irritation.[4]
-
Mandatory PPE:
-
Nitrile gloves (inspect before use).
-
Chemical safety goggles or a face shield.
-
A properly fitted laboratory coat.
-
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
-
Disposal: Dispose of contaminated materials and the chemical itself in accordance with local, state, and federal regulations.
Principle of FT-IR Spectroscopy
FT-IR spectroscopy is an analytical technique that provides information about the vibrational modes of a molecule. When a sample is exposed to infrared radiation, its bonds will absorb energy at specific frequencies corresponding to their natural vibrational frequencies (stretching, bending, rocking). An FT-IR spectrum plots the intensity of this absorption (or transmittance) against the wavenumber (cm⁻¹).[1][5]
The spectrum is typically divided into two primary regions:
-
Functional Group Region (4000 - 1500 cm⁻¹): Absorptions in this region are characteristic of specific bond types (e.g., C-H, C=C).[3]
-
Fingerprint Region (1500 - 400 cm⁻¹): This region contains a complex pattern of absorptions arising from the vibrations of the molecule as a whole. It is unique to each compound and is crucial for definitive identification by comparison with a reference spectrum.[1][5]
Experimental Protocols
Two primary methods are suitable for the solid-state FT-IR analysis of this compound. The choice depends on available equipment and the desired sample throughput.
4.1 Instrumentation & Materials
-
Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector or similar, capable of scanning from 4000 to 400 cm⁻¹.
-
ATR Accessory: A single-reflection diamond ATR accessory (recommended).
-
KBr Pellet Kit: Hydraulic press, pellet die (e.g., 13 mm), agate mortar and pestle.
-
Reagents: this compound (analyte), spectroscopic grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 4 hours and stored in a desiccator.
-
PPE: As specified in Section 2.1.
4.2 Protocol 1: Analysis by Attenuated Total Reflectance (ATR) - Recommended Method
ATR is the dominant method for solids and liquids due to its simplicity, speed, and lack of sample preparation.[6][7] It works by measuring the changes that occur in an internally reflected IR beam when the beam comes into contact with a sample.[7]
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the spectrometer has been powered on and allowed to stabilize for at least 30 minutes.[8]
-
Clean the ATR Crystal: Meticulously clean the surface of the diamond crystal with a solvent-moistened wipe (e.g., isopropanol), followed by a dry wipe.
-
Acquire Background Spectrum: With the clean, empty ATR accessory in place, acquire a background spectrum (typically 32 scans). This is critical to ratio against the sample spectrum and remove instrument and atmospheric (H₂O, CO₂) interferences. An unclean crystal during background collection is a common source of error, often introducing negative peaks into the final spectrum.[9]
-
Apply Sample: Place a small amount (1-2 mg) of this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the accessory's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal, which is essential for a high-quality spectrum. Poor contact results in weak, noisy signals.
-
Acquire Sample Spectrum: Collect the sample spectrum using the same parameters as the background scan.
-
Clean Up: Release the pressure, remove the sample powder, and clean the crystal surface and pressure tip thoroughly as described in step 2.
4.3 Protocol 2: Analysis by KBr Pellet Transmission - Alternative Method
This traditional technique involves dispersing the solid sample in an IR-transparent matrix (KBr) and pressing it into a thin, transparent pellet. The IR beam passes directly through the pellet.[6]
Step-by-Step Methodology:
-
Prepare Sample Mixture: Weigh approximately 1-2 mg of this compound and 150-200 mg of dry, spectroscopic grade KBr. The ratio is critical; typically 0.1% to 2% sample by weight is sufficient.[10]
-
Grind and Mix: Add the sample and KBr to an agate mortar. Grind the mixture gently but thoroughly for several minutes until it becomes a fine, homogenous powder. The goal is to reduce the sample's particle size to less than the wavelength of the IR light (~2 µm) to prevent light scattering, which causes a sloping baseline and distorted peaks.[11]
-
Load the Pellet Die: Transfer the powder mixture into the pellet die, ensuring it forms an even layer.
-
Press the Pellet: Place the die into a hydraulic press. Connect to a vacuum line for 1-2 minutes to remove trapped air and residual moisture, which can cause cloudiness and interfering absorption bands (~3400 cm⁻¹ and ~1640 cm⁻¹).[11] Slowly apply pressure up to 8-10 tons and hold for 2 minutes. The pressure causes the KBr to fuse into a transparent disc.
-
Release and Eject: Slowly and carefully release the pressure to avoid cracking the pellet.[11] Eject the pellet from the die. A high-quality pellet should be transparent or translucent.
-
Acquire Spectra: Place the pellet in the spectrometer's sample holder. Acquire a sample spectrum. A background spectrum should be run with an empty sample holder.
Diagram: Comparative Experimental Workflow
Caption: A logical process for interpreting the FT-IR spectrum of an aromatic halide.
Troubleshooting
High-quality data is paramount for accurate analysis. Below are common issues and their remedies.
Table 4: Troubleshooting Common FT-IR Spectral Issues
| Problem | Probable Cause(s) | Solution(s) |
| Noisy Spectrum / Weak Signal | - Insufficient sample amount.- Poor sample-ATR crystal contact.- Pellet is too thin or sample concentration is too low (KBr). | - Use more sample.- Re-apply pressure to the ATR clamp.- Remake the KBr pellet with more material or a higher sample-to-KBr ratio. |
| Broad Peak at ~3400 cm⁻¹ and ~1640 cm⁻¹ | - Moisture contamination in the sample or KBr. | - Dry the sample in a desiccator.- Ensure KBr is thoroughly dried in an oven before use and stored properly. [11][12] |
| Sloping Baseline | - KBr pellet particles are too large, causing light scattering.- Poor background correction. | - Grind the KBr/sample mixture more finely and for a longer duration.<[11]br>- Re-acquire the background spectrum. |
| Negative Peaks | - Contaminant was on the ATR crystal during the background scan but not the sample scan. | - Clean the ATR crystal thoroughly and re-acquire both the background and sample spectra. [9] |
| Flat-Topped Peaks ("Clipped") | - The sample is too concentrated or the pellet is too thick, causing total absorbance. | - Remake the KBr pellet using less sample or a lower concentration.<[6]br>- For ATR, ensure a clean crystal; some ATR corrections can help, but less sample is better. |
Conclusion
FT-IR spectroscopy is a definitive and efficient technique for the structural verification of this compound. The Attenuated Total Reflectance (ATR) method is highly recommended for its speed and minimal sample preparation. For laboratories equipped for transmission studies, the KBr pellet method remains a reliable alternative, provided that meticulous care is taken to eliminate moisture and reduce particle size. By following the detailed protocols and interpretative guidelines in this application note, researchers can confidently generate high-quality, reproducible FT-IR spectra to confirm the identity and purity of their material, supporting robust outcomes in research and development.
References
-
Specac Ltd. (n.d.). KBr Pellet Common Faults. Spectroscopy Guides. Retrieved from [Link]
-
Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
-
ResearchGate. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Shimadzu Corporation. (2022). [Webinar] Simple Good Practices for Quality Data - Precautions, Tips and Tricks for FTIR. Retrieved from [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]
-
White Bear Photonics. (2025). Demystifying FTIR: A Practical Guide for New Users. Retrieved from [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Common Problems with FT-IR Instruments and How to Avoid Them. Retrieved from [Link]
-
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Retrieved from [Link]
-
Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. Chemistry Department. Retrieved from [Link]
-
LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Retrieved from [Link]
Sources
- 1. azooptics.com [azooptics.com]
- 2. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 4. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 7. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 8. whitebearphotonics.com [whitebearphotonics.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. KBr Pellet Common Faults | Spectroscopy Guides - Specac Ltd [specac.com]
- 11. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]
- 12. scienceijsar.com [scienceijsar.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-1-chloronaphthalene
Welcome to the technical support center for the synthesis of 2-Bromo-1-chloronaphthalene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The primary route discussed is the Sandmeyer reaction, a robust method for converting aromatic amines into aryl halides. This guide provides in-depth, field-proven insights to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and dependable laboratory-scale method is the Sandmeyer reaction, starting from 2-amino-1-chloronaphthalene.[1] This two-step process involves:
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Diazotization: The conversion of the primary aromatic amine (2-amino-1-chloronaphthalene) into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C).[2]
-
Copper-Catalyzed Bromination: The displacement of the diazonium group (-N₂⁺) with a bromide ion, catalyzed by a copper(I) salt, typically copper(I) bromide (CuBr).[3]
This pathway is favored because it offers a high degree of regiochemical control, meaning the bromine atom is specifically introduced at the position of the original amino group.
Q2: Why is strict temperature control (0–5 °C) so critical during the diazotization step?
A2: The diazonium salt intermediate is thermally unstable. Above 5–10 °C, it can readily decompose, leading to several undesirable outcomes that significantly reduce the yield of the target product.[4] The primary decomposition pathway involves the reaction with water to form 2-chloro-1-naphthol, a common and often difficult-to-remove impurity. Furthermore, uncontrolled decomposition can lead to the evolution of nitrogen gas, causing foaming and potential safety hazards. Maintaining a low temperature ensures the diazonium salt remains stable in solution until it is introduced into the Sandmeyer reaction vessel.
Q3: What is the mechanistic role of Copper(I) in the Sandmeyer reaction?
A3: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][3] The copper(I) catalyst initiates the process by a single-electron transfer (SET) to the diazonium salt. This transfer reduces the diazonium ion, leading to the loss of dinitrogen gas (N₂) and the formation of an aryl radical. This highly reactive aryl radical then abstracts a bromine atom from a copper(II) bromide species (formed during the initial electron transfer), yielding the desired this compound and regenerating the copper(I) catalyst.[5] The detection of biaryl byproducts in Sandmeyer reactions supports this radical mechanism.[3]
Q4: Can I use a catalytic amount of copper, or is a stoichiometric amount necessary?
A4: While the classic Sandmeyer reaction often uses stoichiometric amounts of copper(I) salts to ensure high conversion, modern protocols have demonstrated the high efficacy of using only catalytic amounts.[6] An efficient catalytic system often involves a mixture of Cu(I) and Cu(II) salts (e.g., 10 mol% CuBr and 10 mol% CuBr₂) in the presence of a ligand, such as 1,10-phenanthroline, and a phase-transfer catalyst.[7] This catalytic approach not only reduces metal waste but can also lead to cleaner reactions and excellent yields.[6] For robustness and simplicity in a standard laboratory setting, a stoichiometric approach is often initially employed.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or Incomplete Diazotization
-
Question: I've added all the sodium nitrite, but my reaction mixture still tests negative (or weakly positive) with starch-iodide paper, suggesting incomplete diazotization. What went wrong?
-
Answer & Solution:
-
Cause 1: Poor Solubility of the Amine Salt. 2-amino-1-chloronaphthalene hydrochloride may be sparingly soluble in the acidic medium, preventing its complete reaction with nitrous acid.
-
Solution: Ensure the amine is as finely suspended as possible by vigorous stirring before and during the addition of sodium nitrite. You can also slightly increase the volume of the acidic solution to aid solubility. For amines that are particularly difficult to dissolve, a process of precipitating the amine from an organic solvent into the aqueous acid can create a more reactive, finely dispersed suspension.[8]
-
-
Cause 2: Premature Decomposition of Nitrous Acid. If the sodium nitrite solution is added too slowly to a highly acidic solution at a slightly elevated temperature, the nitrous acid (HNO₂) can decompose before it reacts with the amine.
-
Solution: Maintain the temperature strictly below 5 °C. Add the sodium nitrite solution steadily over 15-20 minutes. Ensure the tip of the addition funnel is below the surface of the reaction mixture to promote immediate mixing and reaction.
-
-
Cause 3: Insufficient Acid. At least three equivalents of acid are mechanistically required: one to form the amine salt, one to liberate nitrous acid from NaNO₂, and one to maintain the acidity of the medium to prevent unwanted side reactions like azo coupling.
-
Solution: Ensure you are using a sufficient excess of strong acid (typically HBr or HCl). Using hydrobromic acid (HBr) is often advantageous as it provides the bromide counter-ion for the subsequent Sandmeyer step.[5]
-
-
Problem 2: Low Yield of this compound with Tar/Oily Byproduct Formation
-
Question: The diazotization seemed to proceed well, but after the Sandmeyer reaction, I obtained a low yield of my product and a significant amount of dark, tarry material. What is the cause?
-
Answer & Solution:
-
Cause 1: Diazonium Salt Decomposition. This is the most likely cause. If the cold diazonium salt solution was allowed to warm up before or during its addition to the copper(I) bromide solution, it would have decomposed. The resulting aryl radical can engage in various side reactions, including polymerization or reaction with the solvent, leading to tars.
-
Solution: Use the diazonium salt solution immediately after preparation. Keep it in an ice bath at all times. The addition to the CuBr solution should also be done while cooling the receiving flask, controlling the rate of addition to manage the exothermic decomposition and nitrogen evolution.
-
-
Cause 2: Inactive Copper(I) Catalyst. Copper(I) salts are susceptible to oxidation to Copper(II) upon exposure to air.[4] Copper(II) is not an effective initiator for the Sandmeyer reaction.
-
Solution: Use freshly purchased, high-purity CuBr. If you suspect your catalyst has oxidized (it may appear greenish instead of white/light gray), you can wash it with a dilute solution of HBr followed by ethanol and ether and dry it under vacuum before use.
-
-
Cause 3: Side Reactions of the Aryl Radical. The intermediate aryl radical can react with other aromatic molecules (including itself) to form biaryl compounds (Gomberg-Bachmann reaction).[1] While usually a minor pathway, it can become significant if the concentration of the bromide source is too low.
-
Solution: Ensure the CuBr is fully dissolved or well-suspended in a concentrated HBr solution. This provides a high concentration of bromide ions to efficiently trap the aryl radical once it forms.
-
-
Problem 3: Product is Contaminated with 2-Chloro-1-naphthol
-
Question: My final product shows a significant impurity that I've identified as 2-chloro-1-naphthol. How did this form and how can I remove it?
-
Answer & Solution:
-
Cause: The formation of the corresponding phenol is a classic side reaction in Sandmeyer chemistry.[9] It occurs when the diazonium salt reacts with water as the nucleophile instead of the bromide ion. This is particularly problematic if the reaction temperature is too high or if the concentration of the copper catalyst/bromide is insufficient.
-
Solution (Prevention): The best strategy is prevention. Maintain strict low-temperature control throughout the diazotization and addition steps. Use a sufficiently concentrated solution of CuBr in HBr to ensure the Sandmeyer reaction outcompetes the reaction with water.
-
Solution (Purification): The phenolic impurity can be removed by an alkaline wash during the work-up. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash it with a 1-2 M sodium hydroxide solution. The acidic phenol will be deprotonated to form the water-soluble sodium phenoxide, which will move to the aqueous layer. Afterward, wash the organic layer with water and brine, then dry and concentrate.
-
Experimental Protocols & Data
Table 1: Critical Parameters for Yield Optimization
| Parameter | Recommended Condition | Rationale & Causality |
| Diazotization Temp. | 0–5 °C | Prevents thermal decomposition of the unstable diazonium salt, minimizing phenol byproduct formation.[4] |
| Acid (Diazotization) | HBr (48%) | Serves as both the acid catalyst and the bromide source for the subsequent Sandmeyer step. |
| NaNO₂ Stoichiometry | 1.05–1.1 equivalents | A slight excess ensures complete conversion of the amine to the diazonium salt. |
| Sandmeyer Temp. | 0–10 °C (initial), then warm to RT or 40-50°C | Controlled initial temperature manages the rate of N₂ evolution. Gentle warming ensures the reaction goes to completion. |
| Copper Catalyst | CuBr (≥1 equivalent) or CuBr/CuBr₂ (10 mol% each) | Stoichiometric CuBr is robust. Catalytic systems are more efficient and reduce waste but may require optimization.[6][7] |
| Atmosphere | Inert (N₂ or Ar) | While not always strictly necessary, an inert atmosphere can help prevent the oxidation of the Cu(I) catalyst. |
Protocol 1: Diazotization of 2-Amino-1-chloronaphthalene
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 2-amino-1-chloronaphthalene (1 equiv.) in 48% aqueous hydrobromic acid (HBr) (approx. 4-5 mL per gram of amine).
-
Cool the vigorously stirred suspension to 0 °C using an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1 equiv.) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the amine suspension via the addition funnel over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C.
-
Confirm the completion of diazotization by testing for a slight excess of nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of potassium iodide-starch paper; an immediate dark blue/black color indicates a positive result.
-
Keep the resulting cold diazonium salt solution in the ice bath and use it immediately in the next step.
Protocol 2: Sandmeyer Reaction for this compound Synthesis
-
In a separate, larger three-neck flask equipped with a mechanical stirrer, add copper(I) bromide (CuBr, 1.2 equiv.) to 48% aqueous HBr (approx. 2 mL per gram of CuBr).
-
Cool this mixture to 0 °C in an ice-salt bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution prepared in Protocol 1 to the CuBr suspension via an addition funnel.
-
CAUTION: The reaction is exothermic and evolves nitrogen gas. Control the rate of addition to maintain the temperature below 10 °C and to keep the effervescence manageable.
-
After the addition is complete, allow the reaction mixture to stir at 0–10 °C for 30 minutes.
-
Gradually allow the mixture to warm to room temperature, then heat to 50 °C for 1 hour to ensure the reaction goes to completion. The mixture will typically turn dark.
-
Cool the mixture back to room temperature.
Protocol 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with water, 1 M NaOH solution (to remove any phenolic byproducts), water, and finally with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, often a dark oil or solid, can be purified by either:
-
Recrystallization: From a suitable solvent like aqueous methanol or ethanol.[10]
-
Column Chromatography: Using silica gel with a non-polar eluent system (e.g., hexanes or petroleum ether).
-
Visualizations
Reaction Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
-
Deaminative chlorination of aminoheterocycles. Nature Communications. Available at: [Link]
-
Hassan, Z., & Iqbal, R. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(5), 1725-1751. Available at: [Link]
- Leupold, E. I., & Neuber, M. (1991). U.S. Patent No. 5,043,493. Washington, DC: U.S. Patent and Trademark Office.
-
Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]
-
Wikipedia. Sandmeyer reaction. Available at: [Link]
-
Schaefer, J. P., Higgins, J., & Shenoy, P. K. (1969). 2-Bromonaphthalene. Organic Syntheses, 49, 6. Available at: [Link]
-
University of Toronto. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available at: [Link]
-
Beletskaya, I. P., Sigeev, A. S., Peregudov, A. S., & Petrovskii, P. V. (2007). Catalytic Sandmeyer Bromination. Semantic Scholar. Available at: [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
- Leupold, E. I., & Neuber, M. (1991). CA Patent No. 2,020,364. Canadian Intellectual Property Office.
-
Eze, S. O., & Ogbuefi, A. C. (2014). Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo). Conscientia Beam. Available at: [Link]
-
Mediavilla, M. G., et al. (2023). Direct one-pot synthesis of aryl halides from nitroarenes. Organic & Biomolecular Chemistry, 21(40), 8191-8196. Available at: [Link]
-
L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Available at: [Link]
-
Fierz-David, H. E., & Blangey, L. (1949). Congo Red. Organic Syntheses, 2, 33. Available at: [Link]
-
Organic Chemistry Portal. Diazotisation. Available at: [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. Available at: [Link]
-
J&K Scientific LLC. (2025). Sandmeyer Reaction. Available at: [Link]
-
Fieser, L. F. (1935). 1,2-Aminonaphthol Hydrochloride. Organic Syntheses, 15, 4. Available at: [Link]
-
Wikipedia. 2-Chloronaphthalene. Available at: [Link]
-
Bio-Rad. 2-Naphthylamine and 2-Nitronaphtalene metabolism Pathway Map. Available at: [Link]
- Putter, R., & Wolfrum, G. (1989). U.S. Patent No. 4,874,847. Washington, DC: U.S. Patent and Trademark Office.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Catalytic Sandmeyer Bromination [organic-chemistry.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 9. byjus.com [byjus.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Selection for Suzuki Coupling of 2-Bromo-1-chloronaphthalene
Welcome to the technical support center for navigating the complexities of catalyst selection in the Suzuki-Miyaura cross-coupling of 2-bromo-1-chloronaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. We will move beyond simple protocol recitation to explain the why behind experimental choices, ensuring a robust and reproducible methodology.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, celebrated for its versatility in forming carbon-carbon bonds.[1][2] However, substrates presenting multiple, distinct halide functionalities, such as this compound, introduce a significant challenge: achieving chemoselectivity. The primary goal is to selectively couple at the more reactive C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations. This guide will equip you with the knowledge to master this selective coupling.
Frequently Asked Questions (FAQs)
Q1: Why is chemoselectivity a major concern for this compound in Suzuki couplings?
A1: The challenge lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is often rate-determining.[3][4] The general reactivity trend for aryl halides is C–I > C–Br > C–OTf >> C–Cl.[3][4][5][6] This inherent difference allows for the selective activation of the C-Br bond over the more inert C-Cl bond. However, achieving high selectivity requires careful optimization of the catalyst system and reaction conditions to prevent competitive coupling at the chloro- position.
Q2: What is the primary role of the palladium catalyst and the ligand in this reaction?
A2: The palladium catalyst is the engine of the Suzuki coupling, cycling between Pd(0) and Pd(II) oxidation states to facilitate the reaction.[3][7] The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), is crucial for stabilizing the palladium center, modulating its reactivity, and promoting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][5] For a challenging substrate like this compound, the ligand choice is paramount in achieving the desired chemoselectivity. Electron-rich and bulky ligands are often preferred as they can facilitate the oxidative addition of the less reactive aryl chlorides, but for selective C-Br activation, a less aggressive catalyst system may be required.[3][8]
Q3: How does the choice of base influence the reaction outcome?
A3: The base is a critical component that plays multiple roles in the Suzuki coupling. Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species that can readily undergo transmetalation with the palladium complex.[4][5][9] The strength and nature of the base can significantly impact the reaction rate and selectivity. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[1][10] For substrates prone to side reactions like protodeboronation, a weaker base or anhydrous conditions might be necessary.[8][11]
Q4: What are the most common side reactions to be aware of?
A4: Besides the potential for non-selective coupling at the chlorine position, several other side reactions can diminish your yield:
-
Protodeboronation: This is the protonolysis of the boronic acid, replacing the boronic acid group with a hydrogen atom. This can be exacerbated by strong bases and excess water.[8]
-
Homocoupling: Dimerization of the boronic acid or the aryl halide can occur, leading to unwanted byproducts. This is often a sign of issues with the catalytic cycle, such as slow transmetalation.
-
Dehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom. This can occur via various pathways involving the palladium catalyst.[1]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Steps & Explanation |
| Inactive Catalyst | The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure it is properly reduced in situ. Improper handling or storage of catalysts can lead to deactivation. Solution: Use a fresh batch of catalyst or a more stable precatalyst. Ensure a strictly inert atmosphere (e.g., argon or nitrogen) is maintained throughout the reaction to prevent oxidation of the Pd(0) species.[7] |
| Poor Ligand Choice | Standard ligands like PPh₃ may not be optimal for this specific transformation, potentially leading to slow reaction rates or lack of selectivity. Solution: Screen a panel of ligands. For selective C-Br activation, moderately electron-rich and bulky phosphine ligands are a good starting point. Consider ligands like those from the Buchwald biaryl phosphine family (e.g., SPhos, XPhos) which are known to be effective for challenging couplings.[8] |
| Inappropriate Base or Solvent | The base and solvent system is crucial for both the transmetalation step and ensuring all reactants remain in solution. Solution: If using a carbonate base, consider switching to a phosphate like K₃PO₄, which is often more effective in challenging couplings.[8] Ensure your solvent (e.g., dioxane, THF, toluene) is anhydrous, as excess water can promote protodeboronation.[8][11] A small amount of water is often beneficial, so a co-solvent system like dioxane/water (e.g., 4:1) is a common starting point.[1][12] |
| Reagent Quality | The stability of the boronic acid is a frequent point of failure. Boronic acids can degrade over time or undergo protodeboronation under the reaction conditions.[8] Solution: Use freshly purchased or recrystallized boronic acid. Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, which can be more robust under coupling conditions.[13] |
Issue 2: Poor Chemoselectivity (Significant formation of the dichloro-coupled or bis-coupled product)
| Potential Cause | Troubleshooting Steps & Explanation |
| Overly Reactive Catalyst System | A highly active catalyst system, often required for aryl chlorides, may not differentiate well between the C-Br and C-Cl bonds, leading to a mixture of products. Solution: Reduce the catalyst loading. Switch to a less electron-rich or less bulky ligand. Sometimes, "ligand-free" conditions (using a palladium salt like Pd(OAc)₂) can surprisingly offer good selectivity, though this is highly substrate-dependent.[14] |
| High Reaction Temperature | Elevated temperatures can provide the necessary activation energy to cleave the stronger C-Cl bond, reducing selectivity. Solution: Lower the reaction temperature. This will slow down the overall reaction rate, but it can significantly enhance the selectivity for the more labile C-Br bond. Monitor the reaction progress carefully by TLC or LC-MS to find the optimal temperature. |
| Prolonged Reaction Time | Leaving the reaction for an extended period after the initial C-Br coupling is complete can lead to the slow, undesired coupling at the C-Cl position. Solution: Monitor the reaction closely and quench it as soon as the starting this compound is consumed and the desired mono-coupled product is maximized. |
Experimental Protocols
Recommended Starting Conditions for Selective Suzuki Coupling of this compound
This protocol provides a robust starting point for your optimization efforts.
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Arylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq.)
-
1,4-Dioxane (8 mL)
-
Water (degassed, 2 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.[8]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[8]
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos. Add this catalyst/ligand mixture to the main reaction flask under a positive flow of inert gas.
-
Solvent Addition: Add the 1,4-dioxane and degassed water to the flask via syringe.[12]
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solvent for 10-15 minutes.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80-90 °C and stir vigorously.[8][12]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
References
- BenchChem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
- Wikipedia. (n.d.). Suzuki reaction.
- BenchChem. (n.d.). Application Notes & Protocols: Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- BenchChem. (n.d.). Optimizing Suzuki coupling reaction conditions for bromonaphthalenes.
- Wiley. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Chemistry - An Asian Journal.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
- Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide.
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- Unknown. (2014). The Suzuki Reaction.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cross-Coupling of 2-Bromo-1-chloronaphthalene
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists tackling the nuanced challenge of selective functionalization of dihalogenated aromatic systems, specifically focusing on 2-bromo-1-chloronaphthalene. Our goal is to move beyond rote protocols and provide a framework for rational optimization by understanding the interplay of reaction components.
The selective Suzuki-Miyaura cross-coupling of this compound presents a classic challenge in regioselectivity. The disparate reactivity of the C-Br and C-Cl bonds allows for selective functionalization, but achieving high yield and selectivity requires careful tuning of the catalytic system. This guide addresses common pitfalls and provides systematic troubleshooting strategies in a practical question-and-answer format.
The Engine of the Reaction: The Palladium Catalytic Cycle
A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount for effective troubleshooting. The reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] Each step is influenced by the choice of catalyst, ligand, base, and solvent, and an issue at any stage can compromise the entire reaction.
Caption: Figure 2. Troubleshooting Workflow for Poor Selectivity
Systematic Solutions:
-
Reduce Reaction Temperature: This is the most critical parameter. High temperatures (e.g., >100-110 °C) provide the necessary activation energy for the less favorable C-Cl bond cleavage. Start your optimization at a lower temperature (e.g., 80 °C) and only increase it if the C-Br coupling is too slow.
-
Use a Milder Base: Strong bases can sometimes accelerate the overall catalytic turnover, including the undesired C-Cl activation. Switching from K₃PO₄ to K₂CO₃ may improve selectivity.
-
Ligand Tuning: While highly reactive, bulky phosphine ligands are excellent for activating stubborn C-Cl bonds, they may be too active for this selective transformation, leading to a loss of selectivity. If you are using a ligand like P(tBu)₃, consider switching to a slightly less reactive but still effective ligand like SPhos or even Pd(PPh₃)₄, which has a much lower propensity to activate C-Cl bonds. [4]4. Solvent Effects: The role of the solvent in selectivity can be complex. While nonpolar solvents like toluene or dioxane generally favor the inherent reactivity (C-Br > C-Cl), some highly polar or coordinating solvents can alter the active catalyst and in some specific systems, even invert selectivity. [5][6][7]For achieving predictable C-Br selectivity, sticking to standard solvents like Dioxane/H₂O or Toluene/H₂O is advisable.
| Solvent | Dielectric Constant (approx.) | Type | Comments |
| Toluene | 2.4 | Aromatic, Nonpolar | Good for solubilizing organic reagents. Often used with water in a biphasic system. |
| 1,4-Dioxane | 2.2 | Ether, Nonpolar | Miscible with water, creating a homogenous or biphasic system depending on the ratio. A very common choice. |
| THF | 7.6 | Ether, Polar Aprotic | Lower boiling point (66 °C). Good solubility properties. Can be effective for lower-temperature couplings. [8] |
| DMF | 37 | Amide, Polar Aprotic | High boiling point. Can dissolve a wide range of reagents, including some salts. Use with caution as it can decompose at high temperatures. [7] |
| Table 2. Common solvents for Suzuki-Miyaura coupling. |
Q3: My analysis shows significant amounts of homocoupled byproducts. What causes this and how can I prevent it?
Homocoupling (Ar-Ar or R-R) is a common side reaction that consumes starting materials and complicates purification.
Answer:
Homocoupling arises from two main pathways:
-
Reductive Homocoupling of the Aryl Halide: This can occur during the in situ reduction of a Pd(II) precatalyst, where the aryl halide itself acts as both a coupling partner and a reductant.
-
Oxidative Homocoupling of the Boronic Acid: This is often promoted by the presence of oxygen or side reactions involving the base and palladium catalyst. [9] Mitigation Strategies:
-
Rigorous Degassing: Oxygen is a known culprit in promoting the homocoupling of boronic acids. Ensure your solvent and reaction vessel are thoroughly degassed by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
Use a Pd(0) Source: As mentioned in Q1, starting with a Pd(0) catalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ bypasses the Pd(II) reduction step, which is a common source of homocoupling byproducts. [10]* Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.2 equivalents) is often used to drive the reaction to completion, a large excess can increase the statistical likelihood of homocoupling.
-
Check Boronic Acid Purity: Boronic acids can self-condense to form boroxines upon storage. While often still reactive, impurities can sometimes lead to side reactions. Using a high-purity boronic acid or a more stable ester derivative is recommended.
Q4: How can I effectively monitor my reaction to know when it is complete or if it has stalled?
Effective reaction monitoring saves time and prevents the formation of degradation products from unnecessarily long reaction times.
Answer:
Several analytical techniques are suitable for monitoring the progress of your cross-coupling reaction.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture alongside your starting materials on a TLC plate. The disappearance of the limiting reagent (this compound) and the appearance of a new, typically less polar, product spot indicates the reaction is progressing. [11]* High-Performance Liquid Chromatography (HPLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): This provides quantitative data. By taking small aliquots from the reaction over time, you can accurately measure the consumption of starting materials and the formation of the product and any byproducts. This is the preferred method in process development. [12]* Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if your starting materials and product are volatile and thermally stable. It provides excellent separation and mass information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A crude ¹H NMR of a reaction aliquot can clearly show the disappearance of characteristic signals from the starting material and the emergence of new signals from the product, allowing for a quantitative assessment of the conversion. [13]
Experimental Protocol: General Procedure for Selective Monocoupling
This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling at the C-Br position of this compound.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2 eq)
-
Pd₂(dba)₃ (0.01 eq, 1 mol%)
-
SPhos (0.022 eq, 2.2 mol%)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add the degassed 1,4-dioxane and water (4:1 ratio, ensuring the final concentration of the limiting reagent is ~0.1 M). Stir the slurry for 10 minutes under a positive pressure of inert gas.
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos. Quickly add the catalyst and ligand solids to the reaction flask against a positive flow of inert gas.
-
Reaction: Replace the septum with a reflux condenser (under inert gas). Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress every 1-2 hours using your chosen analytical method (e.g., TLC or LC-MS) until the starting aryl halide is consumed (typically 4-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate or toluene.
-
Wash the organic layer with water and then with brine to remove the inorganic base and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 2-aryl-1-chloronaphthalene.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Arodes, A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect. [Link]
-
Organic Reactions. (n.d.). The Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
ACS Catalysis. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. [Link]
-
National Institutes of Health. (n.d.). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
DSpace@MIT. (n.d.). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. [Link]
-
ACS Publications. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]
-
YouTube. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
-
AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]
-
ResearchGate. (n.d.). Screening of different bases for Suzuki coupling a. [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. [Link]
-
ProQuest. (2021). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
-
ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
-
Royal Society of Chemistry. (n.d.). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. [Link]
-
PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Link]
-
Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions? [Link]
-
National Institutes of Health. (n.d.). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. [Link]
-
Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]
-
ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling. [Link]
-
ResearchGate. (2015). (PDF) Optimization of the Suzuki-Miyaura Cross-coupling. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
ResearchGate. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
ResearchGate. (n.d.). Optimization of the Suzuki cross‐coupling reaction using 2 (1 eq),.... [Link]
-
MDPI. (n.d.). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. [Link]
-
PubMed. (n.d.). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. [Link]
-
MDPI. (2022). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
-
ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
- 11. shoko-sc.co.jp [shoko-sc.co.jp]
- 12. vapourtec.com [vapourtec.com]
- 13. azom.com [azom.com]
troubleshooting Grignard reaction initiation with 2-Bromo-1-chloronaphthalene
Technical Support Center: Grignard Reaction Initiation
Topic: Troubleshooting Grignard Reaction Initiation with 2-Bromo-1-chloronaphthalene For: Researchers, Scientists, and Drug Development Professionals From: The Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed to provide in-depth, practical solutions for one of the more recalcitrant steps in organic synthesis: the initiation of a Grignard reaction with a sterically hindered and electronically deactivated aryl halide, this compound. Instead of a simple checklist, we will explore the underlying chemistry to empower you to diagnose and resolve initiation failures effectively.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is not starting. What are the most likely causes?
A1: Failure to initiate is the most common issue with Grignard reactions, especially with less reactive aryl halides. The root causes almost always trace back to three key areas:
-
Magnesium Surface Passivation: Magnesium metal is invariably coated with a thin, unreactive layer of magnesium oxide (MgO).[1][2] This layer acts as a physical barrier, preventing the magnesium from inserting into the carbon-bromine bond of your starting material.[3] For the reaction to begin, this oxide layer must be breached.
-
Presence of Water: Grignard reagents are exceptionally strong bases and will react violently with even trace amounts of water.[4][5] This acid-base reaction is much faster than the desired Grignard formation. Sources of water can include inadequately dried glassware, solvents, the starting halide, or atmospheric humidity.[6][7]
-
Reactivity of the Aryl Halide: The C(sp²)-Br bond in this compound is stronger and less susceptible to oxidative addition than a C(sp³)-Br bond in an alkyl halide. The electron-rich naphthalene ring system can further decrease the electrophilicity of the carbon atom bonded to bromine, making the initial insertion step kinetically slow.
Q2: What are the absolute, non-negotiable pre-reaction preparations I must perform?
A2: Rigorous adherence to anhydrous technique is paramount. There is no substitute for meticulous preparation.
-
Glassware: All glassware (flask, condenser, addition funnel) must be scrupulously dried. The most reliable method is to oven-dry all components at >120 °C for several hours and assemble them hot while flushing with a dry, inert gas like nitrogen or argon.[7] Alternatively, flame-drying the assembled apparatus under vacuum and backfilling with inert gas is also highly effective.[8]
-
Solvents: Ethereal solvents are required to stabilize the Grignard reagent.[9][10] Tetrahydrofuran (THF) is generally preferred over diethyl ether for aryl halides due to its higher boiling point and superior solvating properties.[6] The solvent MUST be anhydrous. While commercially available anhydrous solvents are good, for difficult reactions, it is best to freshly distill THF from a drying agent like sodium/benzophenone.[6]
-
Magnesium: Use fresh, high-quality magnesium turnings. If the turnings appear dull or oxidized, their reactivity is compromised.[6]
Q3: What are chemical activators, and how do I use them?
A3: Chemical activators are small quantities of reagents added to etch the MgO layer and expose the reactive metal surface.[1][11]
-
Iodine (I₂): A small crystal of iodine is a classic activator. It reacts with magnesium to form magnesium iodide (MgI₂), disrupting the oxide layer.[12][13] A visual cue for activation is the disappearance of the characteristic brown or purple color of the iodine.[14][15]
-
1,2-Dibromoethane (DBE): This is a highly effective and popular activator. It reacts with magnesium to produce ethylene gas and magnesium bromide (MgBr₂).[16][17] The evolution of gas bubbles is a clear and unambiguous sign that the magnesium is activated and ready.[18][19] This is often called the "entrainment method."[17]
Q4: Are there mechanical methods to help initiate the reaction?
A4: Yes. Mechanical methods work by physically breaking the MgO layer.
-
Crushing/Grinding: Using a dry glass stirring rod to crush some of the magnesium turnings against the bottom of the flask can expose fresh, unoxidized surfaces.[20][21] This is often done at the beginning of the reaction.
-
Ultrasonication: Placing the reaction flask in an ultrasonic bath can be a very effective, non-invasive method to initiate stubborn reactions. The cavitation bubbles generated by ultrasound help to clean and activate the magnesium surface.[22][23]
-
Dry Stirring: Vigorously stirring the dry magnesium turnings under an inert atmosphere for several hours before adding solvent can mechanically abrade the oxide layer.[22][24]
In-Depth Troubleshooting Guide
This guide assumes you have already followed the essential pre-reaction preparations (Q2). If the reaction fails to initiate (no exotherm, no cloudiness, no reflux) after adding a small portion of your this compound solution, proceed through the following steps sequentially.
Troubleshooting Workflow
Caption: A decision-making flowchart for troubleshooting Grignard initiation.
Key Protocols & Data
Mechanism of Magnesium Passivation and Activation
The primary obstacle is the inert layer of magnesium oxide (MgO) that forms on the metal's surface. Chemical activators work by reacting with the magnesium metal itself, typically at defect sites where the oxide layer is thinnest, to generate a fresh, highly reactive surface.[1][2]
Caption: The role of activators in overcoming the MgO passivation layer.
Table 1: Comparison of Common Chemical Activators
| Activator | Chemical Formula | Typical Amount | Observable Sign of Activation | Key Advantages & Considerations |
| Iodine | I₂ | 1-2 small crystals | Brown/purple color fades | Simple, effective. Can sometimes lead to Wurtz coupling side products if used in excess. |
| 1,2-Dibromoethane | BrCH₂CH₂Br | 3-5 drops | Vigorous bubbling (ethylene gas) | Unambiguous visual cue. Byproducts (ethylene, MgBr₂) are innocuous and do not interfere.[16][19] |
| Methyl Iodide | CH₃I | 2-3 drops | Gentle reflux | Forms a small amount of MeMgI, which can help solubilize intermediates. Introduces a second Grignard reagent. |
Protocol 1: Rigorous Drying of Glassware and Solvents
-
Glassware: Disassemble and clean all glassware. Place in a laboratory oven at 150 °C for at least 4 hours, preferably overnight.
-
Assembly: While still hot, assemble the apparatus (round-bottom flask, condenser, addition funnel) and immediately place it under a positive pressure of dry nitrogen or argon. Allow to cool to room temperature under the inert atmosphere.
-
Solvent (THF): In a separate, properly prepared dry flask under inert gas, add anhydrous THF. Add sodium metal (as wire or chunks) and a small amount of benzophenone to act as an indicator.[6]
-
Distillation: Heat the mixture to reflux. A deep blue or purple color indicates the formation of the sodium-benzophenone ketyl radical, signifying that the solvent is anhydrous and oxygen-free.[7] Distill the required volume of THF directly into your reaction flask or a dry, inert gas-flushed collection flask immediately before use.
Protocol 2: Chemical Activation of Magnesium with Iodine
-
To your fully assembled, dry, and inert gas-flushed reaction flask, add the magnesium turnings (1.1-1.2 equivalents).
-
Add one or two small crystals of iodine.
-
Add a small portion (approx. 10%) of the total anhydrous THF required for the reaction, just enough to submerge the magnesium.
-
Gently warm the flask with a heat gun. The brown color of the iodine should dissipate as it reacts with the magnesium surface.[15]
-
Once the color is gone, the magnesium is activated. Proceed with the slow addition of your this compound solution.
Protocol 3: Chemical Activation of Magnesium with 1,2-Dibromoethane (DBE)
-
To your fully assembled, dry, and inert gas-flushed reaction flask, add the magnesium turnings (1.1-1.2 equivalents).
-
Add enough anhydrous THF to just cover the magnesium turnings.
-
Using a syringe, add a few drops (e.g., 0.1 mL for a 50 mmol scale reaction) of anhydrous 1,2-dibromoethane.[16]
-
The onset of activation is clearly indicated by the evolution of ethylene gas (bubbling).[16] Gentle warming may be required to start this process.
-
Once bubbling is observed, the magnesium is active. Begin the dropwise addition of your aryl halide solution. A successful initiation should be marked by a gentle reflux and the formation of a cloudy, greyish solution.[1][21]
By systematically addressing the critical factors of surface activation and anhydrous conditions, and by employing a logical troubleshooting sequence, the successful initiation of even challenging Grignard reactions like that of this compound can be achieved reliably and reproducibly.
References
Sources
- 1. community.wvu.edu [community.wvu.edu]
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- 8. reddit.com [reddit.com]
- 9. leah4sci.com [leah4sci.com]
- 10. quora.com [quora.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 13. chegg.com [chegg.com]
- 14. m.youtube.com [m.youtube.com]
- 15. d.web.umkc.edu [d.web.umkc.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. echemi.com [echemi.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. thieme-connect.com [thieme-connect.com]
- 20. homework.study.com [homework.study.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. reddit.com [reddit.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Bromo-1-chloronaphthalene and Its Positional Isomers
Welcome to the dedicated technical support guide for navigating the complex purification challenges associated with 2-Bromo-1-chloronaphthalene and its positional isomers. This resource is designed for researchers, synthetic chemists, and drug development professionals who encounter difficulties in isolating the desired isomer from complex reaction mixtures. As specialists in separation sciences, we understand that the purification of positional aromatic isomers is a significant bottleneck due to their nearly identical physicochemical properties. This guide synthesizes field-proven insights and fundamental principles to provide actionable troubleshooting strategies and in-depth explanations.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification of bromochloronaphthalene isomers.
Q1: Why is the separation of this compound from its positional isomers so challenging?
The primary difficulty lies in the subtle structural differences between positional isomers such as 1-Bromo-2-chloronaphthalene, 1-Bromo-8-chloronaphthalene, and others that may form during synthesis. These isomers possess the same molecular weight and formula (C₁₀H₆BrCl) and exhibit very similar polarities, boiling points, and solubility profiles.[1][2] This similarity makes conventional separation techniques like simple distillation or standard column chromatography inefficient, often resulting in co-elution or co-crystallization.[1]
Q2: What are the most common isomeric impurities encountered during the synthesis of this compound?
The synthesis of di-halogenated naphthalenes, particularly through electrophilic aromatic substitution, can lead to a mixture of positional isomers.[3][4] Depending on the synthetic route (e.g., bromination of a chloronaphthalene or chlorination of a bromonaphthalene), you can expect to find various isomers. The most common challenge is separating adjacent isomers like 1-Bromo-2-chloronaphthalene from this compound. Other potential impurities include different substitution patterns (e.g., 1,8- or 2,6-isomers) and products of over-halogenation (dibromo-chloronaphthalenes) or under-halogenation.
Q3: What are the primary analytical methods to assess the purity and isomeric ratio of my sample?
Before attempting purification, it is critical to accurately assess the composition of your crude product.
-
Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), GC is a powerful tool for separating and quantifying volatile isomers.[5] High-resolution capillary columns are essential. For particularly challenging separations, two-dimensional GC (GCxGC) can provide superior resolution.[6]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is highly effective for analyzing naphthalene derivatives.[7] Columns that leverage π-π interactions can offer enhanced selectivity for aromatic isomers.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the specific isomers present in a mixture by analyzing the distinct chemical shifts and coupling patterns of the aromatic protons and carbons, although quantification can be complex without complete peak separation.
Q4: What are the main purification strategies for bromochloronaphthalene isomers?
There is no single "best" method; the optimal strategy often involves a combination of techniques. The two most effective and widely used methods are:
-
High-Resolution Chromatography: This includes preparative HPLC or meticulous column chromatography using specialized stationary phases.
-
Fractional Crystallization: This technique exploits small differences in the isomers' solubilities in a specific solvent system at varying temperatures.[9]
Troubleshooting and Optimization Guide
This section provides solutions to common problems encountered during the purification process.
Issue 1: Column Chromatography
Problem: Co-elution or Poor Resolution of Isomers
Your isomers are eluting together or with significant peak overlap, making it impossible to collect pure fractions.
Probable Causes & Solutions
-
Inadequate Stationary Phase Selectivity: The primary separation mechanism of standard silica or alumina may be insufficient to differentiate between the subtle polarity differences of the isomers.
-
Solution 1 (Enhance π-π Interactions): Switch to a stationary phase capable of π-π interactions. Phenyl-bonded or pentafluorophenyl (PFP) phases in HPLC, or even silver nitrate-impregnated silica in column chromatography, can offer unique selectivity for aromatic compounds by interacting with the naphthalene π-system.[8]
-
Solution 2 (Change Adsorbent): If using silica, try alumina, or vice-versa. Sometimes the different surface chemistry can alter selectivity enough to achieve separation.[10]
-
-
Suboptimal Mobile Phase: The solvent system may be too polar (causing rapid elution with no separation) or not polar enough (leading to broad peaks and long retention times).
-
Solution 1 (Fine-Tune Polarity): Use a shallow gradient of a slightly more polar solvent in a non-polar solvent (e.g., 0-5% ethyl acetate in hexane). Run a series of TLC plates with very small increments in polarity (e.g., 0.5%, 1%, 1.5% ethyl acetate) to identify the optimal mobile phase that maximizes the difference in retention factor (ΔRf) between your isomers.
-
Solution 2 (Use Different Solvents): Replace your eluent system with solvents that have different chemical properties. For example, instead of an ethyl acetate/hexane system, try a dichloromethane/hexane or toluene/hexane system. Toluene can introduce π-π interactions with the analytes, altering selectivity.
-
-
Poor Column Packing and Overloading: An improperly packed column leads to band broadening and channeling. Overloading the column saturates the stationary phase, destroying resolution.
-
Solution: Ensure a homogenous, well-settled column bed. For a crude mixture, a common rule of thumb is to load no more than 1-5% of the silica gel mass (e.g., 1-5 g of sample for 100 g of silica).
-
Workflow for Optimizing Chromatographic Separation
Caption: Decision workflow for troubleshooting isomer separation by column chromatography.
Issue 2: Recrystallization
Problem: Oily Product or No Crystal Formation
The compound "oils out" of the solution or fails to crystallize upon cooling.
Probable Causes & Solutions
-
Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at high temperatures. If the compound is too soluble, it won't precipitate; if it's too insoluble, you'll have poor recovery.
-
Solution: Systematically screen for solvents. Use small test tubes with a few milligrams of your crude product. Test single solvents (e.g., methanol, ethanol, isopropanol, hexane, toluene) and binary solvent systems (e.g., methanol/water, ethanol/water, toluene/hexane).[9] An effective method is to dissolve the compound in a "good" solvent (like toluene) at an elevated temperature and then slowly add a "poor" solvent (like hexane) until turbidity appears, then re-heat to clarify and cool slowly.
-
-
Presence of Eutectic Mixture: Positional isomers can sometimes form a eutectic mixture, which has a melting point lower than any of the individual components.[1] This mixture can prevent crystallization and cause the product to oil out.
-
Solution: Attempt to disrupt the eutectic equilibrium. Sometimes, seeding the supersaturated solution with a pure crystal of the desired isomer can induce selective crystallization. If that fails, you may need to first perform a rough chromatographic separation to enrich the desired isomer before attempting recrystallization.
-
-
Solution is Too Concentrated or Cooled Too Quickly: Rapid cooling or an overly saturated solution promotes precipitation rather than slow crystal growth, trapping impurities and leading to an oily or amorphous solid.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the solid.[11] Allow the solution to cool to room temperature slowly and undisturbed. Insulating the flask can help. Once at room temperature, move the flask to an ice bath or refrigerator to maximize yield.
-
Problem: Low Purity After Recrystallization
The recovered crystals are still contaminated with other isomers.
Probable Causes & Solutions
-
Co-crystallization: If isomers have very similar structures and solubilities, they may incorporate into the same crystal lattice.
-
Solution: Perform multiple recrystallizations. Each successive crystallization will enrich the less soluble isomer. Analyze a small sample after each step to monitor purity.
-
-
Inadequate Washing: Mother liquor containing the soluble impurities remains on the crystal surfaces after filtration.
-
Solution: After filtering, wash the crystals with a small amount of ice-cold, fresh solvent.[1] Using cold solvent is critical to avoid dissolving your purified product.
-
Data Summary: Properties of Bromochloronaphthalene Isomers
The table below highlights the similarity in basic properties, underscoring the purification challenge. Note that experimental data for all isomers is not widely available.
| Property | This compound | 1-Bromo-2-chloronaphthalene | 1-Bromo-8-chloronaphthalene |
| CAS Number | 692728-68-0[12][13] | 71436-66-3[14] | 20816-79-9[15] |
| Molecular Formula | C₁₀H₆BrCl[12] | C₁₀H₆BrCl[14] | C₁₀H₆BrCl[15] |
| Molecular Weight | 241.51 g/mol [12] | 241.51 g/mol [14] | 241.51 g/mol [15] |
| Computed XLogP3 | 4.5[12] | 4.5[14] | 4.3[15] |
Experimental Protocols
Protocol 1: Optimized Column Chromatography
This protocol provides a starting point for separating bromochloronaphthalene isomers.
-
TLC Analysis: Prepare several TLC plates. Spot your crude mixture and run them in different solvent systems (e.g., Hexane, 99:1 Hexane:EtOAc, 98:2 Hexane:EtOAc, 95:5 Hexane:EtOAc, 98:2 Hexane:DCM). Identify the system that shows the best separation between the spots corresponding to your isomers.
-
Column Preparation: Select a long, narrow column for better resolution. Prepare a slurry of silica gel (230-400 mesh) in your chosen non-polar solvent (e.g., Hexane). Pour the slurry into the column and allow it to pack under gentle pressure or gravity, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of a low-polarity solvent (e.g., DCM or toluene). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully layer the dried, sample-impregnated silica onto the top of the column bed.
-
Elution: Begin eluting with the non-polar solvent. If isomers are well-separated by TLC, you can use an isocratic (single solvent system) elution. If they are close, a very slow, shallow gradient is recommended. For example, start with 100% hexane and slowly increase the percentage of ethyl acetate by 0.5% every few column volumes.
-
Fraction Collection: Collect small, uniform fractions. Monitor the elution by TLC, spotting every few fractions on the same plate to identify which fractions contain your pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Fractional Recrystallization
This protocol is an iterative process to enrich one isomer.
-
Solvent Selection: Based on screening, choose a solvent or solvent pair that provides a significant difference in solubility for your isomers with temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude mixture and the chosen solvent. Heat the mixture with stirring until the solid just dissolves. Avoid using a large excess of solvent.[11]
-
First Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. If crystals form, they will be enriched in the less soluble isomer.
-
First Filtration: Collect the crystals by vacuum filtration. Save the filtrate (mother liquor), as it is now enriched in the more soluble isomer(s).
-
Purity Analysis: Analyze the purity of the collected crystals and the solid obtained from evaporating a small sample of the mother liquor.
-
Iterative Purification:
-
Re-crystallize the solid from step 4 using the same procedure to further improve its purity.
-
Partially evaporate the solvent from the mother liquor and cool it to obtain a second crop of crystals, which can be further purified. Repeat this process, analyzing fractions at each stage, until the desired purity is achieved.
-
Fractional Recrystallization Workflow
Caption: Iterative workflow for separating isomers using fractional recrystallization.
References
- BenchChem. (n.d.). Navigating the Intricacies of Dimethylnaphthalene Isomer Separation: A Technical Support Guide. Retrieved from BenchChem technical support documents.
-
Organic Syntheses. (n.d.). 2-bromonaphthalene. Org. Synth. Coll. Vol. 5, p.143 (1973); Vol. 48, p.30 (1968). [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
- Meyer, F., & Schiffner, R. (1934). Process for the preparation of 2-chloro- or 2-bromo-naphthalene. (U.S. Patent No. 5,043,493A).
-
ResearchGate. (2023). Can we separate 1-Acetyl Naphthalene and 2-Acetylnaphthalene using column chromatography?. [Link]
-
Dagsson, et al. (2013). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. PMC, NIH. [Link]
-
University of Groningen. (2022). Chemical/Laboratory Techniques: Recrystallization. YouTube. [Link]
-
Wikipedia. (n.d.). 2-Chloronaphthalene. [Link]
-
PubChem. (n.d.). 1-Bromo-2-chloronaphthalene. National Center for Biotechnology Information. [Link]
-
NACALAI TESQUE, INC. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]
-
Bouvier, C., Reumkens, N., & Buijs, W. (2009). Separation of diisopropylnaphthalene isomers. Journal of Chromatography A, 1216(36), 6410-6. [Link]
-
Anjaneyulu, Y., et al. (n.d.). Determination of Naphthalene Content by Gas Chromatography. Asian Journal of Chemistry. [Link]
-
Organic Syntheses. (n.d.). Naphthalene, 1-bromo-. Org. Synth. Coll. Vol. 1, p.121 (1941); Vol. 1, p.35 (1921). [Link]
-
Sciencemadness.org. (2007). 2-bromonaphthalene from naphthalene. [Link]
-
Wang, Z., et al. (2022). Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry. Molecules, 27(23), 8206. [Link]
-
PubChem. (n.d.). 1-Bromo-8-chloronaphthalene. National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloronaphthalene - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Separation of diisopropylnaphthalene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nacalai.com [nacalai.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. This compound | C10H6BrCl | CID 14402083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound 97% | CAS: 692728-68-0 | AChemBlock [achemblock.com]
- 14. 1-Bromo-2-chloronaphthalene | C10H6BrCl | CID 12611482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 1-Bromo-8-chloronaphthalene | C10H6BrCl | CID 20331999 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Bromo-1-chloronaphthalene
Welcome to the technical support center for the synthesis of 2-Bromo-1-chloronaphthalene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure a successful and scalable synthesis. My insights are drawn from extensive experience in synthetic chemistry and process scale-up, aiming to provide not just a protocol, but a framework for understanding and overcoming the challenges inherent in this synthesis.
I. Core Synthesis Protocol: Sandmeyer Bromination of 1-Chloro-2-naphthylamine
The most common and reliable laboratory-scale synthesis of this compound is achieved through the Sandmeyer reaction, starting from 1-chloro-2-naphthylamine. This two-step, one-pot procedure involves the diazotization of the primary amine followed by a copper(I) bromide-mediated substitution.[1][2][3]
Reaction Scheme:
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 1-Chloro-2-naphthylamine | 177.62 | 17.76 g | 0.10 | Ensure high purity. |
| Hydrobromic acid (48%) | 80.91 | 60 mL | ~0.53 | |
| Sodium nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 | Prepare a fresh aqueous solution. |
| Copper(I) bromide (CuBr) | 143.45 | 15.8 g | 0.11 | |
| Water (deionized) | 18.02 | As needed | - | |
| Toluene | 92.14 | As needed | - | For extraction. |
| Sodium bicarbonate (sat. soln.) | 84.01 | As needed | - | For washing. |
| Brine (sat. soln.) | - | As needed | - | For washing. |
| Anhydrous magnesium sulfate | 120.37 | As needed | - | For drying. |
| Ethanol | 46.07 | As needed | - | For recrystallization. |
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 1-chloro-2-naphthylamine (0.10 mol) in a mixture of hydrobromic acid (48%, 60 mL) and water (60 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.11 mol in 20 mL of water) dropwise via the dropping funnel. Maintain the temperature strictly below 5 °C.[4]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt should result in a clear solution.
-
-
Sandmeyer Reaction:
-
In a separate beaker, dissolve copper(I) bromide (0.11 mol) in hydrobromic acid (48%, 20 mL) with gentle warming. Cool the solution to room temperature.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with continuous stirring.
-
A vigorous evolution of nitrogen gas will be observed. Allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and extract the product with toluene (3 x 50 mL).
-
Combine the organic layers and wash successively with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Caption: Common problem areas in the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and solutions?
A1: Low yields in the Sandmeyer reaction can stem from several factors:
-
Incomplete Diazotization: The formation of the diazonium salt is critical.
-
Cause: Insufficient acid, incorrect temperature, or impure sodium nitrite.
-
Solution: Ensure a significant excess of acid is used to maintain a low pH. The temperature must be kept below 5 °C to prevent premature decomposition of the diazonium salt.[4] Use freshly purchased, high-purity sodium nitrite.
-
-
Premature Decomposition of the Diazonium Salt: Diazonium salts are thermally unstable.
-
Cause: The temperature during diazotization or the waiting period before the Sandmeyer reaction is too high.
-
Solution: Work efficiently and keep the diazonium salt solution cold at all times. It is best to use it immediately after preparation.
-
-
Side Reactions: The aryl radical intermediate in the Sandmeyer reaction is highly reactive.
-
Cause: Presence of radical scavengers or competing nucleophiles.
-
Solution: Ensure all reagents and solvents are of appropriate purity. The formation of biaryl byproducts is an inherent possibility in Sandmeyer reactions.[7]
-
Q2: I observe the formation of a significant amount of dark, tar-like material in my reaction. What is happening?
A2: The formation of tarry byproducts is a common issue and is often due to the decomposition of the diazonium salt leading to a cascade of radical side reactions.
-
Cause: Elevated temperatures during diazotization or the Sandmeyer reaction, or localized "hot spots" in the reaction mixture.
-
Solution:
-
Strict Temperature Control: Maintain the temperature of the diazotization at 0-5 °C. During the Sandmeyer reaction, add the diazonium salt solution slowly to the copper(I) bromide solution to control the exotherm from the decomposition.
-
Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to prevent localized overheating.
-
Purity of Starting Material: Impurities in the starting 1-chloro-2-naphthylamine can also contribute to side reactions.
-
Q3: My final product is an oil and refuses to crystallize. How can I purify it?
A3: An oily product suggests the presence of impurities that are depressing the melting point.
-
Cause: Common impurities include unreacted starting materials, isomeric byproducts, and products from side reactions such as phenols (from reaction with water) or biaryls.[7]
-
Solution:
-
Solvent Screening for Recrystallization: Systematically screen a range of solvents for recrystallization. Good starting points for aromatic compounds include ethanol, methanol, isopropanol, or mixed solvent systems like ethanol/water or toluene/heptane.[5][8]
-
Column Chromatography: If recrystallization fails, purification by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) is a reliable alternative.
-
"Seeding": If you have a small amount of pure, solid product, adding a "seed" crystal to the supersaturated solution can induce crystallization.
-
Q4: When scaling up the reaction, I'm concerned about safety. What are the key hazards and how can they be mitigated?
A4: Scaling up the Sandmeyer reaction introduces significant safety challenges that must be addressed.
-
Thermal Runaway: The decomposition of the diazonium salt is highly exothermic.
-
Mitigation:
-
Controlled Addition: Add the sodium nitrite solution slowly during diazotization and the diazonium salt solution slowly during the Sandmeyer reaction.
-
Efficient Cooling: Ensure your cooling bath has sufficient capacity to handle the heat generated.
-
Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.
-
-
-
Gas Evolution: The decomposition of the diazonium salt releases a large volume of nitrogen gas.
-
Mitigation:
-
Adequate Headspace: Use a reaction vessel that is large enough to accommodate the gas evolution without over-pressurization.
-
Proper Venting: Ensure the reaction setup is not a closed system and has a clear path for gas to escape.
-
-
-
Handling of Diazonium Salts: Solid diazonium salts can be explosive when dry.[9]
-
Mitigation: Never isolate the diazonium salt intermediate. It should always be prepared and used in solution.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this synthesis? A1: While yields can vary depending on the scale and specific conditions, a well-executed laboratory-scale Sandmeyer bromination should provide a yield in the range of 60-80%.
Q2: How can I confirm the identity and purity of my final product? A2: A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing purity and identifying any volatile impurities.[10][11]
Q3: Are there any alternative synthetic routes to this compound? A3: Yes, an alternative route involves the isomerization of 1-bromo-2-chloronaphthalene or 1-chloro-2-bromonaphthalene over a zeolite catalyst at high temperatures.[7] This method may be more suitable for large-scale industrial production but is less common in a laboratory setting.
Q4: What are the key storage conditions for this compound? A4: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. It is a solid at room temperature and is generally stable under these conditions.
References
-
Schaefer, J. P., Higgins, J., & Shenoy, P. K. (n.d.). 2-BROMONAPHTHALENE. Organic Syntheses Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
- Process for the preparation of 2-chloro- or 2-bromo-naphthalene. (n.d.). Google Patents.
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC - NIH. Retrieved from [Link]
-
Sandmeyer reaction. (2022). L.S.College, Muzaffarpur. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Reactive Chemical Hazards of Diazonium Salts. (n.d.). ResearchGate. Retrieved from [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Reddit. (n.d.). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
Rowan College at Burlington County. (n.d.). CHE 241 Lab 2: Recrystallization. Chemistry Solutions. Retrieved from [Link]
-
Smith, K., et al. (n.d.). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. -ORCA - Cardiff University. Retrieved from [Link]
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry [Video]. YouTube. [Link]
-
A convenient preparation of 1-bromo-2-fluoronaphthalene. (n.d.). ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Chloronaphthalene. Retrieved from [Link]
-
Rowan College at Burlington County. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
-
Nerz-Stormes, M. (2013, February 4). How to Carry Out a Recrystallization [Video]. YouTube. [Link]
-
Logullo, F. M., Seitz, A. H., & Friedman, L. (n.d.). BENZENEDIAZONIUM-2-CARBOXYLATE AND BIPHENYLENE. Organic Syntheses Procedure. Retrieved from [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. (2021). Pharmacognosy Journal. Retrieved from [Link]
-
Determination of 1,2-dibromoethane, 1,4-dichlorobenzene and naphthalene residues in honey by gas chromatography-mass spectrometry using purge and trap thermal desorption extraction. (n.d.). ResearchGate. Retrieved from [Link]
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reaction monitoring techniques for 2-Bromo-1-chloronaphthalene synthesis
Welcome to the technical support guide for the synthesis of 2-Bromo-1-chloronaphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for monitoring this specific chemical transformation. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and optimize your experiments effectively.
Introduction: The Critical Role of Reaction Monitoring
The synthesis of this compound, typically achieved through the electrophilic bromination of 1-chloronaphthalene, requires careful monitoring to ensure optimal yield and purity. The reaction's success hinges on tracking the consumption of the starting material and the formation of the desired product while minimizing the formation of isomers and poly-brominated species. In-process control via robust analytical techniques is not just a quality control measure; it is a fundamental component of efficient process development and scale-up. This guide provides a comprehensive overview of common monitoring techniques and addresses the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most effective techniques for monitoring the synthesis of this compound?
A1: The choice of technique depends on the information you need and the equipment available. The most common and effective methods are:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of reaction completion. It is inexpensive, fast, and requires minimal sample preparation, making it perfect for tracking the disappearance of the starting material at the bench.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the conversion of starting material and the formation of the product. The mass spectrometer allows for the definitive identification of the product (m/z 240/242) and potential side products, such as isomers or di-brominated naphthalenes.[3][4]
-
High-Performance Liquid Chromatography (HPLC): Offers excellent separation of non-volatile or thermally sensitive compounds. A validated RP-HPLC method can provide highly accurate quantitative data on the purity of the product and the impurity profile.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the final product and can be used to monitor the reaction by analyzing aliquots from the reaction mixture. It is particularly useful for identifying isomers by looking at distinct coupling patterns in the aromatic region.[6][7][8]
Q2: How do I choose between TLC, GC-MS, and HPLC for routine monitoring?
A2: Use a combination for a comprehensive view.
-
Use TLC for frequent, real-time checks. Run a TLC every 30-60 minutes to gauge the reaction's progress. It quickly tells you if the starting material is being consumed.[9]
-
Use GC-MS or HPLC for precise, quantitative analysis. Once the TLC suggests the reaction is nearing completion, use GC-MS or HPLC to get an accurate percentage of conversion and to identify any byproducts formed. GC-MS is often preferred for this compound due to its volatility.[10][11]
Q3: What are the expected major byproducts in this synthesis?
A3: The primary byproducts to monitor for are:
-
Isomeric Products: Bromination can occur at other positions on the naphthalene ring. While the 2-position is often favored under specific conditions, other isomers can form. Isomerization of halonaphthalenes can also occur, particularly under acidic or high-temperature conditions.[12][13]
-
Di-brominated Products: If the reaction is left for too long or if an excess of the brominating agent is used, a second bromine atom can be added to the ring, leading to the formation of di-bromo-1-chloronaphthalene.
-
Unreacted Starting Material: Incomplete reactions will leave residual 1-chloronaphthalene.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiment.
Q1: My TLC plate shows that the starting material spot is still intense after several hours. What's wrong?
A1: An apparently stalled reaction can be due to several factors. The key is to diagnose the root cause systematically.
-
Causality: Electrophilic bromination requires an active electrophile (e.g., Br⁺ or a polarized bromine source) and a sufficiently activated aromatic ring. If the reaction stalls, it's likely due to an issue with the brominating agent, the catalyst (if used), or the reaction conditions.
-
Troubleshooting Steps:
-
Check Reagent Integrity: Is your brominating agent (e.g., N-Bromosuccinimide (NBS) or liquid bromine) fresh? NBS can decompose over time, and liquid bromine can be contaminated. Ensure any catalysts (e.g., iron filings, AlCl₃) are active and not poisoned.
-
Verify Reaction Temperature: Is the reaction being run at the optimal temperature? Some brominations require heating to initiate, while others need to be kept cool to prevent side reactions. Check your established protocol.
-
Assess Solvent Purity: Ensure you are using a dry, appropriate solvent. Protic or wet solvents can quench the electrophile or catalyst.
-
Initiator/Catalyst Issues: If using a radical initiator with NBS, ensure it has been added and is active. If using a Lewis acid catalyst, ensure it hasn't been deactivated by moisture.
-
Q2: My TLC or GC-MS shows multiple new spots/peaks close to my product. What are they?
A2: The formation of multiple products is a common issue in aromatic halogenation, typically indicating a lack of selectivity.
-
Causality: The naphthalene ring has multiple positions available for electrophilic attack. The directing effects of the chloro group and the reaction conditions (solvent, temperature, catalyst) dictate the regioselectivity. The formation of multiple spots strongly suggests the formation of isomers.[12]
-
Diagnostic Workflow:
-
Mass Spectrometry Analysis: If using GC-MS, check the mass-to-charge ratio (m/z) of the new peaks. Isomers of this compound will have the same molecular weight (isotopic pattern for Br at ~m/z 239.9/241.9) as the desired product.[14] Di-brominated byproducts will have a significantly higher mass.
-
NMR Analysis: If you isolate the mixture, ¹H NMR is the most powerful tool to differentiate isomers. The coupling constants and chemical shifts of the aromatic protons create a unique fingerprint for each isomer.
-
Optimization: To improve selectivity, consider modifying the reaction conditions. Changing the solvent polarity or running the reaction at a lower temperature can often favor the formation of one isomer over others.
-
Q3: The reaction is complete according to TLC, but my isolated yield is low. Where did my product go?
A3: Low isolated yield after a seemingly complete reaction often points to issues during the workup and purification stages.
-
Causality: The product, this compound, is a solid organic compound. Losses can occur due to incomplete extraction, adsorption onto drying agents or filter media, or co-distillation/sublimation if heat is applied under vacuum.
-
Troubleshooting Steps:
-
Workup Procedure Review:
-
Quenching: Ensure the quenching step (e.g., addition of sodium thiosulfate to destroy excess bromine) is complete.
-
Extraction: Are you using the correct solvent for extraction? Perform multiple extractions (e.g., 3x with dichloromethane or ethyl acetate) to ensure all the product is transferred to the organic phase. Check the pH of the aqueous layer to ensure the product's solubility is minimized.
-
-
Purification Technique:
-
Column Chromatography: If using column chromatography, ensure the solvent polarity is optimized. If the solvent is too polar, the product may elute too quickly with impurities. If too non-polar, it may not elute at all. Dry loading the crude material can sometimes improve separation.
-
Recrystallization: This is an excellent method for purifying the final product. However, choosing the right solvent system is critical. Significant product loss can occur if the product is too soluble in the chosen solvent at low temperatures. Test solvent systems (e.g., ethanol/water, hexanes/ethyl acetate) on a small scale first. The significant difference in melting points between isomers can be exploited during purification.[15]
-
-
Data & Protocols
Summary of Analytical Data
The following table provides expected analytical data to aid in the identification of the key compounds involved in the synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z (GC-MS) | Typical TLC R_f* |
| 1-Chloronaphthalene | C₁₀H₇Cl | 162.62 | 162/164 | 0.65 |
| This compound | C₁₀H₆BrCl | 241.51 | 239/241/243 | 0.50 |
*Note: R_f values are highly dependent on the stationary phase (e.g., silica gel) and mobile phase. The values provided are illustrative for a moderately non-polar solvent system like 95:5 Hexane:Ethyl Acetate.
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates. Draw a light pencil line ~1 cm from the bottom to serve as the origin.
-
Spotting:
-
On the origin line, spot a reference sample of the starting material (1-chloronaphthalene) on the left.
-
In the center, carefully spot a small amount of the reaction mixture using a capillary tube.
-
It is also good practice to co-spot the starting material and the reaction mixture on the same lane to confirm identity.
-
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate until it is ~1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp at 254 nm. The aromatic naphthalene rings will appear as dark spots.
-
Circle the spots with a pencil. The starting material is less polar and will have a higher R_f value than the product. The reaction is complete when the starting material spot has disappeared.[1][9]
-
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Quench a small aliquot (~0.1 mL) of the reaction mixture in a vial containing a suitable solvent (e.g., 1 mL of ethyl acetate) and a quenching agent (e.g., a few drops of saturated sodium thiosulfate solution). Shake well. Use the organic layer for injection.
-
GC Conditions (Example):
-
Column: A standard non-polar column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm).[3]
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Scan Range: 50-400 amu.
-
-
Data Analysis:
-
Identify the peak for 1-chloronaphthalene (retention time will be shorter) and this compound.
-
Confirm the identity of each peak by its mass spectrum. Look for the characteristic isotopic patterns of chlorine (M, M+2 in a 3:1 ratio) and bromine (M, M+2 in a 1:1 ratio).[14]
-
Visual Workflows
General Reaction Monitoring Workflow
This diagram outlines the decision-making process for monitoring the synthesis.
Troubleshooting Decision Tree based on TLC Results
This diagram provides a logical path for troubleshooting common issues observed during TLC monitoring.
Safety First
Handling the reagents for this synthesis requires strict adherence to safety protocols.
-
1-Chloronaphthalene: Harmful if swallowed and causes serious eye irritation. Avoid contact with skin and eyes and use in a well-ventilated area or chemical fume hood.[16][17][18]
-
Bromine: Highly toxic, corrosive, and a strong oxidizer. Causes severe skin burns and eye damage and is fatal if inhaled. All work with liquid bromine must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves (e.g., butyl rubber), splash goggles, a face shield, and a lab coat.[19] Have a bromine spill kit and a quenching agent (e.g., sodium thiosulfate solution) readily available.
-
Solvents: Use appropriate flammable-rated storage and handle in well-ventilated areas away from ignition sources.
Always consult the Safety Data Sheet (SDS) for all chemicals before beginning any experiment.[16][17][18][19][20]
References
-
Schaefer, J. P., Higgins, J., & Shenoy, P. K. (1967). 2-Bromonaphthalene. Organic Syntheses, 47, 11. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromonaphthalene. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1-Bromonaphthalene. Retrieved from [Link]
- Leupold, E. I., & Neuber, M. (1991). U.S. Patent No. 5,043,493. U.S.
-
Wuhan Qingfeng Chemical Co.,ltd. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Hoechst AG. (1991). CA2020364A1 - Process for the preparation of 2-chloro- or 2-bromonaphthalene.
-
Heffernan, G. D., et al. (2009). 79Br NMR spectroscopy as a practical tool for kinetic analysis. Magnetic Resonance in Chemistry, 47(9), 756-760. [Link]
-
Kodomari, M., et al. (1988). Selective Halogenation of Aromatics. Scribd. [Link]
-
ResearchGate. (n.d.). Use of TLC to monitor the progress of an enzymatic synthesis.... Retrieved from [Link]
-
Bele, A. A., & Khale, A. (2011). An overview on thin layer chromatography. International Journal of Pharmaceutical Sciences and Research, 2(2), 256-267. [Link]
-
Allery Chemistry. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry [Video]. YouTube. [Link]
-
PubChem. (n.d.). 2-Chloronaphthalene. National Center for Biotechnology Information. Retrieved from [Link]
-
ScienceMadness.org. (2007). 2-bromonaphthalene from naphthalene. Retrieved from [Link]
-
Karagiannidou, E., et al. (2015). A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities. Journal of Chromatographic Science, 53(7), 1122-1128. [Link]
-
Reich, H. J. (2020). Organic Chemistry Data: NMR Bibliography. University of Wisconsin. Retrieved from [Link]
-
Brecker, L., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8206. [Link]
-
Olowa, L. F., & Nneji, L. M. (2019). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Pharmacognosy Journal, 11(5), 975-980. [Link]
-
Adcock, W., & Gupta, B. D. (1980). Revised 13C NMR signal assignments of 2‐(bromomethyl) naphthalene. Magnetic Resonance in Chemistry, 16(2), 121-123. [Link]
Sources
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- 3. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcogj.com [phcogj.com]
- 5. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Bromonaphthalene(580-13-2) 1H NMR spectrum [chemicalbook.com]
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- 14. This compound | C10H6BrCl | CID 14402083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Sciencemadness Discussion Board - 2-bromonaphthalene from naphthalene - Powered by XMB 1.9.11 [sciencemadness.org]
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Technical Support Center: Workup & Troubleshooting for 2-Bromo-1-chloronaphthalene Reactions
This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance on the workup procedures for reactions involving 2-Bromo-1-chloronaphthalene. Moving beyond simple step-by-step instructions, this document elucidates the rationale behind each procedure, offering troubleshooting solutions and answers to frequently encountered challenges in a practical question-and-answer format.
Section 1: Core Concepts & Safety
Physicochemical Properties Overview
Understanding the physical properties of this compound is fundamental to designing an effective workup and purification strategy. As a solid at room temperature with a relatively high molecular weight, it is generally non-volatile under standard lab conditions and exhibits poor solubility in water but good solubility in common organic solvents.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrCl | [1] |
| Molecular Weight | 241.51 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | Data not widely available, but related isomers are solids | - |
| Solubility | Insoluble in water; Soluble in organic solvents like ethers, toluene, and halogenated solvents. | [4] |
Frequently Asked Questions: Safety & Handling
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as harmful and an irritant. According to its GHS classifications, it is harmful if swallowed, in contact with skin, or if inhaled.[2] It also causes skin and serious eye irritation.[2] Long-term exposure may have adverse effects on the liver, and the compound is toxic to aquatic life with long-lasting effects.[4][5]
Core Safety Protocols:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[4][6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]
-
Handling: Avoid generating dust. Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.
-
Disposal: Dispose of waste in a designated, approved hazardous waste container. Avoid release to the environment.[4]
Section 2: General Reaction Workup Workflow
Most reactions involving this compound will follow a similar extractive workup sequence to isolate the crude product from the reaction mixture. This process is designed to separate the organic product from inorganic salts, catalysts, and water-soluble reagents.
Standard Extractive Workup Protocol
-
Reaction Quenching: Once the reaction is deemed complete by a monitoring technique (e.g., TLC, GC-MS), cool the reaction mixture to room temperature. Cautiously quench the reaction by slowly adding an appropriate aqueous solution (e.g., water, saturated ammonium chloride, or a dilute acid/base). This step deactivates any remaining reactive species. For Grignard reactions, an acidic workup is typically required to protonate the alkoxide intermediate.[8][9]
-
Phase Separation: Transfer the quenched mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and water to facilitate phase separation.
-
Extraction: Extract the aqueous layer 2-3 times with the chosen organic solvent to ensure complete recovery of the product. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
Water: To remove bulk water-soluble impurities.
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃): To neutralize any remaining acid catalyst or acidic byproducts.
-
Brine (Saturated Aqueous NaCl): To remove residual water from the organic layer and help break up emulsions.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10]
-
Filtration & Concentration: Filter off the drying agent and rinse it with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Visualizing the Workflow
The following diagram outlines the decision-making process during a standard workup.
Caption: A typical workflow from reaction completion to the isolated pure product.
Section 3: Troubleshooting Guide
Q2: My TLC shows a significant amount of unreacted this compound alongside my more polar product. How do I effectively separate them?
A2: This is a common scenario when a reaction does not go to completion. The most reliable method for separating compounds with different polarities is column chromatography .
-
Causality: this compound is a relatively nonpolar aromatic halide. Your product, especially after introducing new functional groups (e.g., an alcohol from a Grignard reaction or a biaryl system from a Suzuki coupling), will likely be more polar. This difference in polarity is the basis for separation on a polar stationary phase like silica gel.
-
Protocol - Column Chromatography:
-
Adsorb Sample: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel, and then remove the solvent under reduced pressure to create a dry, free-flowing powder. This is known as "dry loading" and typically results in better separation.
-
Pack Column: Prepare a silica gel column using a nonpolar solvent system (e.g., hexanes or petroleum ether).
-
Load & Elute: Carefully add the dry-loaded sample to the top of the column. Begin eluting with a nonpolar solvent (e.g., 100% hexanes). The less polar starting material will travel down the column faster.
-
Increase Polarity: Gradually increase the solvent polarity by adding a more polar solvent like ethyl acetate or dichloromethane (e.g., 9:1 hexanes/ethyl acetate).[10] This will begin to move your more polar product down the column.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent.
-
Q3: After a Suzuki coupling, my product has a persistent gray/black color, which I suspect is residual palladium catalyst. How can I remove it?
A3: Palladium residues are a frequent issue in cross-coupling reactions. They can often be removed with targeted filtration or washing steps.
-
Causality: Palladium catalysts can precipitate as colloidal palladium(0) (palladium black) during the reaction or workup. These are fine particulates that may not be fully removed by standard extraction.
-
Troubleshooting Steps:
-
Filtration through Celite: Before the aqueous workup, dilute the reaction mixture with an organic solvent (like ethyl acetate) and filter it through a pad of Celite. This will remove the majority of the insoluble palladium black.[10]
-
Aqueous Washes: Some palladium species can be removed with specific washes. A wash with a saturated aqueous solution of ammonium chloride can help complex and remove certain metal residues.
-
Charcoal Treatment: If the color persists in the crude product, dissolve it in a suitable solvent, add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through Celite. Be aware that this can sometimes lead to a loss of product due to adsorption.
-
Q4: During the extractive workup, a persistent emulsion has formed between the organic and aqueous layers. How can I resolve this?
A4: Emulsions are common when fine particulates are present or when the densities of the two layers are similar. Breaking them requires changing the physical properties of the mixture.
-
Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by surfactant-like molecules or fine solids at the interface.
-
Solutions (in order of preference):
-
Add Brine: Add a significant volume of saturated aqueous NaCl (brine). This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion and create a sharper separation.[11]
-
Gentle Swirling: Avoid vigorous shaking of the separatory funnel. Instead, use gentle, repeated inversions to mix the layers.
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (30 minutes to several hours) will allow the layers to separate.
-
Q5: My workup of a Grignard reaction with this compound resulted in a very low yield. What are the likely causes related to the workup?
A5: Low yields in Grignard reactions are often traced back to the presence of water or improper quenching.[12]
-
Causality: Grignard reagents are extremely strong bases and will be rapidly quenched by any protic source, including water in solvents or glassware, or even atmospheric moisture.[9][12] The workup itself is a controlled quench.
-
Troubleshooting Workup Issues:
-
Quenching Temperature: The quenching step is often exothermic. If the quenching solution (e.g., aqueous HCl) is added too quickly, the temperature rise can lead to side reactions and product degradation. The reaction should be cooled in an ice bath before and during the quench.[8]
-
Insufficient Acid: During an acidic workup, enough acid must be added to protonate the alkoxide product and dissolve the magnesium salts (Mg(OH)Br, etc.). If the aqueous layer is not acidic (check with pH paper), these salts can remain as a gelatinous precipitate, trapping some of your product.[8]
-
Premature Workup: If the reaction between the Grignard reagent and the electrophile is not complete, working it up will simply quench the remaining Grignard reagent, leading to recovery of starting materials and a low yield of the desired product.
-
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-bromonaphthalene. Organic Syntheses Procedure. Retrieved from [Link]
-
ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? Retrieved from [Link]
- Google Patents. (n.d.). US5043493A - Process for the preparation of 2-chloro- or 2-bromo-naphthalene.
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup. Retrieved from [Link]
-
Swarthmore College. (n.d.). Grignard Reaction. Chemistry 032 Lab Manual. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Merlic Group. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
Wuhan Qingfeng Chemical Co.,ltd. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Naphthalene, 1-bromo-. Organic Syntheses Procedure. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Nuno R. Candeias. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chegg.com. (2023). Solved Prelab Questions for Suzuki Cross-Coupling Reaction. Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1708 - 2-Chloronaphthalene. Retrieved from [Link]
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- 3. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]
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- 12. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Managing Impurities in 2-Bromo-1-chloronaphthalene
Welcome to the technical support center for 2-Bromo-1-chloronaphthalene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their synthetic workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to impurity management during and after the synthesis of this critical intermediate. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.
I. Understanding the Impurity Landscape
The synthetic route to this compound, whether through direct bromination of 1-chloronaphthalene or via a Sandmeyer reaction from a suitable amino precursor, invariably leads to the formation of several process-related impurities. A thorough understanding of these impurities is the first step toward effective control and removal.
The most probable synthetic pathway involves the electrophilic bromination of 1-chloronaphthalene. The directing effects of the chlorine atom on the naphthalene ring will influence the position of the incoming bromine, leading to a mixture of isomers.
II. Troubleshooting Common Impurity Issues
This section addresses specific problems you may encounter during your experiments, offering explanations for their causes and detailed protocols for their resolution.
Problem 1: Presence of Isomeric Impurities Detected by GC-MS or HPLC
Question: My post-reaction analysis (GC-MS/HPLC) of this compound shows multiple peaks with the same mass-to-charge ratio, indicating the presence of isomers. How can I identify and remove them?
Causality: The direct bromination of 1-chloronaphthalene is prone to producing a mixture of bromochloronaphthalene isomers. The chlorine atom is an ortho-, para-director, but the complex electronics of the naphthalene ring system can lead to substitution at various positions. The most common isomeric impurity is likely 1-Bromo-2-chloronaphthalene. Other possibilities include isomers where the bromine has added to the other ring.
Solution Workflow:
effect of temperature on 2-Bromo-1-chloronaphthalene reactivity
Welcome to the technical support guide for 2-Bromo-1-chloronaphthalene. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for experiments involving this versatile building block. Our focus is to move beyond simple protocols and explain the underlying chemical principles that govern its reactivity, with a special emphasis on the critical role of temperature in achieving desired outcomes.
Core Principles: Understanding the Reactivity of this compound
The utility of this compound in sequential, site-selective reactions stems from the inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This difference is not arbitrary; it is governed by fundamental physical properties, primarily Bond Dissociation Energy (BDE).
The C-Br bond is weaker and more polarizable than the C-Cl bond.[1][2] This is a direct result of the larger size of the bromine atom and the better orbital overlap between carbon and chlorine.[1] A lower BDE means less energy is required to cleave the bond, making the C-Br position the more kinetically favored site for many transformations, particularly those involving metal insertion or oxidative addition.[1][3]
| Bond Type (Aryl) | Average Bond Dissociation Energy (kJ/mol) | Implication for Reactivity |
| C-Cl | ~400 | Stronger, less reactive, requires more energy (higher temp.) to break. |
| C-Br | ~338 | Weaker, more reactive, the kinetically preferred site for reaction.[1][2] |
This predictable reactivity hierarchy (C-I > C-Br > C-Cl) is the cornerstone of designing selective reactions with di-halogenated substrates.[4]
The Decisive Role of Temperature: Kinetic vs. Thermodynamic Control
Temperature is the most powerful tool for modulating the reactivity and selectivity of this compound. By adjusting reaction temperature, you can often dictate whether a reaction proceeds under kinetic or thermodynamic control.[5][6]
-
Kinetic Control (Low Temperature): At lower temperatures, reactions are typically irreversible and the product that forms the fastest is the major product.[7] This corresponds to the reaction pathway with the lowest activation energy (
). For this compound, this is overwhelmingly the cleavage of the weaker C-Br bond.[8] -
Thermodynamic Control (High Temperature): At higher temperatures, there is sufficient energy to overcome larger activation barriers, and reverse reactions can occur.[6] The system can reach equilibrium, and the most stable product will predominate.[7][9] In the context of this molecule, elevated temperatures can provide the necessary energy to activate the stronger C-Cl bond, potentially leading to di-substituted products or reaction at the less favorable site.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experimentation, framed in a direct question-and-answer format.
Q1: I'm performing a Suzuki coupling and getting a mixture of mono- and di-substituted products. How can I improve selectivity for the C-Br bond?
A1: This is a classic case of the reaction temperature being too high. The di-substituted product arises when the palladium catalyst has enough thermal energy to undergo oxidative addition into the stronger C-Cl bond after the initial reaction at the C-Br site.
-
Troubleshooting Steps:
-
Lower the Temperature: Reduce the reaction temperature significantly. Many modern catalyst systems for Suzuki-Miyaura couplings are highly active and can proceed at room temperature or slightly elevated temperatures (e.g., 40-60°C).[10][11] Start at room temperature and slowly increase only if the reaction is sluggish.
-
Monitor Reaction Time: Over-extending the reaction time, even at a moderate temperature, can lead to the formation of the di-substituted product. Monitor the reaction by TLC or GC-MS and stop it once the mono-substituted product is maximized.
-
Choice of Catalyst/Ligand: Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition, sometimes allowing for lower reaction temperatures.
-
Q2: My Grignard reagent formation with this compound is not initiating. Should I increase the heat?
A2: Yes, but with extreme caution. Grignard formation is an exothermic reaction that often requires a small amount of initial energy (activation) but can quickly become uncontrollable. The goal is initiation, not bulk heating.
-
Troubleshooting Steps:
-
Activation: Ensure your magnesium turnings are fresh and the glassware is perfectly dry.[12] A single crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.
-
Localized Heating: Use a heat gun to gently warm a single spot on the flask. The appearance of cloudiness or bubbles indicates initiation. Once the reaction starts, immediately remove the heat source. The exothermic nature of the reaction should sustain it.
-
Maintain Low Temperature Post-Initiation: After initiation, the reaction should be maintained at a controlled temperature, often by using an ice bath, to prevent side reactions.[13][14] The selective formation of the Grignard reagent at the C-Br position is favored under these conditions.[1]
-
Q3: In a Buchwald-Hartwig amination, the reaction is slow and gives a low yield at 80°C. Is it safe to increase the temperature to improve the rate?
A3: Increasing the temperature will likely increase the rate, but it also significantly increases the risk of side reactions and loss of chemoselectivity. The C-Cl bond becomes more susceptible to oxidative addition at higher temperatures (typically >100-110°C).[15]
-
Troubleshooting Steps:
-
Optimize Catalyst System: Before resorting to high temperatures, screen different palladium catalysts and phosphine ligands. Modern Buchwald-Hartwig protocols often utilize highly active catalysts that can operate efficiently at temperatures between room temperature and 100°C.[15][16]
-
Base and Solvent Choice: The choice of base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) and solvent (e.g., toluene, dioxane, THF) can have a profound impact on the reaction rate.[15] Ensure you are using a suitable combination for your specific amine and substrate.
-
Incremental Temperature Increase: If you must increase the temperature, do so in small increments (e.g., 5-10°C) while carefully monitoring the reaction for the appearance of di-aminated or chloro-aminated byproducts.
-
Q4: I am attempting a lithium-halogen exchange to form an organolithium species. Why am I seeing debromination without substitution?
A4: This issue often points to problems with temperature control or the electrophile addition. Organolithium reagents are extremely reactive and can be unstable at higher temperatures.
-
Troubleshooting Steps:
-
Maintain Cryogenic Temperatures: The lithium-halogen exchange must be performed at very low temperatures, typically -78°C (dry ice/acetone bath), to ensure the stability of the resulting organolithium species.[13][17]
-
Rapid Trapping: Once the organolithium is formed, the electrophile should be added at -78°C to "trap" it before it has a chance to decompose or react with the solvent.
-
Check Reagent Purity: Ensure your alkyllithium reagent (e.g., n-BuLi, t-BuLi) has been recently titrated and is of high purity. Old or partially decomposed reagents can lead to side reactions.
-
Key Experimental Protocols
The following protocols are provided as validated starting points. Researchers should optimize conditions based on their specific equipment and reagents.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol details the chemoselective coupling of an arylboronic acid to the C-2 position of this compound.
Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add degassed toluene and water (4:1 ratio, 0.1 M concentration relative to the substrate).
-
Temperature Control: Place the flask in a pre-heated oil bath at 80°C.
-
Reaction Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or GC-MS every hour. The reaction is typically complete within 4-6 hours. Look for the disappearance of the starting material and the appearance of a new, higher Rf spot for the mono-coupled product.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the pure 2-aryl-1-chloronaphthalene.
Protocol 2: Formation of Grignard Reagent at the C-Br Position
This protocol describes the selective formation of the Grignard reagent for subsequent reaction with an electrophile.
Methodology:
-
Setup: Assemble an oven-dried, three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.5 eq) in the flask. Flame-dry the entire apparatus under a flow of nitrogen and allow it to cool.
-
Solvent & Substrate: Add anhydrous diethyl ether or THF via syringe.[12] In the dropping funnel, prepare a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
Initiation: Add a small portion (~5-10%) of the substrate solution to the magnesium. If the reaction does not start spontaneously, gently warm the flask with a heat gun until bubbling is observed.[18]
-
Addition & Temperature Control: Once initiated, add the remaining substrate solution dropwise at a rate that maintains a gentle reflux. Use a water bath to control the temperature and prevent overheating.
-
Completion: After the addition is complete, continue to stir the gray, cloudy mixture for an additional 30-60 minutes at room temperature to ensure full conversion.
-
Usage: The resulting Grignard reagent, 2-(magnesiobromo)-1-chloronaphthalene, is not isolated and should be used immediately in the next step by cooling the flask to the desired temperature (e.g., 0°C or -78°C) and adding the electrophile.
References
- BenchChem. (n.d.). reactivity of C-Br vs C-Cl bonds in 1-Bromo-3,5-dichlorobenzene.
- BenchChem. (n.d.). A Comparative Analysis of C-Br and C-Cl Bond Reactivity in 2-Bromo-8-chloro-1-octene.
- csbsju.edu. (n.d.). Oxidative addition and palladium coupling.
- Filo. (2025). Explain the reactivity and relative strength of C–halogen bonds.
- National Institutes of Health (NIH). (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Organic Chemistry Class Notes. (n.d.). Kinetic versus Thermodynamic Control of Reactions.
- Hartwig, J. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. J. Am. Chem. Soc.
- YouTube. (2020). 33: Kinetic control vs. thermodynamic control.
- Rieke, R. D., et al. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Organic Letters.
- Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- Marion, N., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemical Communications.
- Cullen, J. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. The Catalyst.
- PubMed. (n.d.). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings.
- Grignard Reaction. (n.d.). University of Wisconsin-Madison.
- Heterocycles. (1994). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE.
- ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction.
- Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. oxidative addition and palladium coupling [employees.csbsju.edu]
- 4. Explain the reactivity and relative strength of C–halogen bonds in the fo.. [askfilo.com]
- 5. fiveable.me [fiveable.me]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 9. jackwestin.com [jackwestin.com]
- 10. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Ligand Effects in Palladium-Catalyzed Reactions of 2-Bromo-1-chloronaphthalene
Welcome to the Technical Support Center for Palladium-Catalyzed Reactions involving 2-Bromo-1-chloronaphthalene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selective C-C and C-N bond formation on this dihalogenated naphthalene scaffold. Here, we delve into the critical role of ligand selection in achieving high chemoselectivity and provide practical troubleshooting advice to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is ligand selection so critical when working with this compound?
A: The substrate this compound possesses two different halogen atoms with distinct reactivities. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) center is a crucial step. The carbon-bromine (C-Br) bond is weaker and generally more reactive than the carbon-chlorine (C-Cl) bond. Therefore, achieving selective reaction at the C-Br position while leaving the C-Cl bond intact requires a carefully chosen catalytic system. The ligand, which coordinates to the palladium center, plays a pivotal role in modulating the catalyst's reactivity and selectivity. A well-chosen ligand can enhance the rate of oxidative addition at the C-Br bond while disfavoring the activation of the stronger C-Cl bond, thus leading to a single, desired product.
Q2: How do the electronic and steric properties of phosphine ligands influence the chemoselectivity in reactions of this compound?
A: The electronic and steric properties of phosphine ligands are key to controlling the outcome of the reaction.
-
Electronic Effects: Electron-rich ligands, such as those with alkyl or alkoxy substituents, increase the electron density on the palladium center. This enhanced electron density facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle. For the selective activation of the C-Br bond, a ligand that is sufficiently electron-donating to promote the reaction at the more reactive C-Br bond but not so electron-rich as to activate the C-Cl bond is ideal.
-
Steric Effects: The steric bulk of a ligand can also significantly influence selectivity. Bulky ligands can favor the formation of monoligated palladium species (L-Pd), which are often more reactive in oxidative addition.[1] Furthermore, the steric hindrance around the metal center can influence which of the two halogenated sites of the naphthalene ring can more easily approach and react with the palladium catalyst. In the case of this compound, the steric environment around the C-Br and C-Cl bonds is different, and a bulky ligand can amplify this difference, leading to higher selectivity.
Q3: Which class of ligands is generally recommended for selective C-Br bond activation in Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound?
A: For achieving high chemoselectivity for C-Br bond activation, bulky and electron-rich monophosphine ligands are generally the preferred choice.
-
For Suzuki-Miyaura Coupling: Ligands from the Buchwald biaryl phosphine family, such as SPhos and XPhos, are excellent starting points.[1][2] These ligands are known to promote the coupling of a wide range of aryl bromides under relatively mild conditions and have shown high efficacy in differentiating between aryl bromides and chlorides.
-
For Buchwald-Hartwig Amination: Similarly, bulky biaryl phosphine ligands are highly effective. Ligands like RuPhos and BrettPhos have been successfully employed for the amination of challenging aryl halides and can be expected to provide good selectivity for the C-Br bond of this compound.[3][4]
Q4: What are the common side reactions to watch out for, and how can ligand choice help mitigate them?
A: The most common side reaction is the undesired reaction at the C-Cl position, leading to a mixture of mono- and di-substituted products. Another potential side reaction is the homocoupling of the boronic acid (in Suzuki-Miyaura) or the starting amine (in Buchwald-Hartwig).
-
Controlling Di-substitution: The choice of a less reactive catalyst system, often dictated by the ligand, is key. Using a ligand that promotes a lower reaction temperature and shorter reaction time can help minimize the reaction at the less reactive C-Cl bond.
-
Minimizing Homocoupling: Homocoupling is often a result of a poorly formed or unstable active catalyst. Using well-defined pre-catalysts or ensuring the complete reduction of the Pd(II) source to the active Pd(0) species can help. The ligand plays a role in stabilizing the active catalyst and preventing its decomposition, which can lead to side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion of this compound | 1. Inactive catalyst. 2. Insufficiently reactive ligand. 3. Poor choice of base or solvent. | 1. Use a pre-formed Pd(0) catalyst or ensure complete reduction of the Pd(II) source. 2. Switch to a more electron-rich and/or sterically bulky phosphine ligand (e.g., SPhos, RuPhos). 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane, THF). |
| Poor chemoselectivity (reaction at both C-Br and C-Cl) | 1. Ligand is too reactive. 2. High reaction temperature or long reaction time. 3. High catalyst loading. | 1. Use a slightly less electron-donating or sterically demanding ligand. 2. Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. 3. Decrease the catalyst loading. |
| Formation of homocoupling byproducts | 1. Presence of oxygen in the reaction mixture. 2. Incomplete reduction of Pd(II) to Pd(0). 3. Decomposition of the boronic acid (in Suzuki). | 1. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents. 2. Use a Pd(0) source or a reliable pre-catalyst. 3. Use fresh, high-purity boronic acid. |
| Reaction stalls before completion | 1. Catalyst deactivation. 2. Insufficient base. 3. Poor solubility of reagents. | 1. Increase the ligand-to-palladium ratio to better stabilize the catalyst. 2. Use a stronger or more soluble base. 3. Try a different solvent or a co-solvent system to improve solubility. |
Visualizing the Catalytic Cycle and Ligand Effects
The following diagram illustrates the catalytic cycle for a Suzuki-Miyaura cross-coupling reaction of this compound, highlighting the role of the ligand in achieving chemoselectivity.
Caption: Catalytic cycle of Suzuki-Miyaura coupling for selective C-Br activation.
Detailed Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the chemoselective Suzuki-Miyaura coupling of this compound with an arylboronic acid, employing a bulky biaryl phosphine ligand.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
Toluene (degassed)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.5 mmol).
-
Catalyst Preparation: In a separate vial, add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol). Add a small amount of degassed toluene and swirl to form the pre-catalyst complex.
-
Inert Atmosphere: Evacuate and backfill the Schlenk flask with argon or nitrogen three times.
-
Addition of Reagents: Add the pre-catalyst solution to the Schlenk flask via syringe, followed by degassed toluene (5 mL) and degassed water (0.5 mL).
-
Reaction: Stir the reaction mixture at 80-100 °C and monitor its progress by TLC or GC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired 1-chloro-2-arylnaphthalene.
References
-
Elsevier. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. [Link]
-
ResearchGate. (n.d.). Comparison of monophosphine and bisphosphine precatalysts for Ni-catalyzed Suzuki-Miyaura cross-coupling: understanding the role of ligation state in catalysis. [Link]
-
National Center for Biotechnology Information. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. [Link]
-
World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Royal Society of Chemistry. (n.d.). Palladium complexes of ferrocene-based phosphine ligands as redox-switchable catalysts in Buchwald–Hartwig cross-coupling reactions. [Link]
-
ResearchGate. (n.d.). Palladium Complexes of Ferrocene-Based Phosphine Ligands as Redox-Switchable Catalyst in Buchwald-Hartwig Cross-Coupling Reactions. [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-catalysed anti-Markovnikov selective oxidative amination. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. [Link]
-
National Center for Biotechnology Information. (n.d.). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. [Link]
-
Royal Society of Chemistry. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
-
Royal Society of Chemistry. (n.d.). [2.2]Paracyclophane -based monophosphine ligand for palladium-catalyzed cross-coupling reactions of aryl chlorides. [Link]
-
Semantic Scholar. (2011). Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Bromo-1-chloronaphthalene. [Link]
Sources
avoiding formation of byproducts in halonaphthalene synthesis
Welcome to the Technical Support Center for halonaphthalene synthesis. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the synthesis of halonaphthalenes, focusing on the critical aspect of minimizing byproduct formation. By understanding the underlying mechanisms and controlling key reaction parameters, you can significantly improve the purity, yield, and reproducibility of your synthesis.
This center is divided into two main sections:
-
Troubleshooting Guide: Addresses specific problems encountered during or after a reaction, providing causes and actionable solutions.
-
Frequently Asked Questions (FAQs): Covers broader concepts and preventative strategies for common challenges in halonaphthalene synthesis.
Troubleshooting Guide
This section is formatted to help you quickly identify a problem, understand its origin, and implement a solution.
Problem 1: Significant formation of di- and polyhalogenated byproducts.
-
Probable Cause(s):
-
Excess Halogenating Agent: Using a stoichiometric excess of the halogenating agent (e.g., Br₂, Cl₂) dramatically increases the rate of subsequent halogenation reactions on the initially formed monohalonaphthalene.
-
High Reaction Temperature: Elevated temperatures provide the necessary activation energy for the (now deactivated) monohalonaphthalene ring to react further.
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed provides more opportunity for over-halogenation.
-
Highly Activating Catalysts: Strong Lewis acids can excessively polarize the halogenating agent, making it reactive enough to overcome the deactivating effect of the first halogen substituent.
-
-
Recommended Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry. Begin with a 1:1 molar ratio of naphthalene to the halogenating agent. For reactive halogens like Br₂, it may be beneficial to use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the halogenating agent to ensure all of it is consumed before significant di-halogenation occurs.
-
Controlled Reagent Addition: Add the halogenating agent (e.g., a solution of Br₂ in a suitable solvent) dropwise to the naphthalene solution at a low temperature. This maintains a low instantaneous concentration of the halogen, favoring the more reactive starting material.
-
Temperature Management: Maintain a low reaction temperature. For bromination with Br₂, temperatures around 0 °C or even lower are often effective. Monitor the reaction progress by TLC or GC to determine the optimal point for quenching.
-
Use a Milder Reagent: Consider using a less reactive halogen source. For example, N-Bromosuccinimide (NBS) is an excellent alternative to Br₂ for monobromination, as it generates Br₂ in situ at a low, controlled concentration, reducing the likelihood of polybromination.[1]
-
Reaction Quenching: As soon as the starting material is consumed (as determined by in-process monitoring), quench the reaction by adding a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to destroy any excess halogen.[2]
-
Problem 2: The major product is the wrong isomer (e.g., obtaining 2-bromonaphthalene instead of the desired 1-bromonaphthalene).
-
Probable Cause(s):
-
This is a classic case of Thermodynamic vs. Kinetic Control .[3][4]
-
Kinetic Product (α-substitution): Attack at the C1 (alpha) position is faster. The carbocation intermediate (arenium ion) is better stabilized by resonance, as it allows two resonance structures to be drawn where one of the benzene rings remains fully aromatic.[5] This pathway has a lower activation energy and is favored at lower temperatures.[4][6]
-
Thermodynamic Product (β-substitution): The C2 (beta) substituted product is more stable. This is primarily due to steric hindrance in the C1-substituted product between the halogen at C1 and the hydrogen atom at C8.[5] This more stable product is favored under conditions that allow for equilibration, namely higher temperatures and longer reaction times, where the initially formed kinetic product can revert to the intermediate and then form the more stable thermodynamic product.[6][7]
-
-
Recommended Solutions:
-
To Favor the 1-Halonaphthalene (Kinetic Product):
-
Use Low Temperatures: Perform the reaction at a low temperature (e.g., 0 °C or below) to ensure the reaction pathway with the lowest activation energy is dominant.[4]
-
Use a Non-polar Solvent: Solvents like CCl₄, CH₂Cl₂, or hexane are common.
-
Avoid Strong Catalysts if Possible: For bromination, a Lewis acid catalyst is often not required as naphthalene is more reactive than benzene.[6] Its omission can help maintain kinetic control.
-
-
To Favor the 2-Halonaphthalene (Thermodynamic Product):
-
Use High Temperatures: Run the reaction at elevated temperatures (e.g., >150 °C for bromination).[4][7]
-
Ensure Reversibility: The reaction must be reversible. Sulfonation is a classic example where this control is easily demonstrated.[5][6] For halogenation, high temperatures and the presence of a catalyst that can facilitate protonolysis or halogen migration can favor the thermodynamic product.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best general method for synthesizing 1-chloronaphthalene while minimizing byproducts?
A1: Direct chlorination of naphthalene using chlorine gas (Cl₂) is a common industrial method, but it often produces a mixture of 1-chloro, 2-chloro, and various dichloronaphthalene isomers.[8][9] For laboratory-scale synthesis with high purity, two approaches are recommended:
-
Controlled Direct Chlorination: Use a milder chlorinating agent like sulfuryl chloride (SO₂Cl₂) in a non-polar solvent at low temperatures. Precise control of stoichiometry (1:1 or slightly less) is crucial. A catalyst like zinc or iodine can be used, but conditions should be carefully optimized to avoid over-chlorination.[9][10]
-
Sandmeyer Reaction: This is an excellent, albeit multi-step, method for regiochemically pure synthesis.[11][12] Start with 1-naphthylamine, convert it to the diazonium salt using nitrous acid (generated from NaNO₂ and HCl) at 0-5 °C, and then introduce a solution of copper(I) chloride (CuCl) to replace the diazonium group with a chlorine atom.[13] This method completely avoids the formation of the 2-chloro isomer.
Q2: I am performing a Sandmeyer reaction to make 1-bromonaphthalene. What are the common byproducts and how can I avoid them?
A2: The Sandmeyer reaction is generally clean, but byproducts can arise if not performed carefully.
-
Phenol Formation (1-naphthol): This occurs if the diazonium salt reacts with water before it can react with the copper(I) bromide. To avoid this, maintain a low temperature (0-5 °C) at all times, as diazonium salts are unstable and decompose at higher temperatures.[14]
-
Azo Coupling: The diazonium salt can act as an electrophile and couple with an unreacted starting amine or the phenol byproduct. This is minimized by ensuring the amine is fully diazotized before adding the copper catalyst and keeping the temperature low.
-
Biaryl Formation: A radical mechanism is involved, and coupling of two naphthalene radicals can form binaphthyl compounds.[11][13] Using the copper(I) catalyst efficiently traps the aryl radical, minimizing this side reaction. Ensure your CuBr is active and well-dispersated.
Q3: How do I choose between using Br₂ and NBS for a monobromination reaction?
A3: The choice depends on the desired level of control and safety.
-
Elemental Bromine (Br₂): This is a highly reactive and effective reagent. It is ideal for large-scale reactions where cost is a factor. However, its high reactivity makes it more prone to causing polybromination if conditions are not strictly controlled (low temperature, slow addition).[15] It is also highly corrosive and volatile, requiring careful handling.[1]
-
N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than liquid bromine.[1] In the presence of a trace acid source (like HBr), it serves as a source of electrophilic bromine. It is particularly effective for achieving high selectivity for monobromination because it maintains a very low equilibrium concentration of Br₂, which preferentially reacts with the most nucleophilic species present (the starting naphthalene).[1][16] While often used for radical allylic/benzylic bromination with a radical initiator, it is also highly effective for electrophilic aromatic bromination of activated rings like naphthalene.[17][18] For high-selectivity lab preparations, NBS is often the superior choice.
Q4: My reaction produced a mixture of 1- and 2-halonaphthalene isomers. What are the best methods for purification?
A4: Separating constitutional isomers can be challenging due to their similar physical properties.
-
Fractional Distillation: This can be effective if there is a sufficient difference in boiling points (e.g., 1-chloronaphthalene bp: 263 °C, 2-chloronaphthalene bp: 264-266 °C).[10] However, this separation is often difficult and may require a highly efficient distillation column.
-
Crystallization: This is often the most effective method. The isomers can have different melting points and solubilities in various solvents. For example, a mixture of dimethylnaphthalene isomers is often purified by crystallization.[19] You may need to screen several solvents (e.g., methanol, ethanol, hexane) at low temperatures to find conditions where one isomer selectively crystallizes while the other remains in the mother liquor.
-
Column Chromatography: Silica gel chromatography is a standard method for separating isomers. A non-polar eluent system, such as hexane or a hexane/dichloromethane mixture, is typically used. The separation can be tedious on a large scale but is very effective for small-to-moderate quantities.[2]
Visualizations & Protocols
Mechanism: Kinetic vs. Thermodynamic Control in Naphthalene Bromination
The diagram below illustrates the competing reaction pathways for electrophilic bromination of naphthalene. The pathway to the 1-bromo product has a lower activation energy (Ea) and is kinetically favored, while the 2-bromo product is thermodynamically more stable.
Caption: Energy profile for naphthalene bromination.
Workflow: Troubleshooting Byproduct Formation
This workflow provides a logical sequence for identifying and resolving issues with byproduct formation during halonaphthalene synthesis.
Caption: Troubleshooting decision tree for byproduct formation.
Protocol: Selective Synthesis of 1-Bromonaphthalene using NBS
This protocol provides a method for the selective monobromination of naphthalene at the C1 position under kinetic control.
Materials:
-
Naphthalene (1.0 eq)
-
N-Bromosuccinimide (NBS), recrystallized (1.0 eq)[17]
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve naphthalene (1.0 eq) in anhydrous DMF. Note: Using DMF as the solvent often gives high levels of para-selectivity (in this case, alpha-selectivity).[17]
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add recrystallized NBS (1.0 eq) to the cooled solution in portions over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by TLC (e.g., using 95:5 hexane:ethyl acetate as eluent) until the naphthalene spot has been consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing an equal volume of cold water and DCM.
-
Workup:
-
Separate the layers. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ (to remove any trace bromine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil/solid by flash column chromatography on silica gel using hexane as the eluent to isolate pure 1-bromonaphthalene.
-
Data Summary Table
| Halogenating Agent | Typical Conditions | Major Product | Common Byproducts | Control Strategy |
| Cl₂ / Lewis Acid | CH₂Cl₂, 0-25 °C | 1-Chloronaphthalene | 2-Chloronaphthalene, Dichloronaphthalenes[8][9] | Low temp, 1:1 stoichiometry, controlled addition. |
| SO₂Cl₂ | Non-polar solvent, 0 °C | 1-Chloronaphthalene | 2-Chloronaphthalene, Sulfonyl chlorides | Low temp, precise stoichiometry. |
| Br₂ | CCl₄ or CH₂Cl₂, 0 °C | 1-Bromonaphthalene (Kinetic)[6] | 1,5- and 1,4-Dibromonaphthalene[15] | Low temp, slow addition, <1 eq Br₂. |
| Br₂ / High Temp | Neat or high-boiling solvent, >150 °C | 2-Bromonaphthalene (Thermodynamic)[7] | 1-Bromonaphthalene, Polybrominated species | High temp to allow equilibration. |
| NBS | DMF or CH₃CN, 0-25 °C | 1-Bromonaphthalene[17][18] | Succinimide | Use of polar aprotic solvent, low temp. |
| CuCl / Diazonium Salt | H₂O, HCl, 0-5 °C | 1-Chloronaphthalene | 1-Naphthol, Azo compounds | Strict temperature control.[11][14] |
References
-
Wikipedia. (n.d.). 1-Chloronaphthalene. Retrieved from Wikipedia. [Link]
-
University of Liverpool. (2024). Regioselective reactions of naphthalene. Retrieved from University of Liverpool. [Link]
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LookChem. (n.d.). 1-Iodonaphthalene. Retrieved from LookChem. [Link]
-
Wikipedia. (2019). N-Bromosuccinimide. Retrieved from Wikipedia. [Link]
-
Solubility of Things. (n.d.). 1-Iodonaphthalene. Retrieved from Solubility of Things. [Link]
-
Organic Syntheses Procedure. (n.d.). Naphthalene, 1-chloromethyl. Retrieved from Organic Syntheses. [Link]
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Northwestern Scholars. (2015). Regioselective Synthesis of Polyheterohalogenated Naphthalenes via the Benzannulation of Haloalkynes. Retrieved from Northwestern Scholars. [Link]
-
PubMed. (2015). Regioselective Synthesis of Polyheterohalogenated Naphthalenes via the Benzannulation of Haloalkynes. Retrieved from PubMed. [Link]
-
Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Dibromination of naphthalene (1) using Br2 in DCM in the absence of a catalyst. Retrieved from ResearchGate. [Link]
-
Cardiff University ORCA. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Retrieved from Cardiff University ORCA. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from Wikipedia. [Link]
-
ResearchGate. (n.d.). On the bromination of naphthalene: The influence of temperature and catalysts on the proportions of 1 and 2‐bromonaphthalene formed I. Retrieved from ResearchGate. [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from Wikipedia. [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from BYJU'S. [Link]
-
ResearchGate. (n.d.). Different approaches for regioselective naphthalene functionalization. Retrieved from ResearchGate. [Link]
-
Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Retrieved from Chemistry Stack Exchange. [Link]
- Google Patents. (n.d.). CN113999086B - Preparation method of 1-chloromethyl naphthalene.
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SciSpace. (n.d.). Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. Retrieved from SciSpace. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from Organic Chemistry Portal. [Link]
-
L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from L.S. College. [Link]
-
YouTube. (2020). Polycyclic Electrophilic Aromatic Substitution Naphthalene. Retrieved from YouTube. [Link]
-
Chegg.com. (2019). Solved 4. The bromination of naphthalene with Bry/ FeBr,. Retrieved from Chegg.com. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from Organic Chemistry Portal. [Link]
- Google Patents. (n.d.). US2615058A - Method of purifying naphthalene by crystallization.
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from Wikipedia. [Link]
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The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. Retrieved from The Catalyst. [Link]
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PMC. (n.d.). Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry. Retrieved from PMC. [Link]
-
Chemistry Stack Exchange. (2015). Thermodynamic vs Kinetic Sulphonation of Naphthalene. Retrieved from Chemistry Stack Exchange. [Link]
-
YouTube. (2020). Kinetic vs Thermodynamic Control--Conjugated Systems. Retrieved from YouTube. [Link]
-
ResearchGate. (n.d.). High-purity purification of 2,6-dimethylnaphthalene (2,6-DMN) in light cycle oil. Retrieved from ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from The Royal Society of Chemistry. [Link]
-
PubMed. (2002). Isolation and identification of diisopropylnaphthalene isomers in the alkylation products of naphthalene. Retrieved from PubMed. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 1-Bromo-2-chloronaphthalene and 2-Bromo-1-chloronaphthalene
For researchers, medicinal chemists, and professionals in materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Dihalogenated naphthalenes, such as 1-bromo-2-chloronaphthalene and 2-bromo-1-chloronaphthalene, are particularly valuable building blocks, offering two distinct handles for sequential, site-selective chemical modifications. The choice between these two isomers is not arbitrary; it is dictated by subtle yet significant differences in their reactivity, governed by the interplay of electronic and steric effects inherent to the naphthalene core.
This guide provides an in-depth comparison of these two isomers, moving beyond simple data reporting to explain the fundamental principles that drive their differential reactivity. We will explore their behavior in key synthetic transformations, supported by established chemical principles and experimental data, to empower you to make informed decisions in your synthetic planning.
Physicochemical and Structural Overview
A foundational understanding begins with the intrinsic properties of each molecule. While both share the same molecular formula and weight, the placement of the halogen atoms profoundly influences their physical properties and, more importantly, the steric and electronic environment of the reactive sites.
| Property | 1-Bromo-2-chloronaphthalene | This compound |
| CAS Number | 71436-66-3[1][2] | 692728-68-0[3][4][5] |
| Molecular Formula | C₁₀H₆BrCl[1][6] | C₁₀H₆BrCl[3][5] |
| Molecular Weight | 241.51 g/mol [1][6] | 241.51 g/mol [3] |
| IUPAC Name | 1-bromo-2-chloronaphthalene[6] | This compound[5] |
| Structure | Br at C1 (α-position), Cl at C2 (β-position) | Br at C2 (β-position), Cl at C1 (α-position) |
The most critical distinction lies in the position of the bromine and chlorine atoms. In 1-bromo-2-chloronaphthalene , the bromine atom occupies the C1 (alpha) position, which is subject to steric hindrance from the hydrogen atom at the C8 position (a "peri-interaction").[7] In contrast, the bromine atom in This compound is at the C2 (beta) position, which is sterically less encumbered. This structural difference is a primary determinant of their reactivity profiles.
Fundamental Principles of Reactivity
The differential reactivity of the C-Br and C-Cl bonds is the central theme. Three key factors govern which bond breaks and how readily it does so:
-
Carbon-Halogen Bond Strength : The C-Br bond (dissociation energy ~285 kJ/mol) is significantly weaker than the C-Cl bond (~340 kJ/mol). This fundamental difference dictates that in reactions where the C-X bond is cleaved, such as in palladium-catalyzed cross-coupling or halogen-metal exchange, the C-Br bond will react preferentially.[8]
-
Electronic Effects : Both bromine and chlorine are electronegative atoms that withdraw electron density from the naphthalene ring through the sigma framework (inductive effect). However, they can also donate electron density to the pi-system via resonance.[9] These effects modulate the electron density at each carbon, influencing susceptibility to nucleophilic or electrophilic attack and stabilizing reaction intermediates.
-
Steric Hindrance : As mentioned, the C1 (alpha) position is sterically more hindered than the C2 (beta) position due to the peri-interaction with the C8-hydrogen.[7] This can affect the rate of reactions by impeding the approach of bulky reagents or catalysts to the C1-halogen bond.
Comparative Reactivity in Key Transformations
We will now analyze the expected behavior of each isomer in three common classes of synthetic reactions. The consistent theme will be the chemoselective reaction at the C-Br bond.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
This class of reactions is arguably the most important application for these substrates. The general reactivity trend for aryl halides in the rate-determining oxidative addition step is I > OTf > Br >> Cl.[8][10] This ensures that palladium catalysts will selectively insert into the C-Br bond of both isomers, leaving the C-Cl bond intact for subsequent transformations.
-
1-Bromo-2-chloronaphthalene : The C-Br bond is at the sterically hindered C1 position. While the oxidative addition will still occur here, the reaction rate may be slightly slower compared to a less hindered position, potentially requiring more robust catalyst systems (e.g., those with bulky phosphine ligands like SPhos or XPhos) or higher temperatures to achieve efficient conversion.[11]
-
This compound : The C-Br bond is at the sterically accessible C2 position. Oxidative addition is expected to proceed more readily than in the C1-bromo isomer. This isomer is often the preferred choice when milder reaction conditions are desired for the initial coupling step.
The choice between the isomers, therefore, depends on the desired final product. If the synthetic route requires introducing a group at the C1 position first, one would use 1-bromo-2-chloronaphthalene. If the C2 position is the initial target, this compound is the logical starting material.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Halogen-Metal Exchange
This reaction is fundamental for preparing organolithium or Grignard reagents, which are powerful nucleophiles and bases. The rate of exchange follows the same trend as cross-coupling reactivity: I > Br > Cl.[12][13] Therefore, treatment with an organolithium reagent (like n-BuLi or t-BuLi) at low temperatures will selectively swap the bromine atom for lithium.
-
1-Bromo-2-chloronaphthalene : The exchange will occur at the C1 position. The steric hindrance from the peri-hydrogen might slightly decrease the rate of exchange compared to an unhindered position.
-
This compound : The exchange will readily occur at the less hindered C2 position to furnish the 2-lithio-1-chloronaphthalene intermediate.
In both cases, a highly regioselective generation of the organometallic intermediate is achieved, enabling subsequent reactions with a wide range of electrophiles.
Caption: Reactivity pathways for the two isomers.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions typically require a strong electron-withdrawing group (like -NO₂) positioned ortho or para to the leaving group to activate the ring and stabilize the intermediate Meisenheimer complex.[14][15][16] Halogens are only weakly deactivating and are poor activators for SNAr. Therefore, neither 1-bromo-2-chloronaphthalene nor this compound is expected to be highly reactive towards nucleophiles under standard SNAr conditions.
However, if forced under harsh conditions (high temperature, strong nucleophile), a comparison can be made. The reaction proceeds via an addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile.[17][18]
-
The stability of the negative charge in the Meisenheimer complex is key. Both halogens will help stabilize the intermediate via their inductive effect.
-
The C1 (alpha) position of naphthalene is generally more electron-rich and less susceptible to nucleophilic attack than the C2 (beta) position.
-
Therefore, nucleophilic attack is more likely to occur at a halogen-substituted C2 position than a C1 position.
Based on these principles, one might predict that 1-bromo-2-chloronaphthalene could be slightly more susceptible to nucleophilic attack at the C2-Cl position, but this is a minor pathway and not a synthetically reliable transformation for these substrates. For practical purposes, these compounds are considered inert to SNAr unless further activated.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
The following protocol details a representative procedure for the selective coupling at the C-Br position of this compound. This protocol is designed as a self-validating system, incorporating best practices for achieving high yield and reproducibility.
Objective : To synthesize 2-(4-methoxyphenyl)-1-chloronaphthalene via selective Suzuki-Miyaura coupling.
Reaction Scheme : this compound + (4-methoxyphenyl)boronic acid --[Pd catalyst, Base]--> 2-(4-methoxyphenyl)-1-chloronaphthalene
Materials :
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 eq), finely ground
-
Toluene (solvent)
-
Water (co-solvent)
Procedure :
-
Inert Atmosphere Preparation : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.
-
Catalyst Addition : In a separate vial, quickly weigh and add Pd(OAc)₂ and SPhos.
-
Assembly : Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen gas (repeat 3 times). Add the catalyst mixture to the flask under a positive flow of inert gas.
-
Solvent Addition : Add degassed toluene and degassed water (typically a 4:1 to 10:1 organic:aqueous ratio) via syringe. Degassing is critical to prevent oxidation of the Pd(0) active catalyst.
-
Reaction : Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure product.
Caption: Experimental workflow for a selective Suzuki coupling.
Conclusion and Strategic Recommendations
The reactivity of both 1-bromo-2-chloronaphthalene and this compound is overwhelmingly dominated by the greater lability of the carbon-bromine bond compared to the carbon-chlorine bond. This provides a reliable handle for selective, high-yielding functionalization in palladium-catalyzed cross-coupling and halogen-metal exchange reactions.
-
Choose 1-bromo-2-chloronaphthalene when your synthetic strategy requires initial functionalization at the C1 (alpha) position of the naphthalene core. Be prepared to use slightly more forcing conditions or advanced catalyst systems to overcome potential steric hindrance.
-
Choose this compound when your target requires initial modification at the C2 (beta) position. This isomer will generally react under milder conditions due to the greater accessibility of the C-Br bond.
For both isomers, the C-Cl bond remains as a valuable synthetic handle for a subsequent, distinct chemical transformation, making them powerful and versatile building blocks for the synthesis of complex molecular architectures.
References
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- Guidechem. (n.d.). 1-Bromo-2-chloronaphthalene 71436-66-3 wiki.
- Leupold, E. I., & Neuber, M. (1991). Process for the preparation of 2-chloro- or 2-bromo-naphthalene. U.S. Patent No. 5,043,493.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
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- Hoechst Aktiengesellschaft. (n.d.). Process for the preparation of 2-chloro- or 2-bromonaphthalene. Canadian Patent No. CA2020364A1.
- BenchChem. (n.d.). A Comparative Guide to 1-Bromonaphthalene and 1-Chloronaphthalene in Synthesis.
- ChemicalBook. (n.d.). Synthesis and application of 1-bromo-8-chloronaphthalene.
- Liu, C., et al. (n.d.). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. National Institutes of Health.
- Khan Academy. (2024). Nucleophilic Aromatic Substitution (NAS).
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- University of Canterbury. (n.d.). Steric and electronic effects of alkyl substituents in the naphthalene system.
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- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University.
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A Comparative Guide to 2-Bromo-1-chloronaphthalene and 1-Bromo-2-chloronaphthalene in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a paramount tool for the construction of C-C bonds, particularly in the synthesis of complex biaryl scaffolds integral to pharmaceuticals and advanced materials. The choice of haloarene substrate is a critical determinant of reaction efficiency, selectivity, and overall success. This guide provides an in-depth comparison of two isomeric dihalonaphthalenes, 2-bromo-1-chloronaphthalene and 1-bromo-2-chloronaphthalene, as substrates in Suzuki coupling. By examining the fundamental principles of reactivity and the subtle, yet significant, structural differences between these isomers, we aim to equip researchers with the insights needed to make informed decisions in their synthetic strategies.
At a Glance: Key Performance Differences
| Feature | This compound | 1-Bromo-2-chloronaphthalene |
| Primary Reactive Site | C2-Br Bond | C1-Br Bond |
| Expected Reactivity | Generally higher | Potentially lower due to steric hindrance |
| Key Influencing Factor | Less sterically hindered β-position | Steric peri-interaction at the α-position |
| Side Reaction Potential | Lower risk of dehalogenation | Higher potential for side reactions under harsh conditions |
| Typical Product | 2-Aryl-1-chloronaphthalene | 1-Aryl-2-chloronaphthalene |
The Decisive Step: Oxidative Addition and Inherent Reactivity
The generally accepted mechanism for the Suzuki-Miyaura coupling initiates with the oxidative addition of the haloarene to a Pd(0) complex.[1][2] This step is often rate-determining and is highly dependent on the carbon-halogen (C-X) bond dissociation energy.[3] The established reactivity trend for halogens is I > Br > Cl >> F.[2][4]
This fundamental principle dictates that for both this compound and 1-bromo-2-chloronaphthalene, the palladium catalyst will selectively activate the weaker C-Br bond over the stronger C-Cl bond.[5] This high chemoselectivity allows for the synthesis of mono-arylated chloronaphthalene derivatives, which can serve as valuable intermediates for subsequent functionalization. Experimental studies on analogous bromo-triflate naphthalene systems confirm that Suzuki coupling proceeds with excellent chemoselectivity at the bromide position, reinforcing this predictable reactivity pattern.[6]
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Isomeric Differentiation: The Impact of Steric and Electronic Effects
While both isomers exhibit preferential reactivity at the C-Br bond, their performance in a Suzuki coupling is not identical. The key differences arise from the positional chemistry of the naphthalene core and the steric environment surrounding the C-Br bond.
This compound: The Less Hindered Substrate
In this compound, the bromine atom is located at the β-position (C2). This position is less sterically encumbered compared to the α-position (C1). The absence of significant steric hindrance allows for a more facile approach of the bulky palladium catalyst to the C-Br bond for oxidative addition. This generally translates to faster reaction rates and higher yields under standard Suzuki coupling conditions.
1-Bromo-2-chloronaphthalene: The Challenge of the peri-Interaction
Conversely, 1-bromo-2-chloronaphthalene features the bromine atom at the α-position (C1). Substituents at the C1 position experience steric repulsion from the hydrogen atom at the C8 position, an interaction known as a peri-interaction.[7] This steric clash can hinder the approach of the palladium catalyst, potentially leading to a higher activation energy for the oxidative addition step.[8] Consequently, Suzuki couplings involving 1-bromo-2-chloronaphthalene may require more forcing conditions—such as higher temperatures, longer reaction times, or more active catalyst systems—to achieve comparable yields to its 2-bromo counterpart.
Figure 2: Structural comparison highlighting the steric environments.
While the C1 position is more sterically hindered, it is also electronically distinct. The α-position of naphthalene is generally more reactive towards electrophilic substitution, suggesting a higher electron density which could, in principle, facilitate oxidative addition.[9] However, in the context of sterically demanding Suzuki couplings, the physical blockade imposed by the peri-interaction often emerges as the dominant factor influencing reactivity.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol outlines a general procedure for the regioselective Suzuki-Miyaura coupling of a bromo-chloronaphthalene with an arylboronic acid. Optimization of catalyst, ligand, base, and temperature may be required based on the specific substrate and desired outcome.
Objective: To synthesize an aryl-chloronaphthalene via selective C-Br bond activation.
Materials:
-
Bromo-chloronaphthalene isomer (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the bromo-chloronaphthalene (e.g., 1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03-0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For this compound, reactions may reach completion in 4-12 hours. For 1-bromo-2-chloronaphthalene, longer reaction times (12-24 hours) may be necessary.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired aryl-chloronaphthalene.
Figure 3: A typical experimental workflow for the Suzuki coupling.
Conclusion and Recommendations
The choice between this compound and 1-bromo-2-chloronaphthalene in Suzuki coupling hinges on a trade-off between reactivity and the synthetic accessibility of the desired isomer.
-
For straightforward, high-yielding couplings , this compound is the superior substrate. Its less hindered C-Br bond at the β-position facilitates a more efficient oxidative addition, generally requiring milder conditions and shorter reaction times.
-
When the synthesis of a 1-aryl-2-chloronaphthalene is required , 1-bromo-2-chloronaphthalene is the necessary precursor. Researchers should be prepared to encounter lower reactivity due to the steric peri-interaction. To overcome this, optimization is key:
-
Catalyst System: Employing more active catalysts, such as those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, can facilitate the challenging oxidative addition step.[10]
-
Reaction Conditions: Increasing the reaction temperature or extending the reaction time may be necessary to drive the reaction to completion.
-
In all cases, the high chemoselectivity for the C-Br bond provides a reliable handle for the regioselective synthesis of mono-arylated chloronaphthalene building blocks, preserving the C-Cl bond for potential downstream transformations. Understanding the inherent steric and electronic properties of these isomers allows for the rational design of experiments, minimizing trial-and-error and accelerating the path to the target molecule.
References
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Polynski, M. V., & Ananikov, V. P. (2024). Computational analysis of R–X oxidative addition to Pd nanoparticles. Chemical Science. [Link]
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Hassan, Z., Hussain, M., Villinger, A., & Langer, P. (2012). ChemInform Abstract: Synthesis of Aryl-Substituted Naphthalenes by Chemoselective Suzuki-Miyaura Reactions of Bromo-trifluoromethanesulfonyloxy-naphthalenes. Influence of Steric and Electronic Parameters. ChemInform. [Link]
-
Hassan, Z., & Langer, P. (2012). ChemInform Abstract: Chemoselective Suzuki—Miyaura Cross-Coupling Reactions of Methyl 4-Bromo-3-(trifluoromethylsulfonyloxy)-2-naphthoate. ChemInform. [Link]
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Wikipedia. (n.d.). Suzuki reaction. In Wikipedia. Retrieved January 12, 2026, from [Link]
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Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Thomas, K., & Yoshida, H. (2024). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. [Link]
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Chauhan, M. H., & Solanki, N. L. (2022). Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. Asian Journal of Organic & Medicinal Chemistry. [Link]
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Wainwright, M., Burrow, S. M., Guinot, S. G. R., & Waring, J. (1999). The peri-interaction in 1-substituted naphthalenes. ResearchGate. [Link]
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Martins, J. E. D., & Varela, J. A. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. [Link]
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MDPI. (2023). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
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MDPI. (2023). Synthesis of a New Bichalcone via Suzuki–Miyaura Coupling Reaction. MDPI. [Link]
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MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
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MDPI. (2021). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. [Link]
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RSC Publishing. (2016). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
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RSC Publishing. (2015). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]
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Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
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MDPI. (2024). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. [Link]
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NIH. (2011). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition. [Link]
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NIH. (2023). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Journal of the American Chemical Society. [Link]
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PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition. [Link]
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NIH. (2021). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Accounts of Chemical Research. [Link]
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NIH. (2017). Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry – A European Journal. [Link]
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NIH. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports. [Link]
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NIH. (2013). Theoretical Study of Intramolecular Interactions in Peri-Substituted Naphthalenes: Chalcogen and Hydrogen Bonds. Molecules. [Link]
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ResearchGate. (2019). Synthesis of new Schiff's Bases via Suzuki coupling reaction. ResearchGate. [Link]
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ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. [Link]
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NIH. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
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A Researcher's Guide to the Spectroscopic Comparison of Bromochloronaphthalene Isomers
Introduction
Bromochloronaphthalenes are a class of dihalogenated aromatic hydrocarbons. As synthetic intermediates, their isomeric purity is paramount for the predictable outcome of subsequent reactions and the properties of the final products in fields ranging from materials science to pharmaceutical development. The naphthalene core offers numerous positions for substitution, leading to a variety of isomers that, while sharing the same molecular formula (C₁₀H₆BrCl), possess distinct physical and chemical properties due to the unique electronic environment of each structure.
Unambiguous identification of a specific bromochloronaphthalene isomer requires a robust analytical approach. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of the molecule's structure. This guide provides an in-depth comparison of how Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy can be leveraged to differentiate between these closely related isomers. We will explore the theoretical underpinnings, present detailed experimental workflows, and analyze the expected spectral data, empowering researchers to confidently identify their target compounds.
The Decisive Power of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for distinguishing isomers as it provides a direct map of the hydrogen (¹H) and carbon (¹³C) atomic environments within a molecule. The chemical shift, splitting pattern (multiplicity), and coupling constants of the signals are exquisitely sensitive to the relative positions of the bromine and chlorine substituents.
Causality in Experimental Choices
The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing properties for aromatic compounds and its single, easily identifiable solvent peak. A standard concentration of 5-10 mg of the analyte in ~0.6 mL of solvent is typically sufficient for modern high-field NMR spectrometers (e.g., 400 MHz or higher) to obtain a high-quality spectrum in a reasonable time.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the bromochloronaphthalene isomer and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field, which is crucial for high resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required. A broadband decoupled experiment is standard, which results in each unique carbon appearing as a singlet.[1]
-
Data Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals for ¹H NMR. Reference the spectrum to the TMS signal at 0.00 ppm.
}
Comparative Analysis of Isomers
The key to differentiation lies in symmetry and the electronic effects of the halogens. Bromine and chlorine are electronegative, deshielding nearby protons and carbons (shifting them downfield), but they also influence the ring's electronic structure through resonance. The true power comes from predicting the number of signals and their splitting patterns.
For example, let's consider three hypothetical isomers: 1-bromo-4-chloronaphthalene, 1-bromo-2-chloronaphthalene, and 2-bromo-6-chloronaphthalene.
-
1-Bromo-4-chloronaphthalene: This isomer possesses a C₂ axis of symmetry if we only consider the substitution pattern on one ring. However, the entire molecule is asymmetric. We expect 6 unique proton signals and 10 unique carbon signals. The protons on the unsubstituted ring will have predictable coupling patterns, while the protons on the substituted ring (at C2, C3) will appear as doublets.
-
1-Bromo-2-chloronaphthalene: This is also an asymmetric molecule, expecting 6 unique proton signals and 10 unique carbon signals. The proximity of the two halogens will cause significant downfield shifts for the protons at C3 and C8.
-
2-Bromo-6-chloronaphthalene: This isomer possesses a C₂ axis of symmetry. Therefore, we would expect only 3 unique proton signals and 5 unique carbon signals, making it easily distinguishable from the other two.
Table 1: Predicted ¹H and ¹³C NMR Spectral Properties for Select Bromochloronaphthalene Isomers
| Isomer | Predicted No. of ¹H Signals | Predicted No. of ¹³C Signals | Key Differentiating Features |
| 1-Bromo-2-chloronaphthalene | 6 | 10 | Asymmetric; expect complex aromatic region. |
| 1-Bromo-4-chloronaphthalene | 6 | 10 | Asymmetric; two protons on the substituted ring will be doublets. |
| 2-Bromo-6-chloronaphthalene | 3 | 5 | Symmetric; simplified spectrum with fewer signals. |
| 1-Bromo-8-chloronaphthalene | 6 | 10 | Asymmetric; significant steric and electronic effects from peri-interaction.[2][3] |
Note: The actual chemical shifts require experimental data, but the number of signals and splitting patterns can be predicted from molecular symmetry.[4]
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy is a rapid and valuable tool for confirming the presence of the aromatic naphthalene core and, most importantly, for deducing the substitution pattern. While the C-H and C=C stretching vibrations of the aromatic ring are useful, the key diagnostic information for isomers is often found in the "fingerprint region."
Causality in Experimental Choices
For solid samples like bromochloronaphthalenes, preparing a potassium bromide (KBr) pellet is a standard method. KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and provides a solid matrix to hold the sample. It is crucial to use finely ground, dry KBr to minimize scattering and avoid a broad O-H absorption from water.
Experimental Protocol: FTIR Analysis (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of the bromochloronaphthalene isomer with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Scan: Run a background spectrum of the empty sample compartment to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
}
Comparative Analysis of Isomers
The most diagnostic region for differentiating aromatic isomers is the C-H out-of-plane bending (or "wagging") region from approximately 900-675 cm⁻¹. The pattern of absorption bands here is highly characteristic of the number of adjacent hydrogen atoms on the ring.[5][6]
Table 2: Characteristic IR C-H Out-of-Plane Bending Frequencies for Naphthalene Substitution Patterns
| Substitution Pattern | Number of Adjacent Hydrogens | Characteristic Absorption Range (cm⁻¹) | Appearance |
| 1-substituted (α) | 4 adjacent H's on one ring | ~770–810 and ~740-770 | Strong |
| 2-substituted (β) | 4 adjacent H's on one ring | ~810–850 and ~735-770 | Strong |
| 1,2-disubstituted | 3 adjacent H's | ~790–830 | Strong |
| 1,4-disubstituted | 2 adjacent H's | ~800–860 | Strong |
| 2,6-disubstituted | 2 adjacent H's | ~800–860 | Strong |
Note: These ranges are adapted from general principles of aromatic substitution and provide a strong basis for interpretation. The exact position depends on the specific electronic nature of the substituents.[5][7]
For example, a 1,4-disubstituted isomer would show a strong band in the 800-860 cm⁻¹ range, characteristic of the two adjacent protons remaining on that ring. In contrast, a 1,2-disubstituted isomer would lack this band but would show absorption characteristic of three adjacent hydrogens.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Isotopic Signature
Mass spectrometry provides the molecular weight of the compound and crucial information about its elemental composition through isotopic patterns. For bromochloronaphthalenes, MS is exceptionally powerful for confirming the presence of both one bromine and one chlorine atom.
Causality in Experimental Choices
Electron Ionization (EI) is a standard technique for volatile, thermally stable small molecules. It creates a molecular ion (M⁺•) and characteristic fragment ions. A high-resolution mass spectrometer is invaluable as it can provide an exact mass, allowing for the unambiguous determination of the molecular formula (C₁₀H₆BrCl).
Experimental Protocol: GC-MS with Electron Ionization
-
Sample Preparation: Prepare a dilute solution of the isomer in a volatile solvent like dichloromethane or hexane (e.g., ~100 µg/mL).
-
GC Separation: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) coupled to the mass spectrometer. The GC will separate the isomer from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions (molecular ion and fragments) are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
Detection: Ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
}
Comparative Analysis of Isomers
The most immediate and powerful feature for identifying a bromochloronaphthalene is the isotopic pattern of the molecular ion. Due to the natural abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a molecule containing one of each will exhibit a unique cluster of peaks.[8][9]
-
M peak: Corresponds to the molecule with ⁷⁹Br and ³⁵Cl.
-
M+2 peak: A combination of molecules with ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl. This peak will be the most intense.
-
M+4 peak: Corresponds to the molecule with ⁸¹Br and ³⁷Cl.
The expected relative intensity ratio for the M : M+2 : M+4 peaks is approximately 77 : 100 : 24 . Observing this pattern is definitive proof of the presence of one bromine and one chlorine atom.
Table 3: Predicted Molecular Ion Isotope Pattern for C₁₀H₆BrCl
| Ion | Contributing Isotopes | Calculated m/z | Predicted Relative Intensity |
| M | C₁₀H₆⁷⁹Br³⁵Cl | 239.93 | ~77 |
| M+2 | C₁₀H₆⁸¹Br³⁵Cl / C₁₀H₆⁷⁹Br³⁷Cl | 241.93 | 100 |
| M+4 | C₁₀H₆⁸¹Br³⁷Cl | 243.93 | ~24 |
Note: Intensities are normalized to the most abundant peak in the cluster.
While the molecular ion cluster confirms the elemental composition, differentiating isomers relies on subtle differences in fragmentation patterns. Generally, the molecular ion peak for aromatic compounds is quite stable and thus intense.[10] Common fragmentation pathways include the loss of a halogen radical:
-
[M - Br]⁺
-
[M - Cl]⁺
The relative abundance of these fragment ions may differ slightly between isomers due to the varied stability of the resulting aryl cations, but this is often a minor effect and less diagnostic than NMR or IR data.
UV-Visible (UV-Vis) Spectroscopy: A Look at Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within the conjugated π-system of the naphthalene core. While it is less structurally specific than NMR or IR, it can provide useful corroborating evidence and insights into the electronic effects of the substituents.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a very dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol or cyclohexane). Concentrations are typically in the 10⁻⁴ to 10⁻⁵ M range.
-
Blank Spectrum: Fill a quartz cuvette with the pure solvent and record a blank spectrum to serve as the baseline.
-
Sample Spectrum: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum, typically over a range of 200-400 nm.
Comparative Analysis of Isomers
The UV-Vis spectrum of naphthalene shows characteristic absorption bands corresponding to π → π* transitions.[11][12] Substitution with halogens, which act as auxochromes, typically causes a bathochromic (red) shift to longer wavelengths.[13]
The key principle for differentiating isomers with UV-Vis is the position of substitution:
-
α-Substitution (positions 1, 4, 5, 8): Generally causes a more significant disruption of the π-system and a larger bathochromic shift compared to β-substitution.
-
β-Substitution (positions 2, 3, 6, 7): Tends to result in a smaller bathochromic shift.
Therefore, one can predict that 1-bromo-4-chloronaphthalene (di-α substituted) would likely have its longest-wavelength absorption maximum (λ_max) shifted to a longer wavelength than 2-bromo-6-chloronaphthalene (di-β substituted).[14] While not sufficient for identification alone, this data can help distinguish between classes of isomers when combined with other techniques.
Conclusion: A Synergistic Approach to Isomer Identification
No single spectroscopic technique tells the whole story. The most robust and scientifically sound approach to identifying a specific bromochloronaphthalene isomer is to use these techniques in concert.
-
Mass Spectrometry first confirms the molecular formula (C₁₀H₆BrCl) via exact mass and the characteristic isotopic pattern.
-
Infrared Spectroscopy then provides a rapid assessment of the substitution pattern based on the C-H out-of-plane bending vibrations.
-
¹³C and ¹H NMR Spectroscopy delivers the definitive structural proof, revealing the molecule's symmetry (or lack thereof) through the number of signals and the precise connectivity through the proton coupling patterns.
-
UV-Vis Spectroscopy offers supporting evidence regarding the electronic nature of the substitution pattern.
By integrating the data from these four methods, researchers, scientists, and drug development professionals can achieve an unambiguous and confident structural elucidation of bromochloronaphthalene isomers, ensuring the integrity and success of their scientific endeavors.
References
-
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A Comparative Guide to the Synthesis of 2-Bromo-1-chloronaphthalene: A Validated Approach for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of specialized halogenated aromatic compounds is a critical task. Among these, 2-Bromo-1-chloronaphthalene stands as a key intermediate for various advanced applications. This guide provides an in-depth, validated comparison of synthetic methodologies for this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and provide actionable experimental protocols.
This document offers a comprehensive evaluation of the primary synthetic route to this compound, which proceeds via the synthesis of the precursor 1-chloro-2-naphthylamine followed by a Sandmeyer reaction. An alternative approach, the zeolite-catalyzed isomerization of halonaphthalenes, is also discussed and compared.
Method 1: The Sandmeyer Reaction Pathway: A Two-Step Approach
The most established and reliable method for the synthesis of this compound involves a two-step sequence:
-
Synthesis of the Precursor: 1-chloro-2-naphthylamine.
-
Sandmeyer Bromination of 1-chloro-2-naphthylamine.
This pathway offers a high degree of control and predictability, making it a preferred choice for laboratory-scale synthesis.
Step 1: Synthesis of 1-chloro-2-naphthylamine via the Bucherer Reaction
The precursor, 1-chloro-2-naphthylamine, can be efficiently synthesized from the readily available starting material, 2-naphthol, using the Bucherer reaction. This reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia.[1][2][3][4][5]
Causality Behind Experimental Choices:
The Bucherer reaction mechanism involves the addition of bisulfite to the naphthol, which facilitates the subsequent nucleophilic attack by ammonia. The reversibility of the reaction is a key consideration, and driving the equilibrium towards the desired amine product is achieved by using an excess of ammonia and carefully controlling the reaction temperature and pressure.
Experimental Protocol: Synthesis of 1-chloro-2-naphthylamine
-
Materials: 2-Naphthol, Sodium bisulfite, Ammonia solution (concentrated), Hydrochloric acid.
-
Procedure:
-
In a high-pressure reactor, a mixture of 2-naphthol, a saturated aqueous solution of sodium bisulfite, and concentrated aqueous ammonia is heated.
-
The reaction is typically carried out at a temperature of 150 °C for several hours under autogenous pressure.
-
After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the crude 1-chloro-2-naphthylamine hydrochloride.
-
The precipitate is filtered, washed with cold water, and then treated with a base (e.g., sodium hydroxide solution) to liberate the free amine.
-
The crude 1-chloro-2-naphthylamine is then purified by recrystallization from a suitable solvent, such as ethanol.
-
Self-Validation: The purity of the synthesized 1-chloro-2-naphthylamine should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR) before proceeding to the next step.
Step 2: Sandmeyer Bromination of 1-chloro-2-naphthylamine
The Sandmeyer reaction is a versatile method for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate.[6][7][8][9] In this step, 1-chloro-2-naphthylamine is converted to the target molecule, this compound.
Causality Behind Experimental Choices:
The reaction proceeds through two key stages: diazotization and copper(I) bromide-mediated substitution.
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.
-
Substitution: The diazonium salt is then added to a solution of copper(I) bromide. The copper(I) species catalyzes the substitution of the diazonium group with a bromide ion through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[6]
Experimental Protocol: Synthesis of this compound
-
Materials: 1-chloro-2-naphthylamine, Sodium nitrite, Hydrobromic acid (48%), Copper(I) bromide, Diethyl ether.
-
Procedure:
-
Diazotization: 1-chloro-2-naphthylamine is dissolved in a mixture of hydrobromic acid and water and cooled to 0-5 °C in an ice bath. A pre-cooled aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, copper(I) bromide is dissolved in hydrobromic acid. The cold diazonium salt solution is then slowly added to the copper(I) bromide solution with vigorous stirring. The evolution of nitrogen gas will be observed.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated (e.g., to 50-60 °C) until the gas evolution ceases.
-
Work-up and Purification: The cooled reaction mixture is extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to afford the pure product.[10]
-
Self-Validation: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, as well as by melting point determination.[11][12][13][14][15]
Method 2: Zeolite-Catalyzed Isomerization of Halonaphthalenes
An alternative approach to the synthesis of this compound is the isomerization of a different isomer, such as 1-bromo-2-chloronaphthalene, over a zeolite catalyst.[16] This method is particularly relevant for industrial-scale production where continuous flow processes are advantageous.
Causality Behind Experimental Choices:
Zeolites are microporous aluminosilicate minerals that can act as solid acid catalysts. The isomerization reaction is believed to proceed through a carbocation intermediate formed on the acidic sites within the zeolite pores. The shape and size of the zeolite pores can influence the regioselectivity of the isomerization, favoring the formation of the thermodynamically more stable isomer.[17][18][19][20]
Experimental Data Snapshot:
| Parameter | Zeolite-Catalyzed Isomerization[16] |
| Starting Material | 1-Bromo-2-chloronaphthalene |
| Catalyst | Zeolite (e.g., H-ZSM-5, H-Beta) |
| Temperature | 200-400 °C |
| Phase | Gas or Liquid Phase |
| Yield of 2-isomer | Varies with catalyst and conditions |
| Selectivity | Can be high depending on the zeolite |
Challenges and Considerations:
While promising, the zeolite-catalyzed isomerization method has several challenges that need to be addressed for practical laboratory synthesis:
-
Catalyst Selection and Preparation: The choice of zeolite and its preparation are critical for achieving high activity and selectivity.
-
High Temperatures: The reaction often requires high temperatures, which may not be suitable for all laboratory setups.
-
Product Separation: The product mixture will likely contain both the starting isomer and the desired product, requiring efficient separation techniques.
-
Catalyst Deactivation: The catalyst can deactivate over time due to coke formation, requiring regeneration.
Performance Comparison: Sandmeyer vs. Isomerization
| Feature | Sandmeyer Reaction Pathway | Zeolite-Catalyzed Isomerization |
| Versatility | High; applicable to a wide range of aromatic amines. | Limited to specific isomerization reactions. |
| Control | High; reaction conditions are well-defined and controllable. | Moderate; dependent on catalyst properties and reaction conditions. |
| Scale | Well-suited for laboratory to pilot plant scale. | More suitable for large-scale industrial production. |
| Conditions | Mild to moderate temperatures. | High temperatures are often required. |
| Purity | High purity can be achieved with standard purification techniques. | Product mixture may require complex separation. |
| Precursor Availability | Requires a multi-step synthesis of the amine precursor. | Requires the synthesis of the starting halonaphthalene isomer. |
Visualizing the Workflow
Sandmeyer Reaction Workflow
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Zeolite-Catalyzed Isomerization Workflow
Caption: Workflow for the synthesis of this compound via zeolite-catalyzed isomerization.
Conclusion and Recommendations
For laboratory-scale synthesis and applications requiring high purity and well-defined products, the two-step Sandmeyer reaction pathway is the recommended and validated method for the preparation of this compound. The synthesis of the 1-chloro-2-naphthylamine precursor via the Bucherer reaction is a robust and well-established procedure. While the zeolite-catalyzed isomerization presents an interesting alternative, particularly for large-scale production, it requires significant optimization and specialized equipment. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and efficiently synthesize this important chemical intermediate.
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A Senior Application Scientist's Guide to Catalyst Selection for the Functionalization of 2-Bromo-1-chloronaphthalene
For researchers, synthetic chemists, and professionals in drug development, the selective functionalization of dihalogenated aromatic compounds is a frequent challenge that necessitates a nuanced understanding of catalytic systems. 2-Bromo-1-chloronaphthalene stands as a prime example of such a substrate, offering two distinct reactive sites for cross-coupling reactions. The strategic modification of this scaffold can lead to a diverse array of novel chemical entities with potential applications in medicinal chemistry and materials science.
This guide provides a comparative framework for the selection of catalysts for the functionalization of this compound. Rather than presenting a rigid set of "best" conditions, we will delve into the principles of catalyst selection, provide a systematic approach to catalyst screening, and offer representative experimental protocols for key transformations. This approach is designed to empower researchers to make informed decisions and efficiently optimize conditions for their specific synthetic goals.
The Underlying Chemistry: Regioselectivity in Cross-Coupling Reactions
The key to the selective functionalization of this compound lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > OTf > Cl.[1] This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds and the ease of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[2] Consequently, we can anticipate that under carefully controlled conditions, the more labile C-Br bond will react preferentially over the stronger C-Cl bond.
This inherent difference in reactivity allows for a stepwise functionalization strategy. First, a coupling reaction can be performed at the C-Br position, leaving the C-Cl bond intact for a subsequent transformation. Achieving high selectivity in this first step is paramount and is highly dependent on the choice of catalyst, ligand, and reaction conditions.
A Comparative Overview of Key Catalytic Systems
The functionalization of this compound can be achieved through a variety of palladium-catalyzed cross-coupling reactions. The most common and versatile of these are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The choice of reaction will depend on the desired functionality to be introduced.
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds by coupling an organoboron reagent (typically a boronic acid or ester) with an organohalide.[3]
Catalyst and Ligand Considerations:
-
Palladium Precursors: Common choices include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).
-
Phosphine Ligands: Triphenylphosphine (PPh₃) is a classic ligand, but for more challenging substrates, bulky and electron-rich phosphines such as the Buchwald ligands (e.g., XPhos, SPhos) often provide superior results.[4]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs (e.g., IPr, IMes) have emerged as highly effective alternatives to phosphines. They are strong σ-donors, forming stable palladium complexes that can exhibit high catalytic activity, particularly for the activation of less reactive C-Cl bonds.[5][6]
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of aryl amines from aryl halides and primary or secondary amines.[5][7]
Catalyst and Ligand Considerations:
-
Palladium Precursors: Similar to the Suzuki-Miyaura coupling, Pd(OAc)₂ and Pd₂(dba)₃ are frequently used.
-
Ligands: The development of specialized phosphine ligands has been crucial to the success of this reaction. Bidentate ligands like BINAP and DPPF were early successes, while modern bulky, electron-rich monophosphine ligands from the Buchwald and Hartwig groups have greatly expanded the scope of the reaction.[2]
-
Bases: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃) are common choices.[8]
Sonogashira Coupling: For C-C (alkyne) Bond Formation
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10]
Catalyst and Ligand Considerations:
-
Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) are traditional catalysts.
-
Copper Co-catalyst: The classic Sonogashira reaction employs a copper(I) salt (e.g., CuI) as a co-catalyst. However, copper-free protocols have been developed to avoid the formation of alkyne homocoupling byproducts.[10]
-
Bases: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used.
Designing a Catalyst Screening Workflow
A systematic approach is essential for identifying the optimal catalyst system for the selective functionalization of this compound. The following workflow provides a general framework for conducting a comparative catalyst screen.
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A Comparative Guide to Purity Assessment of Synthesized 2-Bromo-1-chloronaphthalene
For researchers, scientists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe downstream applications. 2-Bromo-1-chloronaphthalene, a halogenated aromatic compound, serves as a versatile building block in the synthesis of complex organic molecules. Its utility, however, is directly proportional to its purity. Undetected impurities can lead to unpredictable reaction pathways, diminished yields, and the introduction of potentially toxic byproducts into final active pharmaceutical ingredients (APIs).
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized this compound. Moving beyond a simple recitation of techniques, we will delve into the causality behind experimental choices, enabling you to design a self-validating and robust purity assessment strategy.
Understanding the Impurity Profile: What to Look For
The first step in any purity assessment is to anticipate the likely impurities. The synthetic route to this compound, often involving the bromination of a chloronaphthalene precursor or vice-versa, can generate a predictable spectrum of byproducts.[1][2][3] A thorough understanding of these potential contaminants is critical for selecting the most appropriate analytical technique.
Potential Impurities in Synthesized this compound:
-
Isomeric Impurities: The substitution pattern on the naphthalene ring is crucial. During synthesis, the formation of other bromochloronaphthalene isomers is highly probable. For instance, the isomerization of 1-halonaphthalenes to 2-halonaphthalenes is a known process, suggesting that compounds like 1-Bromo-2-chloronaphthalene or other positional isomers could be present.[1][4]
-
Starting Materials and Intermediates: Incomplete reactions can lead to the presence of residual starting materials, such as 1-chloronaphthalene or 2-bromonaphthalene.
-
Over-halogenated Byproducts: The use of excess halogenating agents or harsh reaction conditions can result in the formation of di-bromo-chloronaphthalenes or bromo-di-chloronaphthalenes.
-
Dehalogenated Byproducts: Conversely, side reactions could lead to the formation of naphthalene or mono-halogenated naphthalenes.
A Comparative Analysis of Analytical Techniques
No single analytical technique is universally superior; each offers a unique window into the purity of your sample. The choice of method, or more often, the combination of methods, should be dictated by the specific information required.
| Technique | Principle | Strengths | Limitations | Primary Application |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary phase and a mobile phase. | Rapid, inexpensive, simple to perform, good for reaction monitoring. | Low resolution, not quantitative, requires visualization techniques. | Quick purity check, reaction monitoring, solvent system selection for column chromatography. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and identification. | High sensitivity and resolution, provides structural information from fragmentation patterns. | Requires volatile and thermally stable analytes, potential for thermal degradation of some compounds. | Identification and quantification of volatile impurities, confirmation of molecular weight. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity, quantitative, applicable to a wide range of compounds. | Can be more time-consuming and expensive than TLC, requires method development. | Gold standard for quantitative purity determination and separation of non-volatile impurities and isomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing detailed structural information. | Provides unambiguous structural elucidation, can quantify components without a reference standard (qNMR). | Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures. | Structural confirmation of the main component and identification of major impurities. |
| Melting Point Analysis | Determination of the temperature range over which a solid transitions to a liquid. | Simple, inexpensive, provides a good indication of overall purity. | Non-specific, susceptible to user error, not suitable for amorphous solids or oils. | Preliminary purity assessment; a sharp melting range close to the literature value suggests high purity.[5][6][7][8] |
Experimental Protocols and Methodologies
Thin-Layer Chromatography (TLC)
TLC is an invaluable first-pass technique for a rapid assessment of purity.[9][10][11] Its simplicity allows for quick screening of multiple samples and for monitoring the progress of a reaction.
Protocol:
-
Plate Preparation: Use a silica gel 60 F254 TLC plate. With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.
-
Spotting: Dissolve a small amount of the synthesized this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate, starting with a 9:1 ratio and adjusting as needed). Ensure the solvent level is below the baseline.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and allow the solvent to evaporate. Visualize the spots under UV light (254 nm), where aromatic compounds typically appear as dark spots.[9][11][12] Further visualization can be achieved in an iodine chamber, where unsaturated and aromatic compounds often show up as brown spots.[9][11][12]
Interpretation: A single spot indicates a relatively pure compound. The presence of multiple spots suggests the presence of impurities. The retention factor (Rf) can be calculated, but it is highly dependent on the experimental conditions.
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A Comparative Guide to Cross-Reactivity Studies of 2-Bromo-1-chloronaphthalene
This document is designed to be a practical resource, offering not only detailed experimental protocols but also the scientific rationale behind the methodological choices. We will explore a primary immunoassay-based method and a confirmatory chromatographic technique, providing a framework for a comprehensive assessment of analytical selectivity.
The Imperative of Specificity in Halogenated Naphthalene Analysis
2-Bromo-1-chloronaphthalene belongs to a class of polyhalogenated naphthalenes (PHNs), which are structurally related to other persistent organic pollutants like polychlorinated biphenyls (PCBs) and dioxins.[1] Due to the potential for co-occurrence of various isomers and related compounds in environmental and biological matrices, any analytical method must be rigorously validated for its specificity. Immunoassays, prized for their high throughput and sensitivity, are particularly susceptible to cross-reactivity from molecules with similar structural motifs.[2][3]
This guide will compare a custom-developed competitive Enzyme-Linked Immunosorbent Assay (ELISA) with Gas Chromatography-Mass Spectrometry (GC-MS) to provide a comprehensive picture of selectivity for this compound.
Illustrative Comparative Data: A Modeled Cross-Reactivity Profile
Given the absence of specific published cross-reactivity data for this compound, the following tables present a plausible, illustrative dataset. This data is modeled on known principles of antibody-antigen interactions and cross-reactivity patterns observed for other halogenated aromatic compounds.[4] It serves to provide a realistic expectation of results from the protocols detailed below.
Table 1: Hypothetical Cross-Reactivity of an Anti-2-Bromo-1-chloronaphthalene Antibody in a Competitive ELISA
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%)* |
| This compound | C₁₀H₆BrCl | 10 | 100 |
| 1-Bromo-2-chloronaphthalene | C₁₀H₆BrCl | 50 | 20 |
| 1,2-Dichloronaphthalene | C₁₀H₆Cl₂ | 200 | 5 |
| 1,2-Dibromonaphthalene | C₁₀H₆Br₂ | 150 | 6.7 |
| 1-Chloronaphthalene | C₁₀H₇Cl | > 1000 | < 1 |
| 2-Bromonaphthalene | C₁₀H₇Br | 800 | 1.25 |
| Naphthalene | C₁₀H₈ | > 5000 | < 0.2 |
*% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Table 2: Comparative Performance of Analytical Methods for Halogenated Naphthalenes
| Parameter | Competitive ELISA | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Antibody-antigen binding | Physicochemical separation and mass-to-charge ratio |
| Specificity | Dependent on antibody; potential for cross-reactivity | High; based on retention time and mass spectrum |
| Sensitivity (LOD) | Low ng/mL | pg/mL to low ng/mL |
| Throughput | High (96-well plate format) | Low to moderate |
| Sample Preparation | Minimal (dilution) | Extensive (extraction, cleanup, derivatization) |
| Cost per Sample | Low | High |
| Confirmation | Requires orthogonal method | Definitive identification |
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting a comprehensive cross-reactivity study of this compound.
Part 1: Competitive ELISA for Cross-Reactivity Assessment
A competitive ELISA is the cornerstone of this study, as it directly measures the ability of related compounds to compete with the target analyte for antibody binding sites.[5][6]
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A Senior Application Scientist's Guide to Benchmarking 2-Bromo-1-chloronaphthalene Against Other Halonaphthalenes
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in the construction of complex aromatic systems for pharmaceuticals and advanced materials, halonaphthalenes serve as indispensable building blocks. Their utility is defined by the carbon-halogen bond's capacity to participate in a wide array of cross-coupling reactions. However, not all halonaphthalenes are created equal. The identity and position of the halogen substituents dictate a nuanced reactivity profile that can be strategically exploited for sequential and site-selective functionalization.
This guide focuses on 2-Bromo-1-chloronaphthalene , a dihalonaphthalene featuring two different halogens on adjacent positions. We will objectively benchmark its performance against other key halonaphthalenes, providing a framework for rational substrate selection in palladium-catalyzed cross-coupling reactions. The insights and protocols herein are synthesized from established chemical principles and available experimental data to provide a field-proven perspective on leveraging this unique substrate's reactivity.
Physicochemical Properties: A Comparative Overview
A molecule's physical properties are foundational to its handling, solubility, and behavior in a reaction mixture. Below is a comparison of this compound with its isomers and related dihalonaphthalenes.
| Property | This compound | 1-Bromo-2-chloronaphthalene | 1,2-Dibromonaphthalene | 1,2-Dichloronaphthalene |
| CAS Number | 692728-68-0[1] | 71436-66-3[2] | 2117-11-5 | 2050-69-3 |
| Molecular Formula | C₁₀H₆BrCl[1] | C₁₀H₆BrCl[2] | C₁₀H₆Br₂ | C₁₀H₆Cl₂ |
| Molecular Weight | 241.51 g/mol [1] | 241.51 g/mol [2] | 285.97 g/mol | 197.04 g/mol |
| Calculated LogP | 4.5[1] | 4.5[2] | 4.6 | 4.2 |
| Appearance | Solid (Predicted) | Solid (Predicted) | Solid | Solid |
Data sourced from PubChem and other chemical suppliers.[1][2][3]
The Core Principle: Chemoselective Reactivity in Cross-Coupling
The primary value of a mixed dihaloarene like this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the Pd(0) catalyst to the C-X bond. The energy barrier for this step is dictated by the C-X bond dissociation energy, which follows a well-established trend.
Reactivity Order: C–I > C–Br ≈ C–OTf > C–Cl > C–F
This hierarchy is the cornerstone of selective synthesis. For this compound, the C(2)-Br bond is significantly more susceptible to oxidative addition than the C(1)-Cl bond. This allows for the selective functionalization at the C2 position under carefully controlled conditions, leaving the C1-chloro group available for a subsequent, more forcing, coupling reaction. This principle is strongly supported by studies on analogous systems, such as 2-bromo-1-(trifluoromethanesulfonyloxy)naphthalene, where reactions show excellent chemoselectivity for the bromide position.[4][5]
Caption: Reactivity hierarchy of carbon-halogen bonds.
Benchmarking in Palladium-Catalyzed Cross-Coupling Reactions
We will now examine the expected performance of this compound in three ubiquitous C-C and C-N bond-forming reactions, benchmarked against symmetric dihalonaphthalenes.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a versatile method for synthesizing biaryl compounds by coupling an organohalide with a boronic acid or ester.[6][7] For this compound, this reaction is expected to proceed with high selectivity at the C-Br bond.
Comparative Experimental Data (Expected & Representative)
| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield | Selectivity |
| This compound | Phenylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O, 80 °C | 1-Chloro-2-phenylnaphthalene | ~85-95% (Expected) | >98% for C-Br |
| 1,2-Dibromonaphthalene | Phenylboronic Acid (1.1 eq) | Pd(dppf)Cl₂ / Cs₂CO₃ | Toluene/H₂O, 60 °C | 1-Bromo-2-phenylnaphthalene | ~90%[8] | Mono-addition |
| 1,2-Dichloronaphthalene | Phenylboronic Acid | PEPPSI-IPr / K₂CO₃ | Dioxane, 100 °C | 1-Chloro-2-phenylnaphthalene | ~75-85% (Requires harsher conditions)[8] | Mono-addition |
Note: The yield for this compound is an expected outcome based on the high efficiency of Suzuki couplings with aryl bromides and the established chemoselectivity principle.[4][9]
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol is designed for the selective mono-arylation of this compound at the C2 position.
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 241.5 mg), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.5 mmol, 345 mg).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 35 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvents, typically a mixture of toluene (8 mL) and water (2 mL).
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for selective Suzuki-Miyaura coupling.
Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a critical transformation for creating conjugated systems.[10][11] The higher reactivity of the C-Br bond is particularly advantageous here, allowing for mild, selective alkynylation.[12]
Comparative Experimental Data (Expected & Representative)
| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield | Selectivity |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / TEA | THF, 60 °C | 1-Chloro-2-(phenylethynyl)naphthalene | ~90% (Expected) | >98% for C-Br |
| 1,2-Dibromonaphthalene | Phenylacetylene (1.1 eq) | Pd(PPh₃)₂Cl₂ / CuI / DIPA | THF, RT to 50 °C | 1-Bromo-2-(phenylethynyl)naphthalene | ~85-95% | Mono-addition |
| 1,2-Dichloronaphthalene | Phenylacetylene | Pd(OAc)₂ / SPhos / Cs₂CO₃ | Dioxane, 110 °C | 1-Chloro-2-(phenylethynyl)naphthalene | ~70% (Requires advanced catalyst & high temp.) | Mono-addition |
Note: The yield for this compound is an expected outcome based on protocols for similar bromo-chloro arenes, which demonstrate high efficiency under these conditions.[3]
Experimental Protocol: Selective Sonogashira Coupling
This protocol is adapted from procedures for sterically hindered bromo-chloro arenes and is optimized for selectivity.[3]
-
Setup: To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 241.5 mg), Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg), and CuI (0.05 mmol, 9.5 mg).
-
Solvent and Reagents: Add anhydrous, degassed THF (10 mL) followed by triethylamine (TEA, 3.0 mmol, 0.42 mL).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction: Stir the mixture at 60 °C. The reaction is typically complete within 2-6 hours. Monitor by TLC.
-
Work-up: After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with saturated aqueous NH₄Cl, then with brine. Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography.
Caption: Workflow for selective Sonogashira coupling.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[13][14] While modern catalysts have improved the scope for aryl chlorides, aryl bromides remain far more reactive substrates, allowing for milder conditions and lower catalyst loadings.[15]
Comparative Experimental Data (Expected & Representative)
| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield | Selectivity |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | Toluene, 100 °C | 4-(1-Chloronaphthalen-2-yl)morpholine | ~80-90% (Expected) | >95% for C-Br |
| 1,2-Dibromonaphthalene | Morpholine (1.2 eq) | Pd(OAc)₂ / BINAP / Cs₂CO₃ | Dioxane, 100 °C | 4-(1-Bromonaphthalen-2-yl)morpholine | ~85% | Mono-addition |
| 1,2-Dichloronaphthalene | Morpholine | Pd₂(dba)₃ / RuPhos / LHMDS | Toluene, 110 °C | 4-(1-Chloronaphthalen-2-yl)morpholine | ~70% (Requires strong base & specific ligand) | Mono-addition |
Note: The yield for this compound is an expected outcome based on the high reactivity of aryl bromides in modern Buchwald-Hartwig protocols.[10]
Experimental Protocol: Selective Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an argon atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 18.3 mg), a suitable phosphine ligand (e.g., XPhos, 0.044 mmol, 21 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Reagent Addition: Add this compound (1.0 mmol, 241.5 mg).
-
Solvent and Amine: Add anhydrous, degassed toluene (5 mL), followed by the amine (e.g., morpholine, 1.2 mmol, 0.105 mL).
-
Reaction: Seal the tube and heat in an oil bath at 100 °C with stirring until the starting material is consumed (as monitored by GC-MS or LC-MS).
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by crystallization or column chromatography.
Caption: Workflow for selective Buchwald-Hartwig amination.
Spectroscopic Signature for Characterization
Accurate characterization of the mono-functionalized product is critical to confirm selectivity. Below are the expected spectroscopic features for a generic product, 1-chloro-2-R-naphthalene, derived from this compound.
| Technique | Feature | Expected Characteristics |
| ¹H NMR | Aromatic Protons | 6 protons in the aromatic region (typically ~7.2-8.2 ppm). The substitution pattern will lead to a complex set of doublets, triplets, and doublets of doublets. The proton at C8 is often the most downfield shifted due to peri-interactions.[16] |
| ¹³C NMR | Aromatic Carbons | 10 signals for the naphthalene core. The carbon bearing the chlorine (C1) will be shifted downfield. The carbon attached to the new substituent (C2) will also show a characteristic shift depending on the nature of 'R'. |
| IR Spectroscopy | C-Cl Stretch | A characteristic absorption band in the fingerprint region, typically around 750-800 cm⁻¹, corresponding to the C-Cl stretching vibration. |
| Mass Spec. | Isotope Pattern | The presence of one chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion (M) peak, confirming the retention of the chloro-substituent. |
Note: Specific shifts and patterns will vary based on the substituent 'R' and the NMR solvent used. Data is predicted based on known spectra of related compounds like 2-bromonaphthalene and 1-chloronaphthalene.[16]
Conclusion
This compound stands out as a highly valuable and versatile building block for sequential, regiocontrolled synthesis. Its key advantage lies in the predictable and significant difference in reactivity between the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. By employing standard to mild reaction conditions, chemists can achieve selective functionalization at the C2-bromo position with high yields, preserving the C1-chloro position as a handle for subsequent transformations under more forcing conditions. This benchmark comparison demonstrates its superiority over symmetric dihalonaphthalenes for syntheses requiring controlled, stepwise diversification of the naphthalene core, enabling a more efficient and strategic approach to complex molecule construction.
References
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ResearchGate. (2008). ChemInform Abstract: Synthesis of 1,2-Diarylnaphthalenes by Chemoselective Suzuki—Miyaura Reactions of 2-Bromo-1-(trifluoromethanesulfonyloxy)naphthalene. Retrieved January 12, 2026, from [Link]
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Ishikawa, S., et al. (2021). Synthesis of Naphthaleman Family Utilizing Regiocontrolled Benzannulation: Unique Molecules Composed of Multisubstituted Naphthalenes. ACS Omega, 6(48), 32857–32864. Available at: [Link]
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ResearchGate. (2020). Different approaches for regioselective naphthalene functionalization. Retrieved January 12, 2026, from [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 12, 2026, from [Link]
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Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved January 12, 2026, from [Link]
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MDPI. (2020). Synthesis of a New Bichalcone via Suzuki–Miyaura Coupling Reaction. Retrieved January 12, 2026, from [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved January 12, 2026, from [Link]
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Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved January 12, 2026, from [Link]
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ResearchGate. (2008). ChemInform Abstract: Synthesis of Aryl-Substituted Naphthalenes by Chemoselective Suzuki-Miyaura Reactions of Bromo-trifluoromethanesulfonyloxy-naphthalenes. Influence of Steric and Electronic Parameters. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). 1-Bromo-2-chloronaphthalene. Retrieved January 12, 2026, from [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved January 12, 2026, from [Link]
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National Center for Biotechnology Information. (2024). Selective Functionalization of Peptides with Reactive Fragment Ions. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). 6-Bromo-1-chloronaphthalene. Retrieved January 12, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 12, 2026, from [Link]
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National Center for Biotechnology Information. (2011). Gold-catalyzed naphthalene functionalization. Retrieved January 12, 2026, from [Link]
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MDPI. (2017). Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. Retrieved January 12, 2026, from [Link]
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A Comparative Guide to the Electronic Effects of Bromine and Chlorine in 2-Bromo-1-chloronaphthalene
Introduction: Deconstructing Electronic Influence in Aromatic Systems
In the realm of medicinal chemistry and materials science, the precise tuning of a molecule's electronic properties is paramount to controlling its reactivity, binding affinity, and photophysical behavior. Halogens, often considered simple substituents, exert a complex and nuanced influence on aromatic systems through a delicate balance of two opposing forces: the inductive effect (-I) and the resonance effect (+R). The inductive effect is a through-sigma-bond withdrawal of electron density, driven by the halogen's high electronegativity.[1][2] Conversely, the resonance effect involves the donation of a lone pair of electrons from the halogen into the aromatic π-system, increasing electron density at specific positions.[3][4]
Halogens are unique in that their strong inductive effect typically outweighs their weaker resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic attack.[4][5] However, the resonance donation, though weaker, is still sufficient to direct incoming electrophiles to the ortho and para positions. This guide provides a detailed comparative analysis of the electronic contributions of chlorine and bromine when substituted on a naphthalene scaffold, specifically in the 2-Bromo-1-chloronaphthalene isomer. We will dissect their individual and combined effects and propose a self-validating experimental workflow to probe these theoretical predictions.
Caption: Opposing electronic effects of a halogen substituent.
Comparative Analysis: Bromine vs. Chlorine as Aromatic Substituents
While both chlorine and bromine are halogens, their intrinsic physical properties lead to quantifiable differences in the magnitude of their electronic effects. Chlorine is more electronegative, resulting in a stronger electron-withdrawing inductive effect. Conversely, bromine's larger atomic radius and more diffuse valence orbitals lead to less efficient orbital overlap with the carbon 2p orbitals of the naphthalene ring, diminishing its resonance-donating ability compared to chlorine. However, bromine is more polarizable.
These differences are quantitatively captured by Hammett substituent constants (σ), which measure the electron-donating or electron-withdrawing influence of a substituent on the reactivity of a benzene ring.[6][7] A positive σ value indicates an electron-withdrawing group.
| Property | Chlorine (Cl) | Bromine (Br) | Rationale for Difference |
| Pauling Electronegativity | 3.16 | 2.96 | Chlorine's smaller atomic radius results in a stronger pull on bonding electrons. |
| Atomic Radius (pm) | 175 | 185 | Bromine has an additional electron shell compared to chlorine. |
| Hammett Constant (σ_meta) | +0.37[8][9] | +0.39[8][9] | Primarily reflects the inductive effect, which is strong for both. |
| Hammett Constant (σ_para) | +0.23[8][9] | +0.23[8][9] | Represents the net effect of a strong -I and a weaker +R effect. The similarity suggests a complex balance. |
The Electronic Landscape of this compound
The naphthalene ring system is inherently more reactive towards electrophilic substitution than benzene, with the C1 (α) position being kinetically favored over the C2 (β) position due to a more stable carbocation intermediate. In this compound, the situation is complex, as both rings are substituted, and the directing effects of the two halogens must be considered in concert.
-
Chlorine at C1: As the more electronegative halogen, the C1-chloro group exerts a powerful deactivating -I effect. This effect is strongest on the adjacent C2 and the peri C8 positions. Its +R effect directs towards the ortho (C2) and para (C4) positions.
-
Bromine at C2: The C2-bromo group also deactivates the ring via its -I effect, most strongly influencing the adjacent C1 and C3 positions. Its +R effect directs towards the ortho (C1, C3) and para (C6) positions.
Net Effect and Reactivity Prediction: The combined presence of two deactivating halogens renders the this compound molecule significantly less nucleophilic than unsubstituted naphthalene. The C1 and C2 positions are strongly deactivated by the adjacent halogen. Therefore, electrophilic attack will be directed to the other ring, specifically at positions activated by the resonance effects of the halogens and least influenced by their inductive withdrawal.
-
Position C4: Activated by the +R effect of the C1-chloro group (para).
-
Position C6: Activated by the +R effect of the C2-bromo group (para).
-
Position C8: Strongly deactivated by the proximate -I effect of the C1-chloro group.
Based on this analysis, electrophilic attack is most likely to occur at the C4 and C6 positions.
Caption: Predicted reactivity map for this compound.
Experimental Validation Protocol: Electrophilic Nitration
To empirically validate these predictions, a controlled electrophilic aromatic substitution reaction can be performed. Nitration is an ideal choice due to its well-understood mechanism and the strong electrophile (NO₂⁺) generated, which is necessary to overcome the deactivated nature of the substrate.[10] The distribution of the resulting nitro-isomers will serve as a direct probe of the electronic landscape.
Causality Behind Experimental Choices:
-
Reagents (HNO₃/H₂SO₄): Concentrated sulfuric acid is a stronger acid than nitric acid, and it protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is essential for the reaction to proceed with a deactivated substrate.
-
Temperature Control (0-5 °C): Electrophilic aromatic substitution is an exothermic process. Maintaining a low temperature is crucial to prevent over-reaction (dinitration) and potential side reactions, ensuring a clean and interpretable product mixture.
-
Analysis (¹H NMR and HPLC): High-Performance Liquid Chromatography (HPLC) will separate the different constitutional isomers formed, and their relative peak areas will provide the product ratio. ¹H NMR of the mixture and of the isolated isomers will allow for unambiguous structure elucidation based on characteristic splitting patterns and chemical shifts of the aromatic protons.
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool 10 mL of concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice-water bath.
-
Nitrating Mixture Preparation: Slowly add 2.5 mL of concentrated nitric acid (HNO₃) dropwise to the cold, stirring sulfuric acid. Maintain the temperature below 10 °C throughout the addition.
-
Substrate Addition: Dissolve 1.0 g of this compound in 5 mL of a suitable inert solvent (e.g., dichloromethane) and add it to the dropping funnel. Add this solution dropwise to the cold, stirring nitrating mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour.
-
Quenching: Carefully pour the reaction mixture over 50 g of crushed ice in a 250 mL beaker. This will quench the reaction and precipitate the organic products.
-
Extraction: Transfer the mixture to a separatory funnel and extract the products with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash successively with cold water (2 x 25 mL), 5% sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Analyze the crude product mixture by HPLC to determine the isomer distribution. Purify the major isomers by column chromatography for full spectroscopic characterization (¹H NMR, ¹³C NMR, MS).
Caption: Experimental workflow for the nitration of this compound.
Conclusion
The electronic character of this compound is dictated by a competitive interplay between the strong, deactivating inductive effects and the weaker, directing resonance effects of its two halogen substituents. Chlorine, being more electronegative, exerts a more dominant inductive pull than bromine. This combined deactivation necessitates potent electrophiles for substitution reactions. Our analysis predicts that electrophilic attack will preferentially occur on the unsubstituted ring, specifically at the C4 and C6 positions, which are activated via resonance donation from the C1-chloro and C2-bromo groups, respectively. The proposed nitration experiment provides a robust and self-validating method to confirm these theoretical predictions, with the resulting product distribution serving as an empirical map of the molecule's reactivity. Understanding these nuanced electronic effects is critical for professionals in drug development and materials science, enabling the rational design of synthetic routes and the fine-tuning of molecular properties.
References
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Hammett equation. In Wikipedia. Retrieved January 12, 2026, from [Link]
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Table 1: Hammett constants for some common substituents. (n.d.). Retrieved January 12, 2026, from University of California, Davis, Department of Chemistry website: [Link]
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Lopes, J. F., et al. (2010). An Atoms in Molecules Study of the Halogen Resonance Effect. The Journal of Physical Chemistry A, 114(33), 8849-8855. Available from: [Link]
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Inductive effects of halogens. (2015). Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]
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Halogenation of aromatic rings by EAS reactions. (2019). YouTube. Retrieved January 12, 2026, from [Link]
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2-bromonaphthalene from naphthalene. (2007). Sciencemadness.org. Retrieved January 12, 2026, from [Link]
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A Comparative Guide to Steric Effects in the Reactions of 2-Bromo-1-chloronaphthalene Isomers
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex polycyclic aromatic systems for pharmaceuticals and advanced materials, a nuanced understanding of isomeric reactivity is paramount. The halogenated naphthalenes serve as versatile building blocks, yet the subtle interplay of electronic and steric effects across different isomers can dramatically influence reaction outcomes, efficiency, and scalability. This guide provides an in-depth technical comparison of the steric effects influencing the reactivity of 2-Bromo-1-chloronaphthalene isomers in key synthetic transformations. By elucidating the causality behind experimental choices and providing validated protocols, this document aims to empower researchers to make informed decisions in their synthetic design.
The Landscape of Steric Hindrance in the Naphthalene Core
The naphthalene ring system, while planar, is not uniform in its steric environment. The most significant steric interaction arises from the proximity of the substituents at the 1- and 8-positions, a phenomenon known as the peri-interaction.[1][2] This close spatial relationship can lead to considerable van der Waals strain, forcing substituents to distort from the plane of the aromatic ring.[1] This distortion can, in turn, alter the accessibility of the reaction center and the orbital overlap required for certain reaction mechanisms.
In contrast, substituents at the 2-position experience significantly less steric hindrance. This fundamental difference in the steric environment of the 1- and 2-positions is a primary determinant of the differential reactivity observed among isomers of di-substituted naphthalenes. For the purpose of this guide, we will primarily compare the hypothetical isomers: This compound and 1-Bromo-2-chloronaphthalene , as they provide a clear contrast between a more sterically encumbered chlorine atom and a more sterically hindered bromine atom, respectively.
Grignard Reagent Formation: A Tale of Two Halogens
The formation of a Grignard reagent is a foundational C-C bond-forming reaction, initiated by the insertion of magnesium metal into a carbon-halogen bond.[3][4] The facility of this reaction is largely dependent on the lability of the C-X bond, with the general reactivity trend being C-I > C-Br > C-Cl.[3][5]
Comparative Reactivity
In any isomer of bromochloronaphthalene, the significantly weaker carbon-bromine bond dictates that Grignard formation will occur selectively at the C-Br bond.[5] However, the rate of this reaction can be influenced by the steric accessibility of that bond.
-
1-Bromo-2-chloronaphthalene: The bromine atom at the 1-position is subject to steric hindrance from the peri-hydrogen at the 8-position.[1][2] This can impede the approach of the magnesium surface, potentially slowing the rate of Grignard reagent formation compared to a less hindered position.
-
This compound: With the bromine at the 2-position, there is less steric congestion, allowing for more facile interaction with the magnesium metal.
Therefore, it is anticipated that This compound would form a Grignard reagent more readily than 1-Bromo-2-chloronaphthalene .
Table 1: Predicted Relative Rates of Grignard Reagent Formation
| Isomer | Position of Bromine | Key Steric Influence | Predicted Relative Rate |
| This compound | 2-position | Less steric hindrance | Faster |
| 1-Bromo-2-chloronaphthalene | 1-position | Peri-interaction with H at C8 | Slower |
Experimental Protocol: Formation of Naphthylmagnesium Halide
This protocol is adapted from established procedures for the formation of Grignard reagents from aryl bromides.[6]
Materials:
-
Appropriate this compound isomer (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (catalytic)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Flame-dry all glassware under vacuum and cool under an inert atmosphere.
-
Place the magnesium turnings and a single crystal of iodine in the reaction flask.
-
Add a small amount of anhydrous THF to just cover the magnesium.
-
In the dropping funnel, prepare a solution of the this compound isomer in anhydrous THF.
-
Initiate the reaction by adding a small portion of the halide solution to the magnesium suspension. Gentle warming may be necessary. The disappearance of the iodine color and the appearance of bubbling indicate initiation.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux until the magnesium is consumed.
-
The resulting grey-brown solution is the Grignard reagent and should be used immediately.
Caption: Workflow for Grignard Reagent Formation.
Suzuki-Miyaura Cross-Coupling: The Influence of Sterics on Catalysis
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organoboron species and an organic halide.[7] The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination.[8] The oxidative addition of the palladium catalyst to the carbon-halogen bond is often the rate-determining step, and its rate is influenced by both the C-X bond strength and steric hindrance around the reaction site.[5][8]
Comparative Reactivity
Similar to Grignard reagent formation, the greater reactivity of the C-Br bond over the C-Cl bond will lead to selective coupling at the bromine-substituted position.[5] However, steric hindrance can significantly impact the efficiency of the oxidative addition step.
-
1-Bromo-2-chloronaphthalene: The bromine at the 1-position is sterically hindered by the peri-hydrogen. This can make it more difficult for the bulky palladium-ligand complex to access the C-Br bond for oxidative addition, potentially leading to slower reaction rates and lower yields.
-
This compound: The bromine at the 2-position is less sterically encumbered, allowing for more efficient oxidative addition of the palladium catalyst.
Consequently, This compound is expected to be a more reactive coupling partner in Suzuki-Miyaura reactions than 1-Bromo-2-chloronaphthalene .
Table 2: Predicted Performance in Suzuki-Miyaura Coupling
| Isomer | Position of Bromine | Key Steric Influence | Predicted Reactivity |
| This compound | 2-position | Less steric hindrance | Higher |
| 1-Bromo-2-chloronaphthalene | 1-position | Peri-interaction with H at C8 | Lower |
Experimental Protocol: Suzuki-Miyaura Coupling of a this compound Isomer
This protocol is a general procedure that may require optimization for specific substrates.
Materials:
-
Appropriate this compound isomer (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add the this compound isomer, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with stirring at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr): A Mechanistically Distinct Pathway
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[9][10] Unlike SN1 and SN2 reactions, SNAr typically proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[9][11] This reaction is generally facile only when the aromatic ring is activated by strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group.[11][12]
Comparative Reactivity in the Absence of Strong Activation
For unactivated systems like this compound isomers, SNAr reactions are generally very difficult to achieve. Aryl halides are inert to SN1 and SN2 conditions.[10] The high strength of the C-Cl and C-Br bonds, coupled with the lack of stabilizing electron-withdrawing groups, makes the formation of the Meisenheimer complex highly unfavorable.
In the hypothetical case where an SNAr reaction could be forced (e.g., with a very strong nucleophile at high temperatures), the relative reactivity would be influenced by both electronics and sterics. The more electronegative chlorine atom makes the carbon to which it is attached more electrophilic, potentially favoring nucleophilic attack at that position. However, the steric hindrance at the 1-position would again play a role, making attack at C1 more difficult than at C2. Predicting the outcome is complex, as these factors are competing. Given the extreme conditions required, such reactions are often not synthetically useful and may lead to a mixture of products or decomposition.
Due to the general inertness of these unactivated aryl halides towards SNAr, a direct comparison of reactivity is less relevant for practical synthetic planning compared to metal-catalyzed cross-coupling or Grignard formation.
Conclusion
The steric environment of the naphthalene core plays a crucial role in dictating the reactivity of its halogenated derivatives. The peri-interaction at the 1-position is the most significant steric factor, impeding access to substituents at this position. In the case of this compound isomers, this leads to a clear prediction of reactivity trends:
-
For reactions where the C-Br bond is selectively targeted (Grignard formation, Suzuki-Miyaura coupling), isomers with bromine at the less sterically hindered 2-position are expected to react more readily and efficiently than those with bromine at the 1-position.
This guide provides a framework for understanding and predicting these steric effects, enabling chemists to make more strategic choices in the design and execution of synthetic routes involving these important building blocks. The provided protocols offer a starting point for the practical application of these principles in the laboratory.
References
- A Comparative Guide to 1-Bromonaphthalene and 1-Chloronaphthalene in Synthesis. (2025). BenchChem.
-
peri-Interactions in Naphthalenes, 10[5]. In Search of Independent Criteria for N−→P Bonding: Protonation Studies on. (n.d.). SciSpace by Typeset. [Link]
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A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. (2023, July 11). National Institutes of Health. [Link]
- Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-6-nitronaphthalene. (2025). BenchChem.
-
Evaluation of Steric Repulsion at peri-Positions as Non-Electronic Activation on Aromatic Rings. (n.d.). Annisa Indah Reza. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. [Link]
-
Grignard reagent. (n.d.). Wikipedia. [Link]
-
peri-Interactions in Naphthalenes, 7[5]. A Hetera-naphthalene as a Model Compound for 8-Dimethylamino- naphth-1-yl Silicon and. (n.d.). Zeitschrift für Naturforschung.
-
The peri -interaction in 1-substituted naphthalenes. Re- pulsion... (n.d.). ResearchGate. [Link]
- Technical Support Center: Troubleshooting Low Yield in Grignard Reactions of 1-Bromonaphthalene. (2025). BenchChem.
- A Comparative Guide to the Kinetic Analysis of C-C Coupling Reactions: Sonogashira vs.
-
1-Chloronaphthalene. (n.d.). Wikipedia. [Link]
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3.7: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]
- A Comparative Guide to the Reaction Kinetics of 6-Methoxy-2-naphthaleneboronic Acid Couplings. (2025). BenchChem.
- Nucleophilic substitution vs.
-
16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
7.12: Comparison of SN1 and SN2 Reactions. (2020, May 30). Chemistry LibreTexts. [Link]
-
The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University. [Link]
-
Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling... (n.d.). ResearchGate. [Link]
-
8.10: Comparison of SN1 and SN2 Reactions. (2022, July 11). Chemistry LibreTexts. [Link]
-
Substitution and elimination reactions. (n.d.). Khan Academy. [Link]
-
20.1 Comparison of SN1 and SN2 reactions (HL). (2021, January 18). YouTube. [Link]
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A Comparative Guide to the Quantitative Analysis of 2-Bromo-1-chloronaphthalene Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical compounds and advanced materials, 2-Bromo-1-chloronaphthalene serves as a versatile building block. Its differential reactivity at the bromine and chlorine positions allows for selective functionalization through various cross-coupling reactions. However, the successful development and optimization of these synthetic routes are critically dependent on the accurate quantitative analysis of the resulting product mixtures. This guide provides a comprehensive comparison of the primary analytical techniques for the quantitative analysis of reaction products derived from this compound, with a focus on supporting experimental data and the rationale behind methodological choices.
The Synthetic Landscape: Common Reactions and Analytical Challenges
This compound is frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective transformations.
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling this compound with a boronic acid or ester. A typical product would be a 2-aryl-1-chloronaphthalene.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, yielding an N-aryl-2-amino-1-chloronaphthalene or a related derivative.[1]
The primary analytical challenges in quantifying the products of these reactions include:
-
Distinguishing between regioisomers: Incomplete selectivity can lead to the formation of isomers, which may have similar physical properties, making them difficult to separate and quantify.
-
Identifying and quantifying side products: Common side reactions include dehalogenation, where the bromine or chlorine atom is replaced by a hydrogen atom, and homocoupling of the starting materials.[2]
-
Accurate quantification in a complex matrix: The reaction mixture may contain unreacted starting materials, catalyst residues, ligands, and byproducts, all of which can interfere with the analysis of the desired product.
Comparative Analysis of Analytical Methodologies
The three most powerful and widely used techniques for the quantitative analysis of this compound reaction products are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The choice of method depends on the specific analytical requirements, including sensitivity, selectivity, and the nature of the analytes.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Separation based on polarity, with detection by UV-Vis absorbance. | Quantification based on the integral of a specific resonance signal relative to an internal standard. |
| Key Advantages | High separation efficiency for complex mixtures. High sensitivity and selectivity with mass detection. Provides structural information from fragmentation patterns. | Broad applicability to a wide range of compounds. Robust and reproducible. Non-destructive (analytes can be collected). | Primary analytical method (no need for a standard of the analyte). Provides detailed structural information. Non-destructive. Can analyze complex mixtures without separation. |
| Key Limitations | Requires volatile and thermally stable analytes. Derivatization may be necessary for polar compounds. | Lower resolution for complex mixtures compared to GC. Co-elution can be an issue. | Lower sensitivity compared to GC-MS and HPLC. Requires a well-resolved signal for the analyte. Higher initial instrument cost. |
| Typical Limit of Detection (LOD) | Low ng/mL to pg/mL. | Low to mid ng/mL. | mg/mL to high µg/mL. |
| Precision (%RSD) | < 5% | < 2% | < 1% |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the quantitative analysis of a representative Suzuki-Miyaura coupling product, 2-phenyl-1-chloronaphthalene , using GC-MS, HPLC-UV, and qNMR.
Workflow for Quantitative Analysis
Caption: General workflow for sample preparation and analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is an excellent choice for the analysis of relatively nonpolar and thermally stable compounds like 2-phenyl-1-chloronaphthalene.
1. Instrumentation and Reagents:
-
Gas chromatograph equipped with a mass selective detector (GC-MS).
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier gas: Helium, constant flow rate of 1.0 mL/min.
-
Solvent: Dichloromethane (HPLC grade).
-
Internal Standard (IS): A compound with similar chemical properties to the analyte but with a different retention time and mass spectrum (e.g., triphenylmethane).
2. Sample Preparation:
-
Quench the reaction mixture with saturated aqueous ammonium chloride.
-
Extract the organic components with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve a known mass of the crude product in dichloromethane to a final concentration of approximately 1 mg/mL.
-
Add the internal standard to a final concentration of 0.1 mg/mL.
3. GC-MS Conditions:
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL, splitless mode
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold at 300 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-500 m/z
4. Data Analysis:
-
Identify the peaks corresponding to 2-phenyl-1-chloronaphthalene and the internal standard based on their retention times and mass spectra. The mass spectrum of 2-phenyl-1-chloronaphthalene is expected to show a molecular ion peak at m/z 238.7.[1]
-
Generate a calibration curve by injecting a series of standard solutions containing known concentrations of the analyte and a fixed concentration of the internal standard.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of the analyte in the sample from the calibration curve.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
HPLC with UV detection is a robust and widely available technique suitable for the quantification of aromatic compounds.
1. Instrumentation and Reagents:
-
HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Solvent: Acetonitrile (HPLC grade).
-
Internal Standard (IS): A compound with a similar chromophore and retention characteristics (e.g., biphenyl).
2. Sample Preparation:
-
Follow the same quenching, extraction, and drying procedure as for GC-MS analysis.
-
Dissolve a known mass of the crude product in acetonitrile to a final concentration of approximately 0.1 mg/mL.
-
Add the internal standard to a final concentration of 0.05 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-2 min: 70% B
-
2-15 min: 70% to 95% B
-
15-20 min: 95% B
-
20-21 min: 95% to 70% B
-
21-25 min: 70% B
-
4. Data Analysis:
-
Identify the peaks for the analyte and internal standard.
-
Construct a calibration curve as described for the GC-MS method.
-
Quantify the analyte in the sample using the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR is a powerful technique for direct quantification without the need for a specific reference standard of the analyte.[3]
1. Instrumentation and Reagents:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvent: Chloroform-d (CDCl₃) with 0.03% v/v tetramethylsilane (TMS).
-
Internal Standard (IS): A compound with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the crude reaction product into a vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of CDCl₃.
-
Transfer the solution to an NMR tube.
3. NMR Acquisition Parameters (¹H NMR):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 s for quantitative accuracy).
-
Number of Scans (ns): 8 or more for good signal-to-noise.
-
Spectral Width (sw): Sufficient to cover all signals of interest.
4. Data Analysis:
-
Process the FID with an exponential multiplication (line broadening) of 0.3 Hz.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard. For 2-phenyl-1-chloronaphthalene, a multiplet in the aromatic region can be used. For 1,3,5-trimethoxybenzene, the singlet for the three methoxy groups is ideal.
-
Calculate the molar amount of the analyte using the following formula:
Manalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (mIS / MIS)
Where:
-
Manalyte = Moles of the analyte
-
Ianalyte = Integral of the analyte signal
-
Nanalyte = Number of protons giving rise to the analyte signal
-
IIS = Integral of the internal standard signal
-
NIS = Number of protons giving rise to the internal standard signal
-
mIS = Mass of the internal standard
-
MIS = Molar mass of the internal standard
-
Visualization of Method Comparison
Caption: Key advantages of the compared analytical techniques.
Conclusion and Recommendations
The choice of the optimal analytical method for the quantitative analysis of this compound reaction products depends on the specific goals of the analysis.
-
For high-throughput screening and routine reaction monitoring, HPLC-UV is often the most practical choice due to its robustness, ease of use, and lower operational cost.
-
For detailed impurity profiling and identification of unknown byproducts, GC-MS is the superior technique, providing excellent separation and structural information from mass fragmentation patterns.
-
When a certified reference standard of the product is not available, or for the absolute quantification of mixtures without chromatographic separation, qNMR is the method of choice. It serves as a primary ratio method, providing a high degree of accuracy and structural confirmation in a single experiment.
For comprehensive and reliable results, a combination of these techniques is often employed. For instance, HPLC or GC-MS can be used for routine quantification, while qNMR can be used to certify the purity of the analytical standards used for calibration. By understanding the strengths and limitations of each method, researchers can make informed decisions to ensure the quality and integrity of their synthetic work.
References
-
Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(1), e06044. [Link]
-
ResearchGate. (2025). Retention time and characteristic ions used for the GC-MS detection of the BP and other 17 derivatives. Retrieved from [Link]
-
Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. ResearchGate. [Link]
-
GL Sciences. (n.d.). Analytical and Retention Index for Pesticide Residues in Foods - Using InertCap5 MS/NP. Retrieved from [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). qNMR--a versatile concept for the validation of natural product reference compounds. Journal of Natural Products, 70(5), 878–885. [Link]
-
SpectraBase. (n.d.). 2-Phenyl-naphthalene - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloronaphthalene. Retrieved from [Link]
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Reddy, G. S., Kumar, A., & Sreeramulu, J. (2015). A validated RP-HPLC method for the analysis of 1-fluoronaphthalene and its process related impurities. ResearchGate. [Link]
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Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). 1H and 13C NMR chemical shifts of 2- n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(1), e06044. [Link]
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Carlier, J., Giorgetti, A., Varì, M. R., Gaugliardi, I., & Pascali, J. P. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Separations, 8(11), 221. [Link]
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Šimek, P., & Hrádková, P. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2834, 135–151. [Link]
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A Comparative Guide to the Structural Confirmation of 2-Bromo-1-chloronaphthalene Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. In the case of halogenated aromatic compounds such as 2-Bromo-1-chloronaphthalene, precise structural elucidation is critical, as different isomers can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth comparison of the primary analytical techniques for confirming the structure of this compound derivatives, supported by experimental data from analogous compounds and detailed, field-proven protocols.
The Challenge of Isomerism in Disubstituted Naphthalenes
The naphthalene core, with its ten possible substitution positions, gives rise to a significant number of potential isomers when disubstituted. For a bromochloronaphthalene, numerous positional isomers exist (e.g., 1-bromo-2-chloro, 1-bromo-3-chloro, 2-bromo-7-chloro, etc.). The objective of our analytical endeavor is to definitively confirm the 2-bromo-1-chloro substitution pattern, distinguishing it from all other possibilities. This requires a multi-faceted analytical approach, as no single technique can unequivocally provide the complete structural picture in all cases.
Core Analytical Techniques for Structural Elucidation
The three pillars of structural confirmation for small organic molecules are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each provides a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probes the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), revealing through-bond connectivity and spatial relationships.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition, and provides structural clues through fragmentation analysis.
-
Single-Crystal X-ray Crystallography: Offers the "gold standard" for absolute structural determination by mapping the precise three-dimensional arrangement of atoms in a crystalline solid.[1]
This guide will now delve into the practical application and comparative strengths of each of these techniques for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is arguably the most powerful tool for differentiating isomers in solution.[2] By analyzing the chemical shifts, coupling constants, and through-bond correlations, we can piece together the substitution pattern on the naphthalene ring.
Causality Behind Experimental Choices in NMR
The choice of NMR experiments is driven by the need to answer specific questions about the molecule's structure. A standard ¹H NMR provides a proton census and their immediate electronic environment. A ¹³C NMR reveals the number of unique carbon environments, which is highly sensitive to molecular symmetry.[3] When 1D spectra are insufficient to resolve ambiguities, 2D NMR experiments are employed to map out the ¹H-¹H and ¹H-¹³C correlations, providing a definitive roadmap of the molecular structure.[4]
Experimental Protocol: NMR Analysis
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of particulate matter.
Data Acquisition (400 or 500 MHz Spectrometer):
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integration, and multiplicity of the aromatic protons.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon signals.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically adjacent protons on the aromatic ring).
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (over 2-3 bonds), which is crucial for identifying quaternary carbons and confirming the substitution pattern.
Data Interpretation: A Comparative Case Study
| NMR Feature | Hypothetical this compound | Known 2-Bromonaphthalene[5] | Rationale for Differentiation |
| ¹H NMR Signals | 6 distinct aromatic signals | 7 distinct aromatic signals | The substitution at C1 and C2 in our target molecule reduces the number of aromatic protons to six, each in a unique chemical environment. 2-Bromonaphthalene has seven aromatic protons. |
| ¹³C NMR Signals | 10 distinct aromatic signals | 10 distinct aromatic signals | In the absence of symmetry, all 10 carbons of the naphthalene ring are chemically non-equivalent. |
| ¹H-¹H COSY | Correlations will reveal the connectivity of the six protons around the two rings. For example, the proton at C3 will show a correlation to the proton at C4. | Will show correlations between all seven adjacent protons. | The specific pattern of COSY cross-peaks will map out the contiguous proton systems. |
| HMBC Correlations | Crucial correlations will be observed from the proton at C8 to the carbon at C1 (bearing the chlorine) and from the proton at C3 to the carbon at C2 (bearing the bromine). These ²J and ³J correlations are definitive. | HMBC correlations will be consistent with the 2-bromo substitution pattern. | The long-range correlations to the substituent-bearing carbons are the most powerful tool for unambiguous isomer assignment. |
Mass Spectrometry: Confirming Elemental Composition and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments (HRMS), the exact elemental formula. For halogenated compounds, the isotopic distribution of bromine and chlorine provides a characteristic signature.
Causality Behind Experimental Choices in MS
The primary goal is to confirm the molecular weight and the presence of one bromine and one chlorine atom. Electron Ionization (EI) is a common technique that also induces fragmentation, providing structural clues. The characteristic isotopic pattern of bromine (~1:1 ratio of ⁷⁹Br and ⁸¹Br) and chlorine (~3:1 ratio of ³⁵Cl and ³⁷Cl) results in a distinctive cluster of peaks for the molecular ion and any fragment containing these halogens.[5][6]
Experimental Protocol: Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).[7]
-
For Gas Chromatography-Mass Spectrometry (GC-MS), ensure the solvent is compatible with the GC column.
-
For direct infusion, filter the sample solution to remove any particulates.
Data Acquisition (GC-MS or LC-MS with ESI or EI source):
-
Acquire a full scan mass spectrum to identify the molecular ion peak cluster.
-
If using a high-resolution mass spectrometer, determine the exact mass to confirm the elemental formula (C₁₀H₆BrCl).
-
Analyze the fragmentation pattern to gain further structural information.
Data Interpretation: Isotopic Patterns and Fragmentation
The molecular ion (M⁺) peak for a compound with one bromine and one chlorine atom will appear as a characteristic cluster of peaks at M, M+2, and M+4.[8]
| Isotopologue | Calculation | m/z (approx.) | Relative Abundance |
| C₁₀H₆³⁵Cl⁷⁹Br | 120 + 6 + 35 + 79 | 240 | ~75% |
| C₁₀H₆³⁷Cl⁷⁹Br / C₁₀H₆³⁵Cl⁸¹Br | 120 + 6 + 37 + 79 / 120 + 6 + 35 + 81 | 242 | ~100% |
| C₁₀H₆³⁷Cl⁸¹Br | 120 + 6 + 37 + 81 | 244 | ~25% |
Fragmentation: The fragmentation pattern for this compound would be expected to show losses of Br, Cl, HBr, and HCl from the molecular ion. Comparison with the mass spectra of 1-bromonaphthalene and 2-bromonaphthalene from the NIST WebBook can provide insights into the fragmentation of the naphthalene core.[9][10]
Single-Crystal X-ray Crystallography: The Definitive Structure
When a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[1] It yields precise bond lengths, bond angles, and the absolute stereochemistry if applicable.
Causality Behind Experimental Choices in X-ray Crystallography
The goal is to obtain a well-ordered single crystal suitable for diffraction. The choice of solvent and crystallization method (e.g., slow evaporation, vapor diffusion) is critical and often requires screening of various conditions.
Experimental Protocol: X-ray Crystallography
Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., hexane, ethyl acetate, dichloromethane) to near saturation.
-
Employ a slow crystallization technique, such as slow evaporation of the solvent, cooling of a saturated solution, or vapor diffusion of a non-solvent.
-
Select a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) that is optically clear and free of cracks.[11]
Data Collection and Structure Refinement:
-
Mount the crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα radiation.[12]
-
Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX).
-
Refine the structural model to obtain the final atomic coordinates, bond lengths, and angles.
Data Interpretation: The Final Confirmation
The output of a successful X-ray crystallographic analysis is a three-dimensional model of the molecule, confirming the connectivity and substitution pattern. This provides the ultimate validation of the structure determined by NMR and MS.
Summary and Workflow
The confirmation of the structure of this compound derivatives is a systematic process that leverages the strengths of multiple analytical techniques.
Conclusion
The structural confirmation of this compound derivatives necessitates a synergistic application of modern analytical techniques. While mass spectrometry confirms the elemental composition and NMR spectroscopy elucidates the precise isomeric structure in solution, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure. By following the detailed protocols and interpretative guidance outlined in this guide, researchers can confidently and rigorously confirm the structure of their synthesized compounds.
References
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MDPI. (2022). Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. [Link]
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NIST. Benzene, 1-bromo-4-chloro-. [Link]
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A Comparative Guide to the Mechanistic Pathways of 2-Bromo-1-chloronaphthalene Reactions
For researchers, synthetic chemists, and professionals in drug development, 2-bromo-1-chloronaphthalene[1][2] serves as a pivotal intermediate, offering a versatile scaffold for the construction of complex molecular architectures. The presence of two distinct halogen atoms on the naphthalene core presents a unique challenge and opportunity: the potential for regioselective functionalization. Understanding the mechanistic underpinnings of its reactions is not merely academic; it is the key to unlocking its synthetic potential, enabling the rational design of reaction conditions to achieve desired outcomes with high precision and yield.
This guide provides an in-depth comparison of the primary reaction pathways involving this compound, grounded in established mechanistic principles and supported by experimental insights. We will dissect the causality behind experimental choices, offering not just protocols, but a strategic framework for approaching the synthesis of novel naphthalene derivatives.
The Principle of Regioselectivity: C-Br vs. C-Cl Reactivity
The central theme in the chemistry of this compound is regioselectivity—the preferential reaction at one halogen site over the other.[3][4] In the context of palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows a well-established trend: C-I > C-Br > C-OTf > C-Cl.[5][6] This hierarchy is rooted in bond dissociation energies and the kinetics of the rate-determining oxidative addition step. The weaker C-Br bond undergoes oxidative addition to the palladium(0) catalyst much more readily than the stronger C-Cl bond, forming the basis for selective functionalization.
dot
Caption: A simplified catalytic cycle for Pd-catalyzed cross-coupling reactions.
dot
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and include checkpoints for reaction monitoring, ensuring the trustworthiness of the results.
Protocol 1: Regioselective Suzuki-Miyaura Coupling
Objective: To synthesize 2-phenyl-1-chloronaphthalene.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene (5 mL per mmol of halide)
-
Water (1 mL per mmol of halide)
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.
-
Inerting: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Scientist's Note: This step is critical to remove oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, rendering them inactive. [7]3. Solvent Addition: Add degassed toluene and degassed water via syringe.
-
Scientist's Note: Degassing the solvents (e.g., by sparging with argon for 15-20 minutes) is another crucial measure to prevent catalyst deactivation.
-
-
Catalyst Addition: Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS. The disappearance of the starting material typically indicates completion (usually 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the pure 2-phenyl-1-chloronaphthalene.
Protocol 2: Regioselective Buchwald-Hartwig Amination
Objective: To synthesize N-phenyl-1-chloro-naphthalen-2-amine.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.05 equiv)
-
NaOt-Bu (1.4 equiv)
-
Toluene (5 mL per mmol of halide)
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried Schlenk tube.
-
Scientist's Note: NaOt-Bu is highly hygroscopic and reactive. Handling it in an inert atmosphere glovebox is the best practice to ensure accurate stoichiometry and reactivity.
-
-
Reagent Addition: Remove the tube from the glovebox, add this compound, a stir bar, and seal with a septum. Add the degassed toluene followed by the aniline via syringe.
-
Inerting: Purge the headspace with argon for 2 minutes.
-
Reaction: Place the tube in a preheated oil bath at 100 °C and stir.
-
Monitoring: Follow the consumption of the starting material by GC-MS. The reaction is typically complete within 8-24 hours.
-
Workup: Cool to room temperature. Pass the reaction mixture through a short plug of celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify by column chromatography on silica gel to afford the desired product.
References
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A Researcher's Guide to the Computational Landscape of Halonaphthalene Isomer Stability
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between isomers is paramount. The seemingly subtle shift of a halogen atom on a naphthalene core, from the alpha (1) to the beta (2) position, can significantly alter the molecule's steric profile, electronic distribution, and ultimately, its reactivity and suitability for a given application. While experimental determination of thermodynamic properties can be resource-intensive, computational chemistry offers a powerful and predictive alternative. This guide provides an in-depth comparison of computational approaches for evaluating the relative stability of halonaphthalene isomers, grounded in established theoretical frameworks and practical insights.
The Decisive Role of Isomer Stability
The thermodynamic stability of a molecule, quantified by its Gibbs free energy, is a critical determinant of its behavior in a chemical system. In the context of halonaphthalenes, the relative stability of the 1- and 2-isomers influences their prevalence in synthesis, their metabolic pathways, and their potential as building blocks in materials science and medicinal chemistry. A comprehensive understanding of these stability differences allows for more informed decisions in reaction design and molecular modeling.
Core Computational Methodologies: A Comparative Overview
The two primary pillars of computational chemistry employed for these analyses are Density Functional Theory (DFT) and ab initio methods. Each offers a unique balance of computational cost and accuracy.
Density Functional Theory (DFT): The Workhorse of Computational Chemistry
DFT has emerged as the most widely used method for calculating the electronic structure of molecules due to its favorable balance of accuracy and computational efficiency. The core principle of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction.
A plethora of functionals are available within the DFT framework, with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional being a popular and well-validated choice for organic molecules. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which often improves the accuracy of the calculations.
Ab Initio Methods: A First-Principles Approach
Ab initio (Latin for "from the beginning") methods are derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2), provide a systematically improvable approach to approximating the solution to the Schrödinger equation. While generally more computationally demanding than DFT, ab initio methods can offer a higher level of accuracy, particularly for systems where electron correlation is a significant factor.
A Case Study: The Stability of Silanaphthalene Isomers as an Analog
This study employed geometry optimization at the HF/6-31G* and RMP2-FC/6-31G* levels of theory, with single-point energy calculations at the MP4(SDQ)/6-31G* level. The results of these high-level calculations are summarized in the table below.
| Isomer | Relative Energy (kcal/mol) | Computational Method |
| 1-Silanaphthalene | 0.4 | MP4(SDQ)/6-31G//RMP2-FC/6-31G |
| 2-Silanaphthalene | 0.0 | MP4(SDQ)/6-31G//RMP2-FC/6-31G |
Table 1: Relative energies of silanaphthalene isomers. The 2-silanaphthalene isomer is predicted to be more stable by 0.4 kcal/mol.
The finding that 2-silanaphthalene is marginally more stable than its 1-isomer provides a strong indication of the likely trend for halonaphthalenes. This preference can be attributed to the steric interactions between the substituent and the peri-hydrogen atom at the 8-position in the 1-isomer.
Predicting the Stability Trend in Halonaphthalenes
Based on the silanaphthalene analog and fundamental chemical principles, the 2-halonaphthalene isomer is generally expected to be thermodynamically more stable than the 1-halonaphthalene isomer. This is primarily due to the steric strain that arises between the halogen substituent at the C1 position and the hydrogen atom at the C8 position (the peri-interaction). This steric clash is absent in the 2-isomer, leading to a lower overall energy.
The magnitude of this energy difference is expected to correlate with the size of the halogen atom, with the trend likely being I > Br > Cl > F.
Experimental Protocol: A Step-by-Step Guide to a DFT Comparison
For researchers wishing to perform their own computational comparison, the following protocol outlines a robust and widely accepted workflow using DFT.
Step 1: Geometry Optimization
-
Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Method: Select the B3LYP functional.
-
Basis Set: A Pople-style basis set such as 6-31G(d) is a good starting point for geometry optimization. For heavier halogens like bromine and iodine, a basis set that includes effective core potentials (e.g., LANL2DZ) is recommended.
-
Procedure:
-
Construct the initial 3D structures of both 1-halonaphthalene and 2-halonaphthalene.
-
Perform a geometry optimization calculation for each isomer. This will find the lowest energy conformation for each molecule.
-
Ensure the optimization has converged by checking for the absence of imaginary frequencies in the subsequent frequency calculation.
-
Step 2: Frequency Calculation
-
Purpose: To confirm that the optimized geometry corresponds to a true energy minimum and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Procedure:
-
Using the optimized geometry from Step 1, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)).
-
Verify that there are no imaginary frequencies. The presence of an imaginary frequency indicates a transition state rather than a minimum.
-
The output will provide the ZPVE and thermal corrections to the enthalpy and Gibbs free energy.
-
Step 3: Single-Point Energy Calculation (Higher Level of Theory)
-
Purpose: To obtain a more accurate electronic energy using a larger basis set.
-
Method: Employ a larger, more flexible basis set such as 6-311+G(2d,p) for improved accuracy.
-
Procedure:
-
Using the optimized geometries from Step 1, perform a single-point energy calculation with the B3LYP functional and the larger basis set.
-
Step 4: Calculation of Gibbs Free Energy and Relative Stability
-
Equation: The Gibbs free energy (G) is calculated as follows: G = E_electronic + G_correction where E_electronic is the single-point energy from Step 3 and G_correction is the thermal correction to the Gibbs free energy from the frequency calculation in Step 2.
-
Procedure:
-
Calculate the Gibbs free energy for both the 1- and 2-halonaphthalene isomers.
-
The relative stability is determined by the difference in their Gibbs free energies (ΔG). The isomer with the lower Gibbs free energy is the more stable one.
-
Visualizing the Computational Workflow and Isomer Comparison
A typical computational workflow for comparing isomer stability.
Expected relationship between 1- and 2-halonaphthalene isomers.
Conclusion: The Predictive Power of Computational Chemistry
This guide has illuminated the computational methodologies available for assessing the relative stability of halonaphthalene isomers. While a comprehensive experimental dataset for all halonaphthalenes remains to be published, the principles of computational chemistry, supported by analogous studies on silanaphthalenes, provide a robust framework for predicting and understanding these crucial thermodynamic properties. By leveraging the power of DFT and ab initio methods, researchers can gain valuable insights that can guide synthesis, predict reactivity, and accelerate the development of novel molecules for a wide range of applications.
References
- An ab initio molecular orbital study of neutral isomers of silanaphthalenes, silaanthracenes, and silaphenanthrenes. (This is a representative reference based on the search findings.
- Gaussian 09, Revision D.01, Frisch, M. J.; et al. Gaussian, Inc., Wallingford, CT, 2013.
Safety Operating Guide
Navigating the Disposal of 2-Bromo-1-chloronaphthalene: A Guide for Laboratory Professionals
For the diligent researcher, the lifecycle of a chemical extends far beyond its use in an experiment. The final and arguably most critical stage is its safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Bromo-1-chloronaphthalene, a halogenated aromatic hydrocarbon. Our focus is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of your team and the preservation of our environment.
The Chemical Profile of this compound: Understanding the "Why" Behind the "How"
This compound (C₁₀H₆BrCl) is a halogenated organic compound. The presence of both bromine and chlorine atoms on the naphthalene backbone dictates its chemical behavior and, consequently, the stringent requirements for its disposal. Halogenated compounds are known for their persistence in the environment and the potential to form toxic byproducts if not handled correctly.[1][2]
The primary hazards associated with this compound, as outlined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), underscore the necessity for careful handling.[3] It is crucial to internalize these risks not as mere regulations, but as a direct reflection of the compound's intrinsic properties.
Key Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled: This necessitates the use of appropriate personal protective equipment (PPE) at all times.[3]
-
Causes skin and serious eye irritation: Direct contact can lead to significant injury.[3]
-
May cause respiratory irritation: Inhalation of vapors or aerosols must be avoided.[4]
-
Very toxic to aquatic life with long-lasting effects: Improper disposal can have devastating consequences for ecosystems.[4]
Core Principles of Halogenated Waste Management
The fundamental principle governing the disposal of this compound is segregation . Halogenated organic waste must never be mixed with non-halogenated organic waste. The reason for this is twofold:
-
Treatment Method: The high-temperature incineration required for the safe destruction of halogenated compounds is different from the methods used for other chemical waste.[4]
-
Regulatory Compliance: Environmental regulations strictly mandate the separate disposal of halogenated waste to prevent the formation of persistent organic pollutants (POPs) such as dioxins and furans during incineration.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any handling or disposal procedures, the appropriate PPE must be donned. This is non-negotiable and serves as your primary barrier against chemical exposure.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Viton®, Barrier®, or equivalent). Always inspect for integrity before use. | To prevent skin contact and absorption.[4] |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause serious eye irritation.[4] |
| Lab Coat | Flame-retardant lab coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | Required when handling outside of a certified chemical fume hood or in case of a spill.[4] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
1. Waste Collection:
- Designated Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste." The container should be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, vapor-tight lid.
- Labeling: The label must include:
- The words "Hazardous Waste"
- The full chemical name: "this compound"
- The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
- The accumulation start date.
- Location: Store the waste container in a designated satellite accumulation area within the laboratory, preferably in a ventilated cabinet away from incompatible materials.
2. Handling and Transfer:
- All transfers of this compound waste into the designated container must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
- Use a funnel to prevent spills when transferring liquid waste.
- Keep the waste container closed at all times, except when adding waste.
3. Final Disposal:
- Once the waste container is full or the accumulation time limit set by your institution's Environmental Health and Safety (EHS) department is reached, arrange for its collection.
- Do not attempt to treat or dispose of this compound waste through conventional means such as drain disposal or mixing with other waste streams.
- Contact your institution's EHS office to schedule a pickup. They are equipped to manage the transportation and final disposal at a licensed hazardous waste facility.
Recommended Disposal Method: High-Temperature Incineration
The industry-standard and most environmentally sound method for the disposal of halogenated organic compounds like this compound is high-temperature incineration .[2][4]
-
Mechanism: This process involves the controlled combustion of the waste at extremely high temperatures (typically above 1100°C for waste containing more than 1% halogenated organic substances) in a specially designed incinerator.[3]
-
Why it's effective: The high temperature and controlled conditions ensure the complete destruction of the organic molecule, breaking the carbon-halogen bonds and preventing the formation of toxic byproducts.[4] The resulting acidic gases (such as hydrogen bromide and hydrogen chloride) are then neutralized in a scrubber system before being released into the atmosphere.[4]
Spill Management: Immediate Actions
In the event of a spill, immediate and decisive action is required to mitigate exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate vicinity and evacuate the area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, close the doors and prevent entry.
-
Report: Contact your institution's EHS department or emergency response team immediately.
-
Cleanup (if trained and safe to do so for small spills):
-
Wear the appropriate PPE as outlined in the table above.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material and contaminated items into a designated, sealable container.
-
Label the container as "Hazardous Waste" with the chemical name and "Spill Debris."
-
Arrange for disposal through your EHS department.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-1-chloronaphthalene
As researchers and drug development professionals, our work with novel chemical entities demands an unwavering commitment to safety. 2-Bromo-1-chloronaphthalene, a halogenated aromatic hydrocarbon, is a valuable reagent in organic synthesis but presents distinct hazards that necessitate a rigorous and well-understood personal protective equipment (PPE) protocol. This guide moves beyond a simple checklist to provide a comprehensive, risk-based approach to PPE selection, use, and disposal, ensuring your safety and the integrity of your research.
Foundational Safety: Hazard Analysis of this compound
Understanding the "why" behind each piece of PPE begins with a clear-eyed assessment of the chemical's intrinsic hazards. According to its Safety Data Sheet (SDS) and global hazard classifications, this compound poses the following risks:
-
Acute Toxicity (Oral): Harmful if swallowed (H302).[1][2][3]
-
Eye Irritation: Causes serious eye irritation (H319).[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation (H335).[1][4]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects (H410).[1][2]
The primary routes of occupational exposure are through skin contact, eye contact, and inhalation of vapors or mists.[1][4] Therefore, our PPE strategy is a multi-layered defense designed to create impermeable barriers against these entry points.
Core Protective Equipment: A Barrier-Based Approach
All handling of this compound must occur within a certified chemical fume hood to provide primary containment.[4][5] The following PPE is mandatory as the essential secondary layer of protection.
Hand Protection: The First Line of Defense
Direct skin contact is a significant risk, making glove selection and use paramount.
-
Causality: The compound's classification as a skin irritant (H315) means that even brief contact can cause localized inflammation and discomfort.[1][2][4]
-
Protocol:
-
Double-Gloving: This is a non-negotiable standard. An inner nitrile glove provides a baseline of chemical protection, while a more robust outer glove (e.g., neoprene or butyl rubber) offers extended protection against this specific chemical class. This redundancy is critical in case of an unobserved tear or degradation of the outer glove.[5]
-
Glove Inspection (Self-Validation): Before every use, gloves must be inspected for any signs of physical damage (punctures, tears) or chemical degradation (discoloration, swelling).[1][5] Inflate each glove with air to check for pinholes.
-
Proper Technique: Don gloves over the cuff of the lab coat to protect the wrist area. When work is complete, dispose of contaminated gloves in accordance with institutional EHS guidelines for halogenated organic waste.[1][4][5]
-
Eye and Face Protection: Shielding Against Irritation
Given that this compound causes serious eye irritation (H319), robust eye and face protection is crucial.[1][2][4]
-
Causality: A splash to the eyes can lead to significant pain and potential injury. Standard safety glasses are insufficient as they do not protect from splashes that can seep around the edges.[6]
-
Protocol:
-
Minimum Requirement: Indirectly vented chemical splash goggles that conform to NIOSH or EU standards are mandatory for all handling tasks.[5][6][7]
-
Elevated Risk: When handling larger volumes (>100 mL) or when the procedure has a higher potential for splashing, a full-face shield must be worn over the chemical splash goggles.[5][6] This provides an additional layer of protection for the entire face.
-
Body Protection: Preventing Dermal Exposure
A barrier must be maintained to protect the skin on the arms and body.
-
Causality: Accidental drips or splashes can easily contaminate personal clothing, leading to prolonged and often unnoticed skin exposure.
-
Protocol:
-
A clean, flame-resistant lab coat is the minimum requirement. It should be fully buttoned with sleeves rolled down.
-
For tasks involving significant quantities or a high splash risk, a chemically resistant apron worn over the lab coat is recommended.[5]
-
Appropriate footwear, such as closed-toe leather or solvent-resistant shoes, must be worn at all times in the laboratory.[8]
-
Respiratory Protection: Engineering Controls First
-
Causality: The compound may cause respiratory irritation (H335), making inhalation of its vapors or aerosols a key hazard to control.[1][4]
-
Protocol:
-
Primary Control: All procedures must be performed in a properly functioning chemical fume hood.[4] This is the primary method for preventing respiratory exposure.
-
Secondary Control: In the event of a large spill or a failure of the primary engineering controls where vapor concentrations may be high, respiratory protection is necessary. A NIOSH-approved air-purifying respirator fitted with an organic vapor cartridge is the appropriate choice.[5][9][10] Users must be properly fit-tested and trained before using a respirator.
-
PPE Protocol: Step-by-Step Donning and Doffing
The sequence of putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.
3.1. Donning (Putting On) Sequence
-
Body Protection: Don the lab coat, ensuring it is fully buttoned.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Eye/Face Protection: Put on chemical splash goggles and, if required, a face shield.
-
Outer Gloves: Don the second, outer pair of chemical-resistant gloves, ensuring the cuffs go over the sleeves of the lab coat.
3.2. Doffing (Taking Off) Sequence This process is designed to contain the "dirty" outer surfaces.
-
Outer Gloves: Before leaving the immediate work area (fume hood), remove the outer gloves using a proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove) to avoid touching the contaminated exterior. Dispose of them immediately in the designated halogenated waste container.[1]
-
Lab Coat: Remove the lab coat by rolling it outwards, so the contaminated exterior is folded inward. Hang it in its designated location or prepare it for laundering.
-
Eye/Face Protection: Remove the face shield and/or goggles.
-
Inner Gloves: Remove the final pair of gloves and dispose of them.
-
Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[1][2]
Summary of PPE Requirements by Task
For quick reference, the following table outlines the minimum PPE required for different laboratory tasks involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Routine Handling & Dispensing (<100 mL) | Double Gloves (Inner: Nitrile, Outer: Neoprene/Butyl) | Chemical Splash Goggles | Lab Coat | Work within a Chemical Fume Hood |
| Weighing/Transferring Large Quantities (>100 mL) | Double Gloves (Inner: Nitrile, Outer: Neoprene/Butyl) | Chemical Splash Goggles & Face Shield | Lab Coat & Chemical-Resistant Apron | Work within a Chemical Fume Hood |
| Spill Cleanup / Emergency Response | Double Gloves (Heavy-duty, e.g., Butyl) | Chemical Splash Goggles & Face Shield | Chemical-Resistant Suit or Coveralls | NIOSH-approved Respirator with Organic Vapor Cartridge |
Emergency Actions and Disposal
In the event of an exposure, immediate action is critical. Safety showers and eyewash stations must be unobstructed and accessible.[5]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1]
-
Disposal: All contaminated PPE, including gloves, wipes, and bench liners, must be disposed of as hazardous halogenated organic waste according to your institution's Environmental Health and Safety (EHS) protocols.[5]
Visual Workflow for PPE Sequencing
The following diagram illustrates the critical donning and doffing sequences to minimize cross-contamination.
Caption: Critical workflow for donning and doffing PPE to prevent chemical exposure.
References
-
This compound PubChem Compound Summary . National Center for Biotechnology Information. [Link]
-
Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
1-Bromo-2-chloronaphthalene PubChem Compound Summary . National Center for Biotechnology Information. [Link]
-
Material Safety Data Sheet for 1-Bromonaphthalene . Cole-Parmer. [Link]
-
Recommended PPE to handle chemicals . Bernardo Ecenarro. [Link]
-
Section 6C: Protective Equipment . Princeton University Environmental Health and Safety. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. 1-Bromo-2-chloronaphthalene | C10H6BrCl | CID 12611482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. fishersci.com [fishersci.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
